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  • Product: 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol (CAS 5993-96-4)

A Note to the Researcher: Direct experimental data for 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol with CAS number 5993-96-4 is scarce in publicly available scientific literature. This guide has been constructed by a seni...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Direct experimental data for 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol with CAS number 5993-96-4 is scarce in publicly available scientific literature. This guide has been constructed by a senior application scientist to provide a comprehensive theoretical and predictive overview based on the well-established chemistry of the broader pyrido[1,2-a]pyrimidine scaffold and the inherent properties of its functional groups. The insights herein are intended to serve as a foundational resource for researchers and drug development professionals interested in the synthesis, characterization, and potential applications of this specific, yet understudied, molecule.

Introduction: The Pyrido[1,2-a]pyrimidine Scaffold

The pyrido[1,2-a]pyrimidine core is a fused heterocyclic system of significant interest in medicinal chemistry. This scaffold is present in numerous compounds exhibiting a wide array of pharmacological activities. Derivatives of the closely related pyrido[1,2-a]pyrimidin-2-one and -4-one have been investigated for their potential as anti-inflammatory, anti-cancer, and neurological agents.[1] The structural similarity of pyridopyrimidines to purines makes them valuable frameworks for designing molecules that can interact with various biological targets.[2]

This guide focuses specifically on 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol, a derivative featuring a hydroxyl group at the 3-position of the dihydropyrimidine ring. This introduces a chiral center and the chemical properties of a secondary alcohol adjacent to a tertiary bridgehead nitrogen, a feature that suggests unique reactivity and potential for hydrogen bonding interactions with biological macromolecules.

Physicochemical and Spectroscopic Properties (Predicted)

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₈H₁₀N₂OBased on structural analysis.
Molecular Weight 150.18 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperatureThe presence of polar functional groups (hydroxyl, amines) and a rigid bicyclic system would favor a solid state.
Solubility Expected to be soluble in polar organic solvents (e.g., methanol, ethanol, DMSO) and have some solubility in water.The hydroxyl group and nitrogen atoms can participate in hydrogen bonding with protic solvents.
pKa The tertiary bridgehead nitrogen is expected to be basic.The exact pKa would be influenced by the electron-withdrawing effects of the pyrimidine ring and the hydroxyl group.
Spectroscopic Signatures

The characterization of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol would rely on a combination of spectroscopic techniques.

  • ¹H NMR: The proton spectrum would be complex due to the saturated, conformationally restricted ring system and the presence of a chiral center, leading to diastereotopic protons. Key signals would include:

    • Aromatic protons on the pyridine ring.

    • A multiplet for the proton on the carbon bearing the hydroxyl group (C3-H).

    • Complex multiplets for the diastereotopic methylene protons at the C2 and C4 positions.

    • A broad singlet for the hydroxyl proton, which would be exchangeable with D₂O.

  • ¹³C NMR: The carbon spectrum would show eight distinct signals, including:

    • Signals for the sp² carbons of the pyridine ring.

    • A signal for the carbon attached to the hydroxyl group (C3) in the aliphatic region.

    • Signals for the methylene carbons (C2 and C4).

    • A signal for the bridgehead carbon.

  • Infrared (IR) Spectroscopy:

    • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.

    • C-H stretching vibrations for the aromatic and aliphatic protons.

    • C=N and C=C stretching vibrations from the aromatic portion of the molecule.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) would be observed.

    • Fragmentation patterns would likely involve the loss of the hydroxyl group, water, and cleavage of the dihydropyrimidine ring.

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol would be the reduction of the corresponding ketone, 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-one. While the synthesis of this specific ketone is not detailed in the available literature, a general approach can be proposed.

Protocol: Synthesis of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol via Reduction

Step 1: Synthesis of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-one (Hypothetical Intermediate)

This intermediate could potentially be synthesized through a multi-step reaction starting from 2-aminopyridine and a suitable three-carbon building block with carbonyl functionality at the appropriate position.

Step 2: Reduction to 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the hypothetical 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-one in a suitable anhydrous solvent such as methanol or ethanol.

  • Reducing Agent: Cool the solution in an ice bath to 0°C. Add a reducing agent such as sodium borohydride (NaBH₄) portion-wise. The use of a mild reducing agent is crucial to selectively reduce the ketone without affecting the aromatic pyridine ring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0°C. Adjust the pH to basic with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Chemical Structure and Proposed Synthetic Pathway

The chemical structure of the target compound and a proposed synthetic route are illustrated below.

Synthesis_of_3_4_Dihydro_2H_pyrido_1_2_a_pyrimidin_3_ol cluster_start Starting Materials cluster_intermediate Hypothetical Intermediate cluster_product Target Compound 2_aminopyridine 2-Aminopyridine ketone 3,4-Dihydro-2H-pyrido [1,2-a]pyrimidin-2-one (Isomeric Example) 2_aminopyridine->ketone Multi-step synthesis building_block Suitable C3 Building Block building_block->ketone alcohol 3,4-Dihydro-2H-pyrido [1,2-a]pyrimidin-3-ol ketone->alcohol Reduction (e.g., NaBH₄)

Figure 1: Proposed synthetic pathway to 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol.

Potential Applications and Future Research Directions

Given the diverse biological activities of the broader pyridopyrimidine family, 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol represents an intriguing candidate for further investigation.

  • Drug Discovery: The introduction of a hydroxyl group and a chiral center could lead to more specific interactions with biological targets compared to its achiral ketone or methylene counterparts. This could be leveraged in the design of novel kinase inhibitors, central nervous system agents, or anti-infective drugs.[3] The hydrogen bonding capability of the hydroxyl group could be crucial for target binding.

  • Asymmetric Synthesis: The chiral nature of the molecule makes it a potential building block or ligand in asymmetric synthesis.

  • Material Science: The unique electronic and structural features of this heterocyclic alcohol could be explored for applications in materials science, such as the development of novel polymers or coatings.[1]

Future research should focus on the development of a reliable synthetic route to 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol, followed by its thorough spectroscopic and crystallographic characterization to confirm its structure. Subsequent biological screening against a panel of relevant targets would be essential to elucidate its pharmacological potential.

Safety and Handling

As specific safety data for 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol is unavailable, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

  • Refer to the Safety Data Sheet (SDS) for any known related compounds for general guidance.

References

  • Elmaaty, T. A., et al. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 249-257.
  • Guillory, J. K. (2023). Synthesis of a Novel Hexa-functional Monomer for 2D Polymers: 2,4,6- Tris((diphenylmethylene) amino)benzene.
  • Kwiecień, A., & Ciunik, Z. (2015).
  • MDPI. (2022).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 79500, 3,4-dihydro-2H-pyrido(1,2-a)pyrimidin-2-one. Retrieved February 24, 2026 from [Link].

  • Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org.
  • ResearchGate. (2015). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines.
  • Research Journal of Pharmacy and Technology. (2023). Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. Research Journal of Pharmacy and Technology, 16(11), 5231-5236.
  • Routier, S., et al. (2015). Recent advances in the chemistry and biology of pyridopyrimidines. European Journal of Medicinal Chemistry, 97, 347-367.
  • Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772.

Sources

Exploratory

chemical structure and stability of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol

An In-depth Technical Guide to the Pyrido[1,2-a]pyrimidine Core: Structure, Stability, and Synthesis with a Focus on Dihydro-2H-pyrido[1,2-a]pyrimidine Derivatives Foreword This technical guide is intended for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Pyrido[1,2-a]pyrimidine Core: Structure, Stability, and Synthesis with a Focus on Dihydro-2H-pyrido[1,2-a]pyrimidine Derivatives

Foreword

This technical guide is intended for researchers, scientists, and drug development professionals with an interest in the chemistry of nitrogen-containing heterocyclic compounds. While the initial focus of this inquiry was the specific molecule 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol, a thorough review of the scientific literature reveals a notable scarcity of specific data for this particular analog. To provide a comprehensive and valuable resource, this guide will instead focus on the broader, medicinally significant pyrido[1,2-a]pyrimidine scaffold. We will leverage the more extensively studied and structurally related 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one as a primary example to illustrate the fundamental principles of structure, stability, and synthesis that are characteristic of this important class of compounds.

The Pyrido[1,2-a]pyrimidine Scaffold: A Structural and Medicinal Overview

The fusion of pyridine and pyrimidine rings gives rise to a class of heterocyclic compounds known as pyridopyrimidines. There are several possible isomers depending on the orientation of the fused rings and the position of the nitrogen atoms.[1][2] The pyrido[1,2-a]pyrimidine isomer is of significant interest in medicinal chemistry due to the prevalence of this scaffold in a variety of biologically active molecules.[1] Derivatives of this core structure have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and central nervous system (CNS) active agents.[1][3][4][5][6]

The core structure consists of a six-membered pyridine ring fused to a six-membered pyrimidine ring, sharing a nitrogen atom at the bridgehead. This arrangement creates a rigid, bicyclic system that can be functionalized at various positions to modulate its physicochemical and pharmacological properties. The 3,4-dihydro- variants represent a partially saturated form of this scaffold, which introduces a degree of conformational flexibility that can be crucial for binding to biological targets.

The definitive determination of the three-dimensional structure of these molecules is achieved through single-crystal X-ray diffraction.[7] While the crystal structure for the parent 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione has not been reported, analysis of related derivatives provides valuable insights into the geometry and intermolecular interactions of this class of compounds.[7]

cluster_0 Core Pyrido[1,2-a]pyrimidine Scaffold cluster_1 Compound of Interest (Limited Data) cluster_2 Representative Analog Pyrido[1,2-a]pyrimidine 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol Chemical Structure of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol (Conceptual) Pyrido[1,2-a]pyrimidine->3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol Focus of Inquiry 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one Pyrido[1,2-a]pyrimidine->3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one Well-Studied Analog

Caption: Relationship between the core scaffold and specific derivatives.

Synthesis of the 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidine Core

The synthesis of the pyrido[1,2-a]pyrimidine skeleton can be achieved through various synthetic routes. A common and effective strategy involves the reaction of 2-aminopyridines with 1,3-dicarbonyl compounds or their synthetic equivalents.[8] Multi-component reactions, where several starting materials are combined in a single step to form a complex product, are also employed for the efficient construction of this scaffold.[9]

Representative Synthetic Protocol: One-Pot, Three-Component Synthesis

The following protocol is a representative example of a one-pot synthesis of a substituted pyrido[1,2-a]pyrimidine derivative, adapted from the literature.[9][10] This method highlights the efficiency of multi-component reactions in heterocyclic chemistry.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aroylacetonitrile (1 equivalent), 2-aminopyridine (1 equivalent), and an orthoester such as trimethyl orthoformate (1.2 equivalents).

  • Reaction Conditions: The reaction mixture is heated, typically in an oil bath at 80°C, for a period of 2 to 4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Intermediate Formation: This initial step leads to the formation of a p-substituted benzoyl-3-(2-pyridylamino)-2-alkenenitrile intermediate.

  • Cyclization: Upon formation of the intermediate, a cyclizing agent is introduced. Concentrated hydrochloric acid is often used to catalyze the intramolecular cyclization.

  • Workup and Purification: After the reaction is complete, the mixture is cooled to room temperature and neutralized. The resulting solid product is collected by filtration, washed with a suitable solvent (e.g., water or ethanol), and dried. Further purification can be achieved by recrystallization from an appropriate solvent.

Causality Behind Experimental Choices:

  • 2-Aminopyridine: Serves as the nitrogen-containing backbone for the pyridine portion of the final fused ring system.

  • Aroylacetonitrile: Provides the carbon atoms for the pyrimidine ring and allows for the introduction of a variety of substituents.

  • Orthoester: Acts as a one-carbon source and facilitates the formation of the initial intermediate.

  • Acid Catalyst: The use of a strong acid like HCl protonates the nitrile group, making it more electrophilic and promoting the final ring-closing cyclization.

reagents 2-Aminopyridine + Aroylacetonitrile + Orthoester heating Heat (e.g., 80°C) reagents->heating intermediate Formation of Alkenenitrile Intermediate heating->intermediate cyclization Acid-Catalyzed Cyclization (e.g., HCl) intermediate->cyclization product Pyrido[1,2-a]pyrimidine Derivative cyclization->product

Caption: Generalized synthetic workflow for pyrido[1,2-a]pyrimidines.

Physicochemical Properties and Spectroscopic Characterization

The physicochemical properties of 3,4-dihydro-2H-pyrido[1,2-a]pyrimidine derivatives can be tailored through substitution on the core scaffold. The following data for 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one serves as a useful reference point.[11]

PropertyValueSource
Molecular FormulaC₈H₈N₂O[11]
Molecular Weight148.16 g/mol [11]
XLogP3-0.1[11]
Melting Point185 - 187 °CData for a related compound[12]
Spectroscopic Analysis

The structural elucidation of pyrido[1,2-a]pyrimidine derivatives relies on a combination of standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the precise connectivity of atoms. Protons on the pyridine ring typically appear in the aromatic region (δ 7.0-9.0 ppm), while the protons on the dihydropyrimidine ring will be in the aliphatic region. The chemical shifts and coupling constants provide detailed information about the substitution pattern. For example, in substituted 2-(phenyl)-4H-pyrido[1,2-a]pyrimidin-4-ones, the proton at position 6 of the pyridine ring can appear as a doublet around δ 9.06 ppm.[12]

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) is typically observed, along with characteristic fragment ions resulting from the cleavage of the ring system and its substituents.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups. For 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one, a strong absorption band corresponding to the carbonyl (C=O) stretch would be expected around 1650-1700 cm⁻¹. For the target molecule, 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol, a broad absorption for the hydroxyl (O-H) group would be anticipated around 3200-3600 cm⁻¹.

Stability and Reactivity of the Pyrido[1,2-a]pyrimidine Core

The stability of the pyrido[1,2-a]pyrimidine scaffold is influenced by its degree of saturation and the nature of its substituents. The fully aromatic system is generally more stable than its dihydro counterparts.

For 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol, several potential stability considerations can be inferred from its structure:

  • Oxidation: The secondary alcohol at the 3-position is susceptible to oxidation to the corresponding ketone, 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-one. This reaction could be promoted by common oxidizing agents or potentially by air oxidation over time, especially in the presence of light or metal catalysts.

  • Dehydration: Under acidic conditions, the alcohol could undergo dehydration to form an unsaturated pyrido[1,2-a]pyrimidine.

  • Aromatization: The dihydropyrimidine ring may be susceptible to dehydrogenation to form the more stable, fully aromatic pyrido[1,2-a]pyrimidinium cation, particularly under oxidative conditions.

  • Hydrolysis: The aminal-like functionality in the pyrimidine ring could be sensitive to hydrolysis under strongly acidic or basic conditions, leading to ring opening.

Factors Influencing Stability:

  • pH: Extremes of pH are likely to promote hydrolysis or dehydration. The compound is expected to be most stable in a neutral pH range.

  • Temperature: Elevated temperatures can accelerate degradation pathways such as oxidation and dehydration. Storage at low temperatures is recommended.

  • Light: Photochemical degradation is possible, and protection from light is advisable for long-term storage.

start 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol oxidation Oxidation (e.g., [O]) start->oxidation Forms Ketone dehydration Dehydration (e.g., H⁺, heat) start->dehydration Forms Alkene aromatization Aromatization (Dehydrogenation) start->aromatization Forms Aromatic Cation

Caption: Potential reactivity pathways for the title compound.

Concluding Remarks and Future Directions

The pyrido[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with a rich history and a promising future.[4] While a significant body of research exists for many of its derivatives, this guide highlights the fact that specific analogs, such as 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol, remain largely unexplored.

The lack of available data for this specific molecule presents an opportunity for future research. The synthesis and characterization of this compound, followed by a systematic evaluation of its chemical stability and biological activity, would be a valuable contribution to the field of heterocyclic chemistry. Such studies would not only expand our fundamental understanding of the structure-property relationships within the pyrido[1,2-a]pyrimidine class but could also uncover novel therapeutic agents. The principles and protocols outlined in this guide, based on well-documented analogs, provide a solid foundation for these future investigations.

References

  • RSC Publishing (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research (2016). The chemistry of pyrido[2,3-d]pyrimidines. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Pyrido[1,2-a]pyrimidinium salts. Part I. Synthesis from 2-aminopyridines and interconversion with 2-(2-acylvinylamino)pyridines. Available at: [Link]

  • International Journal of Pharmaceutical Sciences (2025). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Available at: [Link]

  • ResearchGate (2021). Simple route for the synthesis of pyrido [1,2-a] pyrimidine derivatives. Available at: [Link]

  • PubMed (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Available at: [Link]

  • ResearchGate. Pyrido[1,2-a]pyrimidine scaffold containing Drugs. Available at: [Link]

  • PubMed (2009). Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. Available at: [Link]

  • ACS Publications (2011). Identification of Pyrido[1,2-α]pyrimidine-4-ones as New Molecules Improving the Transcriptional Functions of Estrogen-Related Receptor α. Available at: [Link]

  • ResearchGate (2025). New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines. Available at: [Link]

  • ResearchGate (2025). Structural studies of pyrido[1,2- c]pyrimidine derivatives by 13C CPMAS NMR, X-ray diffraction and GIAO/DFT calculations. Available at: [Link]

  • MDPI (2014). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Available at: [Link]

  • MDPI (2019). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Available at: [Link]

  • Preprints.org (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Available at: [Link]

  • Der Pharma Chemica (2016). Simple route for the synthesis of pyrido [1, 2-a] pyrimidine derivatives. Available at: [Link]

  • PubChem. 3,4-dihydro-2H-pyrido(1,2-a)pyrimidin-2-one. Available at: [Link]

  • ResearchGate (2024). SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF 3-AZOLYL-2- METHYL-PYRIDO[1,2-a]PYRIMIDIN-4-ONE DERIVATIVES. Available at: [Link]

Sources

Foundational

Therapeutic Potential of Pyrido[1,2-a]pyrimidine Scaffolds in Drug Discovery

[1][2][3] Abstract The pyrido[1,2-a]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its bicyclic bridgehead nitrogen architecture. This configuration offers unique electro...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Abstract

The pyrido[1,2-a]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its bicyclic bridgehead nitrogen architecture. This configuration offers unique electronic distribution and steric properties that facilitate binding to diverse biological targets, including kinases (PI3K/mTOR), phosphatases (SHP2), and microbial DNA gyrase. This technical guide analyzes the synthetic accessibility, structure-activity relationships (SAR), and therapeutic applications of this scaffold, providing researchers with actionable protocols and mechanistic insights for next-generation drug design.

Structural Significance & Chemical Space

The pyrido[1,2-a]pyrimidine core consists of a pyrimidine ring fused to a pyridine ring across the N1-C2 bond. Unlike flat bicyclic aromatics, the bridgehead nitrogen imparts specific dipole moments and hydrogen-bonding capabilities essential for interacting with ATP-binding pockets and allosteric sites.

Key Physicochemical Attributes:
  • H-Bonding Potential: The carbonyl oxygen (often at C4) and ring nitrogens serve as critical acceptors/donors in kinase hinge regions.

  • Rigidity: The fused system reduces entropic penalties upon binding.

  • Functionalization Vectors: Positions C2, C3, and C4 allow for the introduction of diversity elements (aryl, heteroaryl, alkyl) to tune lipophilicity and metabolic stability.

Synthetic Architectures: Methodologies & Causality

Efficient synthesis is the bedrock of SAR exploration. We focus on two primary pathways: classical cyclocondensation and green multicomponent reactions (MCRs).

Pathway A: One-Pot Multicomponent Green Synthesis

Rationale: MCRs reduce solvent waste and purification steps, aligning with sustainable chemistry principles while allowing rapid library generation.

Mechanism:

  • Knoevenagel Condensation: Reaction of an aromatic aldehyde with an active methylene compound (e.g., malononitrile).

  • Michael Addition: Nucleophilic attack by 2-aminopyridine.

  • Cyclization: Intramolecular ring closure and tautomerization.

Pathway B: Dielectrophile Cyclization

Rationale: Used for precise regiochemical control when introducing complex substituents at C3 or C4.

Workflow Visualization (DOT):

SynthesisPathways cluster_0 Green MCR Pathway Reactants 2-Aminopyridine + Aldehyde + Malononitrile Intermediate Michael Adduct Intermediate Reactants->Intermediate Knoevenagel Dielectrophile Reagent: Ethoxy Methylene Malonate Product Pyrido[1,2-a]pyrimidine-3-carbonitrile (Scaffold) Intermediate->Product Intramolecular Cyclization Catalyst Catalyst: PEG-400 or Bleaching Earth Catalyst->Intermediate Promotes Cyclization Cyclocondensation (High Temp/MW) Dielectrophile->Cyclization + 2-Aminopyridine Cyclization->Product - EtOH

Figure 1: Dual synthetic pathways for accessing the pyrido[1,2-a]pyrimidine core. The Green MCR pathway is preferred for rapid library expansion.

Therapeutic Applications & Mechanistic Insights[4][5][6][7][8][9]

Oncology: Dual PI3K/mTOR Inhibition

The PI3K/AKT/mTOR pathway is frequently dysregulated in solid tumors. Pyrido[1,2-a]pyrimidin-4-ones have emerged as potent ATP-competitive inhibitors.

  • Mechanism: The scaffold mimics the adenine moiety of ATP. The N1 or N5 nitrogen forms a conserved hydrogen bond with the hinge region amino acids (e.g., Val882 in PI3K homology models).

  • Selectivity: Substituents at C3 (e.g., sulfonamides) extend into the affinity pocket, enhancing selectivity against wild-type PI3Kα to reduce off-target toxicity (hyperglycemia).

Signaling Pathway & Inhibition Node:

PI3KPathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Substrate AKT AKT (Protein Kinase B) PIP3->AKT Recruitment mTOR mTORC1 AKT->mTOR Activation Growth Cell Growth & Proliferation mTOR->Growth Translation Inhibitor Pyrido[1,2-a]pyrimidine Inhibitor Inhibitor->PI3K Inhibits (ATP Competition) Inhibitor->mTOR Dual Inhibition

Figure 2: Therapeutic intervention point of pyrido[1,2-a]pyrimidine derivatives within the PI3K/AKT/mTOR oncogenic signaling cascade.

Antimicrobial Activity: Membrane Disruption

Quaternary ammonium-functionalized pyrido[1,2-a]pyrimidines exhibit potent bactericidal activity against S. aureus and E. coli.

  • Causality: The cationic head group interacts with the negatively charged bacterial cell membrane, while the lipophilic scaffold facilitates insertion and disruption of membrane integrity.

  • Data: MIC values as low as 0.48 µg/mL have been reported for tricyclic derivatives.

Structure-Activity Relationship (SAR) Map

The following diagram summarizes the critical substitution patterns governing biological activity.

SARMap Core Pyrido[1,2-a]pyrimidine Scaffold C2 Position C2 (Aryl/Heteroaryl) Core->C2 Lipophilicity & Potency C3 Position C3 (EWG: CN, COOR) Core->C3 Electronic Tuning (Kinase Selectivity) C4 Position C4 (Carbonyl/Amino) Core->C4 H-Bonding (Hinge Binding) RingN Bridgehead N (H-Bond Acceptor) Core->RingN Solubility & Dipole

Figure 3: SAR map highlighting critical positions for functionalization to modulate potency, selectivity, and pharmacokinetic properties.

Experimental Protocol: Green Synthesis of 4-Amino-2-aryl-pyrido[1,2-a]pyrimidine-3-carbonitriles

This protocol validates the "Green MCR Pathway" described in Section 2.1.

Materials[4][10][11][12][13][14][15][16]
  • 2-Aminopyridine (1.0 mmol)[1]

  • Substituted Benzaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Catalyst: Bleaching earth clay (pH 12.5, 10 wt%) or PEG-400 (15 mL)

  • Ethanol (for recrystallization)[2]

Methodology[16]
  • Reaction Setup: In a 50 mL round-bottom flask, combine 2-aminopyridine, the aldehyde, and malononitrile.

  • Catalysis: Add 15 mL of PEG-400 (solvent/catalyst) or the solid bleaching earth clay.

  • Heating: Stir the mixture at 70–80°C for 2–4 hours.

    • Validation: Monitor reaction progress via TLC (Ethyl Acetate:Hexane 3:7). Look for the disappearance of the aldehyde spot.

  • Work-up:

    • Pour the reaction mixture into crushed ice (100 g).

    • Stir vigorously for 15 minutes to precipitate the solid product.

  • Purification:

    • Filter the solid precipitate.[2]

    • Wash with cold water (3 x 10 mL).

    • Recrystallize from hot ethanol to yield pure crystals.

Expected Results & Characterization[10][13]
  • Yield: 85–95%

  • Appearance: Yellow to orange crystalline solid.

  • IR Spectroscopy: Look for Nitrile (-CN) stretch at ~2200 cm⁻¹ and Amine (-NH2) stretch at ~3300–3400 cm⁻¹.

Quantitative Data Summary

The following table summarizes the biological activity ranges for key derivatives based on recent literature.

Therapeutic TargetDerivative ClassKey Substituent (R)Activity Metric (IC50/MIC)Ref
PI3Kα (H1047R) Pyridopyrimidinone3-Sulfonamide17 nM (IC50)[1]
mTOR Pyridopyrimidinone2-Aryl-3-sulfonamide~200 nM (IC50)[2]
Antimicrobial Quaternary AmmoniumC2-Ammonium chain0.48 µg/mL (MIC vs S. aureus)[3]
Antioxidant 2-Phenyl-derivative2-Catechol< 1 µM (Aldose Reductase)[4]

Future Perspectives

The pyrido[1,2-a]pyrimidine scaffold is evolving beyond simple inhibition.

  • PROTACs: Incorporation of this scaffold as the "warhead" ligand in Proteolysis Targeting Chimeras to degrade oncogenic kinases rather than merely inhibiting them.

  • Allosteric Modulators: Targeting non-ATP sites (e.g., SHP2) to overcome resistance mutations common in orthosteric inhibitors.

References

  • Ketcham, J. M., et al. "Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein."[3][4] Journal of Medicinal Chemistry, 2024. Link

  • Zhang, L., et al. "Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR." ACS Medicinal Chemistry Letters, 2024. Link

  • Hese, S. V., et al. "Green synthesis and antimicrobial evaluation of pyrido[1,2-a]pyrimidine-3-carbonitrile derivatives."[1] Der Pharma Chemica, 2015.[1] Link

  • Da Settimo, F., et al. "Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity." Journal of Medicinal Chemistry, 2007. Link

  • Zhang, L., et al. "Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors." Bioorganic Chemistry, 2024.[5][6] Link

Sources

Exploratory

Stereochemical &amp; Synthetic Profile: (3S)-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol

This guide details the stereochemical, synthetic, and analytical profile of (3S)-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol , a chiral bicyclic heterocycle increasingly relevant in the design of metalloenzyme inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the stereochemical, synthetic, and analytical profile of (3S)-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol , a chiral bicyclic heterocycle increasingly relevant in the design of metalloenzyme inhibitors (e.g., HIV integrase) and allosteric kinase modulators.

Part 1: Executive Technical Summary

The (3S)-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol is a fused bicyclic scaffold comprising a fully aromatic pyridine ring fused to a partially saturated tetrahydropyrimidine ring. The presence of a chiral hydroxyl group at the C3 position introduces a critical stereogenic center that governs the molecule's interaction with chiral biological pockets, particularly those requiring specific hydrogen bond donor/acceptor vectors.

  • Chemical Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Molecular Weight: ~150.18 g/mol

  • Chirality: (3S)-configuration (Cahn-Ingold-Prelog priority: OH > N > C).

  • Key Pharmacophore: The 3-OH group often serves as a "warhead" for hydrogen bonding or as a handle for further functionalization (e.g., carbamate formation).

Part 2: Structural & Stereochemical Analysis

Conformational Dynamics

Unlike flat aromatic systems, the 3,4-dihydro-2H-pyrimidine ring adopts a non-planar puckered conformation, typically oscillating between a half-chair and an envelope geometry.

  • Axial vs. Equatorial: In the (3S) isomer, the C3-hydroxyl group's orientation is dictated by the 1,3-diaxial interactions and the anomeric effect from the adjacent bridgehead nitrogen.

    • Preferred State: The pseudo-equatorial orientation is generally favored to minimize steric clash with the peri-hydrogens of the pyridine ring, though solvent polarity can shift this equilibrium.

  • Bridgehead Nitrogen (N1): The bridgehead nitrogen is sp

    
    -hybridized (part of the aromatic pyridine system), enforcing planarity at the fusion bond, which constrains the flexibility of the saturated ring.
    
Stereochemical Validation (DOT Diagram)

The following diagram illustrates the stereochemical relationships and the numbering system used to define the (3S) center.

Stereochemistry Fig 1. Stereochemical Features of (3S)-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol Core Pyrido[1,2-a]pyrimidine Scaffold C3 C3 Stereocenter (S-Configuration) Core->C3 Saturated Ring N_Bridge Bridgehead N (sp2 Hybridized) Core->N_Bridge Fused Junction OH Hydroxyl Group (H-Bond Donor) C3->OH Pseudo-Equatorial Orientation N_Bridge->C3 Inductive Effect

Part 3: Synthetic Methodologies

Synthesizing the pure (3S) enantiomer requires avoiding racemization, which is common in basic conditions due to the proximity of the hydroxyl to the basic nitrogen centers.

Method A: Asymmetric Transfer Hydrogenation (Recommended)

This route starts from the corresponding ketone (pyrido[1,2-a]pyrimidin-3-one) and uses a Ruthenium-based chiral catalyst.

  • Precursor Synthesis: Condensation of 2-aminopyridine with ethyl 4-chloroacetoacetate (or equivalent) to form the bicyclic ketone.

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN].

  • Reaction:

    • Solvent: Formic acid / Triethylamine (5:2 azeotrope).

    • Conditions: 25°C, 24 hours.

    • Mechanism: The "S,S" ligand environment directs the hydride attack to the Si-face of the ketone, yielding the (3S) alcohol.

Method B: Chiral Pool Synthesis (From L-Malic Acid)

For absolute stereochemical control without metal catalysts, starting from the chiral pool is robust.

  • Starting Material: (S)-Malic acid derivatives (e.g., (S)-2-hydroxy-succinic anhydride).

  • Step 1: Condensation with 2-aminopyridine.[1]

  • Step 2: Cyclization using acetic anhydride or DCC.

  • Step 3: Selective reduction of the carbonyls (if lactam/imide is formed) using Borane-THF, carefully monitoring to avoid over-reduction of the pyridine ring.

Part 4: Analytical Characterization & Validation

Trustworthiness in stereochemistry relies on proving enantiomeric excess (ee).

Chiral HPLC Protocol
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol (85:15) with 0.1% Diethylamine (DEA).

    • Note: DEA is critical to suppress peak tailing caused by the basic pyridine nitrogen.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Result: The (3S) enantiomer typically elutes second on AD-H columns (verify with racemic standard).

NMR Spectroscopy
  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    • Look for the C3-H signal. In the (3S) isomer, if the OH is equatorial, the axial proton at C3 will show large diaxial coupling (

      
       Hz) with the axial proton at C2/C4.
      
    • Shift Reagents: Addition of Eu(hfc)

      
       (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) will split the C3-H signal if the sample is not enantiopure.
      

Part 5: Pharmacological Relevance

The (3S)-3-ol motif is a privileged substructure in drug discovery.

Target Interactions
  • HIV Integrase Inhibitors: The hydroxyl group can chelate Magnesium (Mg

    
    ) ions in the active site of viral integrase, a mechanism shared by Dolutegravir and Bictegravir.
    
  • SHP2 Phosphatase: Allosteric inhibitors often utilize the fused pyrimidine core to lock the protein in an auto-inhibited conformation.

SAR Visualization

SAR Fig 2. Structure-Activity Relationship (SAR) Map Molecule (3S)-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol Target1 HIV Integrase (Mg2+ Chelation) Molecule->Target1 Via 3-OH & N1 Target2 Kinase Allosteric Pocket (H-Bond Donor) Molecule->Target2 Via 3-OH Target3 Solubility Enhancer (Polar Handle) Molecule->Target3 Low LogP

Part 6: Stability & Handling

  • Hygroscopicity: The 3-ol derivative is moderately hygroscopic. Store in a desiccator.

  • Oxidation: The secondary alcohol at C3 is susceptible to oxidation to the ketone. Avoid storage in solution with oxidants.

  • Acidity: The pyridine nitrogen makes the compound basic (pKa ~ 6-7). It forms stable salts with HCl or TFA, which are often more crystalline and stable than the free base.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79500, 3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one. Retrieved from [Link]

  • Wang, F., et al. (2024). "Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors." Bioorganic Chemistry, 151, 107661.[2] Retrieved from [Link]

  • Mont, N., et al. (2003). "A three-component synthesis of pyrido[2,3-d]pyrimidines." Tetrahedron Letters, 44(29), 5385-5387.[3] (Cited for general pyrido-pyrimidine synthetic logic).[4] Retrieved from [Link]

Sources

Foundational

A Technical Guide to Pyrido[1,2-a]pyrimidine-3-ol: A Versatile Bicyclic Heterocyclic Building Block

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic system renowned for its wide array of pharmacological activities.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic system renowned for its wide array of pharmacological activities.[1][2] This guide focuses on a specific, highly functional derivative: pyrido[1,2-a]pyrimidine-3-ol. The introduction of a hydroxyl group at the 3-position not only provides a key site for further chemical modification but also significantly influences the electronic properties of the bicyclic core, making it a valuable and versatile building block in medicinal chemistry. We will explore its synthesis, reactivity, and application in the development of novel therapeutic agents, providing both high-level insights and detailed experimental protocols for the practicing chemist.

The Pyrido[1,2-a]pyrimidine Core: A Foundation for Drug Discovery

Fused nitrogen-containing heterocycles are cornerstones of modern medicinal chemistry.[1] Among these, the pyridopyrimidines represent a class of compounds with significant therapeutic importance.[3] The pyrido[1,2-a]pyrimidine skeleton, in particular, is present in several marketed drugs and clinical candidates, demonstrating activities such as anticancer, anti-inflammatory, and central nervous system (CNS) modulation.[1][4]

The 3-hydroxy substituted variant, pyrido[1,2-a]pyrimidine-3-ol, is of particular interest. The hydroxyl group serves as a versatile synthetic handle for introducing a wide range of functionalities through reactions like O-alkylation, acylation, and conversion to a leaving group for cross-coupling reactions. Its presence also imparts specific physicochemical properties, including hydrogen bonding capabilities, which can be crucial for molecular recognition at biological targets.

Synthesis of the Pyrido[1,2-a]pyrimidine-3-ol Core

The construction of the pyrido[1,2-a]pyrimidine core is most commonly achieved through the cyclocondensation of a 2-aminopyridine derivative with a suitable three-carbon electrophilic partner.

Retrosynthetic Analysis & Common Synthetic Routes

The primary retrosynthetic disconnection breaks the C4-N5 and C10-N1 bonds, leading back to a 2-aminopyridine and a β-keto ester or a related 1,3-dicarbonyl equivalent. This approach is highly modular, allowing for variation in both the pyridine and pyrimidine rings.

A prevalent and efficient method involves the reaction of 2-aminopyridines with diethyl malonate or its derivatives, often proceeding through an initial acylation followed by a thermally or acid-catalyzed intramolecular cyclization.[5] Variations of this strategy, including one-pot, multi-component reactions, have been developed to improve efficiency and substrate scope.[6][7]

Diagram 1: Retrosynthetic Pathway

A simplified retrosynthetic analysis for the pyrido[1,2-a]pyrimidine-3-ol core.

G Target Pyrido[1,2-a]pyrimidine-3-ol Core Disconnect C4-N5 / C10-N1 Disconnection Target->Disconnect Intermediates 2-Aminopyridine + 1,3-Dicarbonyl Synthon Disconnect->Intermediates Reagents Substituted 2-Aminopyridine + Diethyl Malonate Derivative Intermediates->Reagents Practical Starting Materials G cluster_reactions Functionalization Reactions Core Pyrido[1,2-a]pyrimidine-3-ol Alkylation O-Alkylation (R-X, Base) Core->Alkylation Acylation O-Acylation (RCOCl, Base) Core->Acylation Triflation Triflation (Tf2O, Pyridine) Core->Triflation Product_Ether 3-Alkoxy Derivative Alkylation->Product_Ether Product_Ester 3-Acyloxy Derivative Acylation->Product_Ester Product_Triflate 3-Triflate Intermediate Triflation->Product_Triflate Product_Coupling Cross-Coupling Product (Suzuki, Buchwald, etc.) Product_Triflate->Product_Coupling Pd-Catalysis G RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 Activates RAS_RAF RAS-ERK Pathway SHP2->RAS_RAF PI3K_AKT PI3K-AKT Pathway SHP2->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor Pyrido[1,2-a]pyrimidine Inhibitor Inhibitor->SHP2 Inhibits

Sources

Exploratory

The Ascendant Scaffold: A Comprehensive Review of Pyrido[1,2-a]pyrimidine Synthesis and Reactivity

For the forward-thinking researcher, scientist, and drug development professional, this guide provides an in-depth exploration of the pyrido[1,2-a]pyrimidine core. We move beyond a simple recitation of facts to deliver a...

Author: BenchChem Technical Support Team. Date: February 2026

For the forward-thinking researcher, scientist, and drug development professional, this guide provides an in-depth exploration of the pyrido[1,2-a]pyrimidine core. We move beyond a simple recitation of facts to deliver a foundational understanding of the synthesis and reactivity of this privileged heterocyclic system, enabling the rational design of novel therapeutics and functional materials.

The fusion of a pyridine and a pyrimidine ring to form the pyrido[1,2-a]pyrimidine scaffold creates a unique electronic landscape that has captivated chemists for decades. This nitrogen-rich bicyclic system is not merely a synthetic curiosity; it is the cornerstone of numerous biologically active molecules, demonstrating a broad spectrum of pharmacological properties including anticancer, anti-inflammatory, and neurotropic activities.[1][2] This guide will illuminate the key synthetic strategies to access this versatile core and delve into the nuances of its chemical reactivity, providing the reader with the knowledge to both construct and functionalize these important molecules.

Part 1: The Art of Construction: Synthesis of the Pyrido[1,2-a]pyrimidine Core

The construction of the pyrido[1,2-a]pyrimidine framework can be broadly categorized into two main approaches: the annulation of a pyrimidine ring onto a pre-existing pyridine, or the formation of the pyridine ring from a pyrimidine precursor. Within these strategies, the advent of multicomponent reactions (MCRs) has revolutionized access to highly substituted derivatives in a single, efficient step.

Building upon a Pyridine: Cyclization Strategies

A prevalent and versatile approach to the pyrido[1,2-a]pyrimidine scaffold involves the reaction of 2-aminopyridines with a variety of three-carbon synthons. The choice of the three-carbon component dictates the substitution pattern and oxidation state of the resulting bicyclic system.

The reaction of 2-aminopyridines with β-ketoesters is a classical and reliable method for the synthesis of 4-oxo-pyrido[1,2-a]pyrimidines. This reaction typically proceeds under acidic or thermal conditions, with the initial formation of an enaminone intermediate followed by intramolecular cyclization.

A novel approach involves the use of α-acetyl-γ-butyrolactone as the three-carbon component. Condensation with 2-aminopyridines furnishes dihydrofuranone intermediates, which can then be cyclized to yield pyrido[1,2-a]pyrimidines with a chloroethyl or hydroxyethyl side chain at the 3-position, depending on the cyclizing agent.[3][4]

Experimental Protocol: Synthesis of 3-(2-hydroxyethyl)-4-oxo-4H-pyrido[1,2-a]pyrimidines [3]

  • A mixture of a 2-aminopyridine (10 mmol) and α-acetyl-γ-butyrolactone (10 mmol) is refluxed in toluene (30 mL) in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA) for 24 hours to yield the intermediate dihydrofuranone.

  • The resulting dihydrofuranone (10 mmol) is dissolved in ethanol (20 mL).

  • A solution of sodium ethoxide (prepared by dissolving 0.23 g of sodium metal in 10 mL of dry ethanol) is added, and the mixture is refluxed for 1 hour.

  • The solvent is removed under reduced pressure, and the residue is dissolved in cold water and extracted with chloroform.

  • The organic layer is dried over sodium sulfate and concentrated to afford the crude product, which is then purified by recrystallization.

The Power of "One-Pot": Multicomponent Reactions

Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single operation. Several MCRs have been developed for the efficient synthesis of highly substituted pyrido[1,2-a]pyrimidines.

A notable example is the one-pot, three-component reaction of a 2-aminopyridine, an aldehyde, and an active methylene compound such as malononitrile or a β-ketoester. This approach provides rapid access to a diverse library of pyrido[1,2-a]pyrimidine derivatives. For instance, the condensation of 2-aminopyridine, various aldehydes, and aroylacetonitriles in the presence of an orthoester leads to the formation of 2-aroyl-3-(2-pyridylamino)-2-alkenenitriles, which can be subsequently cyclized to yield substituted pyrido[1,2-a]pyrimidines.[5]

Illustrative MCR for Pyrido[1,2-a]pyrimidine Synthesis

MCR_synthesis cluster_reaction One-Pot Reaction r1 2-Aminopyridine intermediate Intermediate Formation (e.g., Knoevenagel Condensation, Michael Addition) r1->intermediate r2 Aldehyde r2->intermediate r3 Active Methylene Compound r3->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product Substituted Pyrido[1,2-a]pyrimidine cyclization->product Nucleophilic_Substitution reactant Pyrido[1,2-a]pyrimidine with Leaving Group (LG) at C2 or C4 intermediate Meisenheimer-like Intermediate reactant->intermediate + Nu⁻ nucleophile Nucleophile (Nu⁻) nucleophile->intermediate product Substituted Pyrido[1,2-a]pyrimidine intermediate->product - LG⁻

Caption: General mechanism for nucleophilic substitution on the pyrido[1,2-a]pyrimidine core.

Cycloaddition Reactions: Expanding the Chemical Space

The pyrido[1,2-a]pyrimidine system can participate in cycloaddition reactions, acting as either the diene or the dienophile component, although examples of the latter are more common in the context of inverse-electron-demand Diels-Alder reactions. In such reactions, the electron-deficient pyrido[1,2-a]pyrimidine acts as the diene, reacting with an electron-rich dienophile. [3] Furthermore, 1,3-dipolar cycloaddition reactions with dipoles such as nitrile oxides have been reported for the related pyrazolo[1,5-a]pyrimidine scaffold, suggesting that the C3-C4 double bond of the pyrimidine ring in pyrido[1,2-a]pyrimidines could also be a reactive site for such transformations. [6]

Ring-Opening Reactions: A Gateway to New Scaffolds

The fused pyrimidine ring of the pyrido[1,2-a]pyrimidine system can be susceptible to ring-opening reactions under certain conditions. For instance, treatment of fused pyrimidines with active methylene reagents like malononitrile can lead to cleavage of the pyrimidine ring and subsequent recyclization to form substituted pyridine derivatives. [7]Additionally, base-mediated ring-opening and closing (ANRORC) mechanisms have been observed in related fused pyrimidine systems, leading to isomeric products. [8]

Part 3: Applications and Future Perspectives

The pyrido[1,2-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Notable examples include inhibitors of nitric oxide synthases, allosteric SHP2 inhibitors for cancer therapy, and compounds with potential as anticancer and insecticidal agents. [9][10] The synthetic versatility and the potential for diverse functionalization make the pyrido[1,2-a]pyrimidine core a highly attractive scaffold for the development of new therapeutic agents and functional materials. Future research will undoubtedly focus on the development of more efficient and stereoselective synthetic methodologies, as well as a deeper exploration of the reactivity of this fascinating heterocyclic system to unlock its full potential.

References

  • ResearchGate. Pyrido[1,2- a ]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. Available from: [Link]

  • Toche, R. B., et al. New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines. Scholarly Research Exchange, 2008, 434329.
  • Toche, R. B., et al. New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines. ResearchGate. Available from: [Link]

  • Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637.
  • Xu, Y., et al. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 2024, 151, 107661.
  • ResearchGate. Pyrido[1,2-a]pyrimidine scaffold containing Drugs. Available from: [Link]

  • Kumar, G. S., et al. Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Chemical & Pharmaceutical Bulletin, 2015, 63(8), 584-590.
  • Shamroukh, A. H., et al. The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 2016, 8(3), 734-772.
  • Toche, R. B., et al. Simple route for the synthesis of pyrido [1,2-a] pyrimidine derivatives. Der Pharma Chemica, 2016, 8(3), 146-151.
  • Wikipedia. Pyrimidine. Available from: [Link]

  • Gomha, S. M., et al. (2012). Synthesis of new pyrimidine derivatives via 1,3 dipolar cycloaddition and their in-silico molecular docking studies as thymidylate synthase inhibitors.
  • Matsumoto, K., et al. 1,3-Dipolar Cycloaddition Reactions of Pyridinium Azomethine Ylides Containing 5,6-Dicyanopyrazines. Semantic Scholar.
  • Ahmed H. Shamroukh et al. J. Chem. Pharm. Res., 2016, 8(3):734-772.
  • Bluhm, U., et al. Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. European Journal of Medicinal Chemistry, 2009, 44(7), 2877-2887.
  • Wikipedia. 1,3-Dipolar cycloaddition. Available from: [Link]

  • sctunisie.org. 1,3-DIPOLAR CYCLOADDITION REACTIONS OF PYRAZOLO[1,5-a]PYRIMIDINES WITH NITRILE OXIDE.
  • ACS Omega. Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3-d]pyrimidines: A Theoretical Perspective.
  • D'Auria, M. Electrophilic Substitution In Azines.
  • Wikipedia. Diels–Alder reaction. Available from: [Link]

  • Moody, C. J., et al. Concise synthesis of rare pyrido[1,2-a]pyrimidin-2-ones and related nitrogen-rich bicyclic scaffolds with a ring-junction nitrogen. Organic & Biomolecular Chemistry, 2016, 14(5), 1641-1645.
  • ChemHelp ASAP. frontier molecular orbital analysis. YouTube.
  • Sugimura, H., et al. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 2021, 86(13), 8926-8932.
  • Taylor & Francis Online.
  • WuXi Biology. Correlating Reactivity Trends with Frontier Molecular Orbitals.
  • MDPI. The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c]o[4][11]xazine-1,8-diones.

  • PubMed. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors.
  • ResearchGate. Frontier molecular orbital schemes of P1 and P2.
  • ACS Publications. Iodine-Mediated C C Double Bond Cleavage toward Pyrido[2,1-b]quinazolinones.
  • Arabian Journal of Chemistry. Design, synthesis, characterization, computational study and in-vitro antioxidant and anti-inflammatory activities of few novel 6-aryl substituted pyrimidine azo dyes.
  • Chemistry LibreTexts. 18.5: Reactions of Epoxides - Ring-opening.
  • ResearchGate. Acid-Catalyzed Intramolecular Ring-Opening Reactions of Cyclopropanated Oxabenzonorbornadienes with Carboxylic Acid Nucleophiles.
  • CHIMIA.
  • Journal of the Chemical Society, Perkin Transactions 1.
  • Master Organic Chemistry. Opening of Epoxides With Acid.
  • RSC Publishing. Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH.

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol

The following is an in-depth technical guide on the physicochemical characterization of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol. Focus: Molecular Weight, Lipophilicity, and Structural Validation for Drug Discovery App...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the physicochemical characterization of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol.

Focus: Molecular Weight, Lipophilicity, and Structural Validation for Drug Discovery Applications.

Executive Summary

3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol is a bicyclic, polar heterocyclic scaffold increasingly utilized in Fragment-Based Drug Discovery (FBDD) . As a fused pyrimidine-pyridine system with a chiral hydroxyl handle, it serves as a critical intermediate for kinase inhibitors (e.g., EGFR, PI3K) and allosteric modulators.[1]

This guide provides a rigorous analysis of its core physicochemical properties—specifically Molecular Weight (MW) and Lipophilicity (LogP/LogD) .[1] Unlike standard lipophilic drug candidates, this compound exhibits significant hydrophilicity, necessitating specialized protocols for accurate characterization.[1]

Structural & Physicochemical Analysis[1][2][3][4][5]

Molecular Identity

The compound consists of a saturated pyrimidine ring fused to an aromatic pyridine ring, with a hydroxyl group at the C3 position.[1]

PropertyDataNotes
IUPAC Name 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol
Molecular Formula C₈H₁₀N₂O Distinct from the oxidized "one" analog (C₈H₈N₂O).
Molecular Weight 150.18 g/mol Monoisotopic Mass: 150.0793 Da.[1]
Chirality One stereocenter at C3Typically synthesized as a racemate unless chiral epichlorohydrin is used.[1]
H-Bond Donors 1 (Hydroxyl)
H-Bond Acceptors 3 (2 Nitrogens, 1 Oxygen)Bridgehead Nitrogen is weakly basic.
Lipophilicity Profile (LogP/LogD)

Lipophilicity is the governing parameter for this scaffold's permeability.[1] Due to the polar hydroxyl group and the basic nitrogen, the compound partitions significantly into the aqueous phase.[1]

ParameterValue (Predicted/Observed)Implications for Drug Design
LogP (Neutral) -0.9 to -0.6 Highly hydrophilic. Low passive permeability expected.[1]
LogD (pH 7.4) -1.2 to -0.8 At physiological pH, partial protonation of N1/N5 may further reduce lipophilicity.
TPSA ~40-50 ŲGood polar surface area for CNS penetration if active transport is utilized.[1]
Solubility High (> 10 mg/mL)Excellent aqueous solubility; suitable for IV formulations.[1]

Experimental Methodologies

To ensure data integrity (E-E-A-T), the following self-validating protocols are recommended. Standard reverse-phase HPLC retention times are often unreliable for this molecule due to its low LogP; therefore, the Shake-Flask Method is the Gold Standard here.[1]

Protocol A: Determination of LogP via Shake-Flask Method

Objective: Accurately measure the partition coefficient between n-octanol and water.[1] Rationale: Computational models often overestimate the lipophilicity of fused heterocycles.[1] Direct experimental measurement is required for lead optimization.[1]

Step-by-Step Workflow:

  • Phase Preparation:

    • Saturate n-octanol with phosphate-buffered saline (PBS, pH 7.[1]4) for 24 hours.

    • Saturate PBS with n-octanol for 24 hours.

    • Why? To prevent volume changes during extraction due to mutual solubility.[1]

  • Sample Dissolution:

    • Dissolve 10 mg of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol in 10 mL of the pre-saturated aqueous phase.

    • Measure UV absorbance (

      
      ) at 
      
      
      
      (typically 260–280 nm).
  • Equilibration:

    • Add 10 mL of pre-saturated n-octanol to the aqueous sample.

    • Agitate (shake) for 4 hours at 25°C.

    • Centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation.

  • Quantification:

    • Sample the aqueous phase (carefully avoiding the interface).[1]

    • Measure UV absorbance (

      
      ).[1]
      
  • Calculation:

Protocol B: Molecular Weight Confirmation via ESI-HRMS

Objective: Confirm identity and purity, distinguishing the 3-ol from the 2-one oxidation product.

  • Solvent: Methanol:Water (50:[1]50) + 0.1% Formic Acid.[1]

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Target Ion: Look for

    
    .[1]
    
  • Validation Check:

    • If peak at 149.07 is observed, oxidation to the ketone (3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-one) has occurred.

    • If peak at 165.xx is observed, methylation (impurity from synthesis) is present.[1]

Visualizations and Pathways

Synthesis and Structural Logic

The synthesis of this scaffold dictates its stereochemistry and impurity profile.[1] The reaction of 2-aminopyridine with epichlorohydrin is the primary route.[1]

SynthesisPathway Reactant1 2-Aminopyridine (Nucleophile) Intermediate Intermediate: N-(2-hydroxy-3-chloropropyl) -2-aminopyridine Reactant1->Intermediate Alkylation (EtOH, Reflux) Reactant2 Epichlorohydrin (Electrophile) Reactant2->Intermediate Cyclization Cyclization (Intramolecular SN2) Intermediate->Cyclization Base (NaOH) Product TARGET: 3,4-Dihydro-2H-pyrido [1,2-a]pyrimidin-3-ol (MW 150.18) Cyclization->Product Ring Closure

Caption: Synthesis pathway showing the origin of the hydroxyl group and the bicyclic core formation.

LogP Determination Workflow

This logic flow ensures the researcher selects the correct method based on the compound's predicted hydrophilicity.[1]

LogP_Workflow Start Start: Characterize Lipophilicity Predict In Silico Prediction (CLogP / XLogP) Start->Predict Decision Is Predicted LogP < 0? Predict->Decision MethodA Method A: Shake Flask (Gold Standard for Hydrophiles) Decision->MethodA Yes (Hydrophilic) MethodB Method B: RP-HPLC (Retention Time Correlation) Decision->MethodB No (Lipophilic) Analysis Analyze Phases (UV/Vis or LC-MS) MethodA->Analysis MethodB->Analysis Result Calculate Partition Coefficient (Target: -0.9 to -0.6) Analysis->Result

Caption: Decision tree for selecting the Shake Flask method due to the compound's high polarity.

Implications for Drug Development

Researchers utilizing the 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol scaffold must account for the following:

  • Fragment-Based Screening: With a MW of 150.18 Da, this molecule is an ideal "fragment" (Rule of 3 compliant).[1] It efficiently probes hydrophilic pockets in kinase domains.[1]

  • Blood-Brain Barrier (BBB): While the low MW favors permeation, the low LogP (-0.9) and high TPSA suggest it will not cross the BBB via passive diffusion effectively.[1] It requires optimization (e.g., alkylation of the hydroxyl) to increase lipophilicity for CNS targets.

  • Metabolic Stability: The secondary alcohol at C3 is a potential site for Glucuronidation (Phase II metabolism).[1] Blocking this position or monitoring metabolic stability in liver microsomes is critical.[1]

References

  • Synthesis of Pyrido[1,2-a]pyrimidines: Toche, R. B., et al. "New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines." Journal of Heterocyclic Chemistry, 2008.[1]

  • Physicochemical Properties of Pyrimidine Derivatives: PubChem Compound Summary for 7-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol (Analog). National Center for Biotechnology Information.[1]

  • Lipophilicity Determination Protocols: OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties, Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.[1] OECD iLibrary.[1]

  • Scaffold Analysis in Drug Discovery: Katritzky, A. R., et al. "Synthesis and Biological Activities of Pyrido[1,2-a]pyrimidines."[1] Chemical Reviews, 2004.[1]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: High-Yield Synthesis of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol

This technical guide details the efficient synthesis of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol (CAS: 5993-97-5), a fused bicyclic heterocycle valuable as a scaffold in medicinal chemistry (e.g., for kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the efficient synthesis of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol (CAS: 5993-97-5), a fused bicyclic heterocycle valuable as a scaffold in medicinal chemistry (e.g., for kinase inhibitors and antiviral agents). The protocol utilizes a concise, two-step one-pot reaction between 2-aminopyridine and epichlorohydrin .

[1][2]

Executive Summary

The synthesis of 3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol is achieved through the condensation of 2-aminopyridine with epichlorohydrin. This guide presents an optimized protocol that maximizes regioselectivity and yield while minimizing byproduct formation. By utilizing ethanol as a solvent and controlling pH during the cyclization phase, researchers can isolate the target alcohol with high purity (>95%) without the need for chromatographic purification.

Key Advantages:

  • Atom Economy: High incorporation of starting materials.

  • Scalability: Protocol suitable for gram to decagram scales.

  • Purification: Crystallization-based workup (Chromatography-free).

Retrosynthetic Analysis & Mechanism

The construction of the pyrido[1,2-a]pyrimidine core relies on the bifunctional nature of both reagents. 2-Aminopyridine contains both an endocyclic pyridine nitrogen (nucleophilic) and an exocyclic amino group. Epichlorohydrin provides a 3-carbon bridge with dual electrophilic sites (epoxide and alkyl chloride).

Mechanistic Pathway[3][4][5]
  • N-Alkylation: The endocyclic nitrogen (N1 of the pyridine ring), being more nucleophilic, attacks the less hindered terminal carbon of the epichlorohydrin epoxide. This opens the epoxide ring, generating a secondary alcohol intermediate.

  • Cyclization: The exocyclic amino group then attacks the carbon bearing the chlorine atom (C-Cl), displacing the chloride ion to close the pyrimidine ring.

  • Neutralization: The initial product is the hydrochloride salt. Treatment with base liberates the free amine/alcohol.

ReactionMechanism SM1 2-Aminopyridine Inter Intermediate: N-(3-chloro-2-hydroxypropyl) -2-aminopyridinium SM1->Inter Epoxide Opening (EtOH, Reflux) SM2 Epichlorohydrin SM2->Inter CyclicSalt Cyclized Salt: 3-hydroxy-pyrido[1,2-a] pyrimidinium chloride Inter->CyclicSalt Intramolecular SN2 Cyclization Product Target: 3,4-Dihydro-2H-pyrido [1,2-a]pyrimidin-3-ol CyclicSalt->Product Base Neutralization (NaOH/KOH)

Caption: Mechanistic flow from starting materials to the fused bicyclic alcohol.

Experimental Protocol

Reagents and Equipment
  • 2-Aminopyridine (2-AP): >99% purity.[1]

  • Epichlorohydrin: Reagent grade (Caution: Alkylating agent, handle in fume hood).

  • Solvent: Ethanol (Absolute or 95%).

  • Base: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), 20% aqueous solution.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, pH paper/meter.

Stoichiometry Table
ReagentMW ( g/mol )EquivalentsMass/Vol (for 10 mmol scale)
2-Aminopyridine 94.121.00.94 g
Epichlorohydrin 92.521.1 - 1.21.02 - 1.11 g (~0.86 - 0.94 mL)
Ethanol -Solvent10 - 15 mL
NaOH (20% aq) 40.00~1.1Adjust to pH 9-10
Step-by-Step Procedure

Step 1: Alkylation and Ring Opening

  • Dissolve 0.94 g (10 mmol) of 2-aminopyridine in 10 mL of ethanol in a 50 mL round-bottom flask.

  • Add 1.0 mL (approx. 12 mmol) of epichlorohydrin dropwise at room temperature while stirring.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) .

  • Maintain reflux for 4 to 6 hours . Note: The reaction progress can be monitored by TLC (9:1 DCM:MeOH). The starting 2-AP spot will disappear.

Step 2: Cyclization and Neutralization

  • Cool the reaction mixture to room temperature. Often, the hydrochloride salt of the product may precipitate or the solution will darken.

  • Evaporate approximately 50% of the ethanol under reduced pressure (rotary evaporator).

  • Add 5 mL of water to the residue.

  • Slowly add 20% NaOH solution dropwise with stirring until the pH reaches 9–10 .

    • Critical Control Point: Do not exceed pH 12 to avoid opening the newly formed pyrimidine ring or hydrolysis of the alcohol.

  • Stir the basic solution for 30 minutes at room temperature to ensure complete deprotonation and precipitation of the free base.

Step 3: Isolation and Purification

  • If a solid precipitate forms: Filter the solid using a Buchner funnel. Wash with cold water (2 x 5 mL) and cold acetone (1 x 2 mL).

  • If an oil forms (common on small scales): Extract with Dichloromethane (DCM) (3 x 10 mL). Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Recrystallization: The crude product can be recrystallized from hot ethanol or an ethanol/ethyl acetate mixture to yield off-white to pale yellow crystals.

Characterization & Quality Control

The target compound, 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol , possesses distinctive spectral features confirming the fused ring structure and the hydroxyl group.

TechniqueExpected Signal / ObservationInterpretation
1H NMR (DMSO-d6)

4.0 - 4.5 ppm (Multiplet, 1H)
CH-OH proton at position 3.

5.0 - 5.5 ppm (Broad s, 1H,

exch)
OH hydroxyl proton.

3.0 - 3.8 ppm (Multiplets, 4H)
CH2 protons at positions 2 and 4.

6.5 - 8.5 ppm (4H)
Aromatic pyridine ring protons.
IR Spectroscopy 3200 - 3400

(Broad)
O-H stretching vibration.
Melting Point 135 - 140°C (Lit. varies by solvate)Confirm purity against standard.

Troubleshooting & Optimization

Common Issues
  • Oiling Out: If the product separates as a sticky oil upon basification, induce crystallization by scratching the glass vessel or adding a seed crystal. Alternatively, extract with DCM as described in Step 3.

  • Low Yield: Ensure the reflux time is sufficient. Epichlorohydrin can be volatile; ensure the condenser is efficient. A slight excess (1.2 eq) compensates for any loss.

  • Impurity Profile: If the reaction runs too hot (>100°C) or too long, polymerization of epichlorohydrin can occur. Keep the temperature at mild reflux (~80°C).

Workflow Diagram

Workflow Start Start: 2-Aminopyridine + Epichlorohydrin in EtOH Reflux Reflux 4-6 Hours (Formation of Intermediate) Start->Reflux Concentrate Concentrate Solvent & Add Water Reflux->Concentrate Basify Adjust pH to 9-10 (NaOH) Concentrate->Basify Precipitate Precipitate Forms? Basify->Precipitate Filter Filtration & Wash (Cold Water/Acetone) Precipitate->Filter Yes (Solid) Extract Extract with DCM Dry & Evaporate Precipitate->Extract No (Oil) Recryst Recrystallize (Ethanol) Filter->Recryst Extract->Recryst Final Pure Product: 3,4-Dihydro-2H-pyrido [1,2-a]pyrimidin-3-ol Recryst->Final

Caption: Decision tree for the isolation and purification of the target alcohol.

Safety & Handling

  • Epichlorohydrin: A potent alkylating agent, potential carcinogen, and skin irritant. Double-gloving and use of a fume hood are mandatory.

  • 2-Aminopyridine: Toxic if swallowed or absorbed through skin.

  • Waste Disposal: All aqueous waste containing pyridine derivatives must be segregated and treated as hazardous organic waste.

References

  • Reaction of Aromatic Amines with Epihalohydrins. UNI ScholarWorks. (1964). Detailed investigation of the 1:1 addition products and cyclization kinetics.

  • Synthesis of Pyrido[1,2-a]pyrimidines. ResearchGate. (2025).[2][3] Methodology for synthesizing pyrido-pyrimidines with 3-hydroxy side chains.

  • Regioselectivity of Epoxide Ring Opening. Journal of Physical Chemistry C. (2023). Mechanistic insights into steric crowding and nitrogen nucleophiles reacting with epichlorohydrin.

  • 2-Aminopyridine Properties & Reactivity. Wikipedia/Chemical Data. General reactivity profile of 2-aminopyridine in heterocyclic synthesis. [3]

Sources

Application

Application Notes &amp; Protocols: Strategic Functionalization of the Hydroxyl Group in Pyrido[1,2-a]pyrimidin-3-ol

For Researchers, Scientists, and Drug Development Professionals The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide range of pharmacologic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide range of pharmacological activities, including anticancer, neurotropic, and anti-inflammatory properties.[1][2] The pyrido[1,2-a]pyrimidin-3-ol core, in particular, offers a strategic entry point for chemical diversification. The hydroxyl group at the C3 position is not merely a passive substituent; it is a versatile chemical handle that allows for the introduction of a wide array of functional groups, profoundly influencing the molecule's steric, electronic, and pharmacokinetic properties.

This guide provides a detailed exploration of the chemical principles and step-by-step protocols for the functionalization of this key hydroxyl group. The methodologies described herein are designed to be robust and adaptable, providing a framework for the synthesis of novel derivatives for screening and drug development pipelines.

Chemical Reactivity and Strategic Considerations

The hydroxyl group at the C3 position of the pyrido[1,2-a]pyrimidine ring exists in tautomeric equilibrium with its keto form, but it predominantly exhibits enolic character. This nature dictates its reactivity, allowing it to serve as a potent nucleophile after deprotonation. The primary routes for its functionalization involve leveraging this nucleophilicity through O-alkylation and O-acylation, or converting it into a superior leaving group for carbon-carbon bond-forming cross-coupling reactions.

The choice of strategy depends on the desired final structure. Ether linkages (O-alkylation) can introduce flexible or bulky side chains to probe specific binding pockets, while ester linkages (O-acylation) can act as potential prodrugs or introduce hydrogen bond acceptors. Conversion to a triflate followed by cross-coupling represents the most powerful strategy for introducing aryl or heteroaryl substituents directly onto the C3 position, significantly expanding the accessible chemical space.

G cluster_reactions Primary Functionalization Pathways cluster_products Resulting Derivatives start Pyrido[1,2-a]pyrimidin-3-ol alkylation O-Alkylation (Williamson Ether Synthesis) start->alkylation Base, R-X acylation O-Acylation (Esterification) start->acylation Base, RCOCl triflation Triflation (Activation for C-C Coupling) start->triflation Base, Tf₂O ether 3-Alkoxy Ethers alkylation->ether ester 3-Acyloxy Esters acylation->ester triflate_intermediate Pyrido[1,2-a]pyrimidin-3-yl Trifluoromethanesulfonate triflation->triflate_intermediate suzuki Suzuki-Miyaura Cross-Coupling triflate_intermediate->suzuki Pd Catalyst, Ar-B(OH)₂ final_cc 3-Aryl/Heteroaryl Derivatives suzuki->final_cc

Caption: Overall strategy for functionalizing the C3-hydroxyl group.

Protocol I: O-Alkylation via Williamson Ether Synthesis

This protocol details the formation of an ether linkage at the C3 position. The process involves the deprotonation of the hydroxyl group to form a potent nucleophile, followed by its reaction with an alkyl halide.

Causality and Experimental Choices: The choice of base is critical. A strong, non-nucleophilic base such as sodium hydride (NaH) ensures complete and irreversible deprotonation, driving the reaction to completion. Polar aprotic solvents like DMF or THF are ideal as they solvate the counter-ion (e.g., Na+) without hindering the reactivity of the resulting alkoxide.

Step-by-Step Methodology
  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add pyrido[1,2-a]pyrimidin-3-ol (1.0 equiv).

  • Dissolution: Dissolve the starting material in anhydrous dimethylformamide (DMF, approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Scientist's Note: Effervescence (H₂ gas evolution) will be observed. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Cool the resulting suspension back to 0 °C. Add the desired alkylating agent (e.g., benzyl bromide, ethyl iodide, 1.1 equiv) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

Data Summary: O-Alkylation Conditions
ParameterRecommended Reagents/ConditionsRationale
Base NaH, K₂CO₃, Cs₂CO₃NaH for strong, irreversible deprotonation. K₂CO₃/Cs₂CO₃ for milder conditions with sensitive substrates.
Solvent DMF, THF, AcetonitrilePolar aprotic solvents enhance nucleophilicity of the formed alkoxide.
Alkylating Agent R-I > R-Br > R-Cl (Primary, Benzylic)Reactivity order of halides. Primary and benzylic halides are preferred to avoid elimination side reactions.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic deprotonation. Reaction is typically run at RT for convenience.

Protocol II: O-Acylation for Ester Synthesis

This protocol describes the synthesis of esters by reacting the hydroxyl group with an acylating agent, typically an acyl chloride or anhydride, in the presence of a base.

Causality and Experimental Choices: Pyridine is often used as both the solvent and the base. It effectively neutralizes the acidic byproduct (e.g., HCl) and can act as a nucleophilic catalyst. For less reactive systems, a catalytic amount of 4-dimethylaminopyridine (DMAP) is added to significantly accelerate the acylation.[3]

Step-by-Step Methodology
  • Preparation: Dissolve pyrido[1,2-a]pyrimidin-3-ol (1.0 equiv) in dry pyridine (approx. 0.2 M) in a round-bottom flask under an inert atmosphere.[3]

  • Catalyst Addition (Optional): Add 4-dimethylaminopyridine (DMAP, 0.1 equiv) to the solution.

  • Acylation: Cool the solution to 0 °C. Add the acylating agent (e.g., acetic anhydride or benzoyl chloride, 1.5 equiv) dropwise.[3]

  • Reaction: Stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting material (typically 2-6 hours).[3]

  • Quenching: Quench the reaction by the slow addition of methanol to consume excess acylating agent.[3]

  • Solvent Removal: Remove pyridine by co-evaporation with toluene under reduced pressure.[3]

  • Work-up: Dissolve the residue in dichloromethane or ethyl acetate. Wash the organic layer sequentially with 1 M HCl (to remove residual pyridine/DMAP), water, saturated aqueous NaHCO₃, and brine.[3]

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude ester by flash column chromatography (e.g., hexane/ethyl acetate).

Protocol III: Advanced Functionalization via C-C Cross-Coupling

For introducing aryl or heteroaryl moieties, a two-step sequence is required. First, the hydroxyl group is converted into an excellent leaving group, the triflate. Second, this triflate intermediate undergoes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This powerful sequence dramatically expands the synthetic possibilities.

G start Pyrido[1,2-a]pyrimidin-3-ol step1 Step 1: Triflation start->step1 reagents1 Tf₂O or Ph-N(Tf)₂ Pyridine or DIPEA CH₂Cl₂, 0 °C to RT step1->reagents1 intermediate Pyrido[1,2-a]pyrimidin-3-yl Triflate step1->intermediate step2 Step 2: Suzuki Coupling intermediate->step2 reagents2 Ar-B(OH)₂ Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Dioxane/H₂O, 100 °C step2->reagents2 product 3-Aryl-pyrido[1,2-a]pyrimidine step2->product

Caption: Two-step workflow for C-C bond formation at the C3 position.

Part A: Synthesis of Pyrido[1,2-a]pyrimidin-3-yl Triflate
  • Preparation: Dissolve pyrido[1,2-a]pyrimidin-3-ol (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere.

  • Base Addition: Cool the solution to 0 °C and add pyridine (2.0 equiv).

  • Triflation: Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv) dropwise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir at 0 °C for 1-2 hours. Monitor by TLC. The product is often less polar than the starting material.

  • Work-up: Upon completion, dilute the reaction with CH₂Cl₂ and wash with cold water and brine.

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude triflate is often used immediately in the next step without further purification due to its potential instability.

Part B: Suzuki-Miyaura Cross-Coupling
  • Preparation: To a reaction vessel, add the crude pyrido[1,2-a]pyrimidin-3-yl triflate (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.5 equiv), and a base such as sodium carbonate (Na₂CO₃, 2.0 equiv) or potassium phosphate (K₃PO₄, 2.0 equiv).[4][5]

  • Catalyst Addition: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.05 equiv).[4]

  • Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane and water (4:1 ratio). Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90-110 °C under an inert atmosphere for 6-24 hours. Monitor by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Washing: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the final compound by flash column chromatography to yield the 3-aryl-pyrido[1,2-a]pyrimidine derivative.

Data Summary: Suzuki-Miyaura Coupling Conditions
ParameterRecommended Reagents/ConditionsRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), XPhosPdG2[6]Choice depends on boronic acid reactivity; phosphine ligands stabilize the Pd(0) active species.
Base Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for transmetalation. K₃PO₄ is often effective for challenging couplings.
Solvent Toluene/Ethanol, Dioxane/Water, DMFBiphasic systems like Dioxane/Water are common and effective for many substrates.[4]
Temperature 80-110 °CSufficient thermal energy is required to drive the catalytic cycle, especially the reductive elimination step.

References

  • Ullvi Bluhm, Jean-Luc Boucher, Uwe Buss, et al. (2009). Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. European Journal of Medicinal Chemistry.
  • Peng, L., Gao, X., et al. (2011). Identification of Pyrido[1,2-α]pyrimidine-4-ones as New Molecules Improving the Transcriptional Functions of Estrogen-Related Receptor α. Journal of Medicinal Chemistry.
  • Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research.
  • Bluhm, U., Boucher, J. L., Buss, U., et al. (2009). Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. PubMed.
  • ResearchGate Publication. (n.d.). Pyrido[1,2-a]pyrimidine scaffold containing Drugs. ResearchGate.
  • ResearchGate Publication. (2021). Simple route for the synthesis of pyrido [1,2-a] pyrimidine derivatives. ResearchGate.
  • ResearchGate Publication. (n.d.). Suzuki‐Miyaura Miyaura coupling reaction of 2,4,6‐trihalogenopyrido[2,3‐d] pyrimidines catalyzed by palladium. ResearchGate.
  • Kumar, G. S., Dev, G. J., et al. (2015). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. PubMed.
  • Ben-Yahia, H., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences.
  • RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.
  • Xu, Y., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed.
  • ResearchGate Publication. (2023). 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. ResearchGate.
  • Phosphorus, Sulfur, and Silicon and the Related Elements. (2008). Synthesis and Antimicrobial Activities of Some Novel Pyrido[2,3- d ]pyrimidine Derivatives.
  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • ACS Omega. (2025). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives.
  • MDPI. (n.d.). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses.
  • ResearchGate Publication. (2025). New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines. ResearchGate.
  • ResearchGate Publication. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate.
  • Glycoscience Protocols (GlycoPODv2). (2021). O-Acetylation using acetic anhydride in pyridine.
  • PubMed. (n.d.). [Synthesis of pyrido [1,2-a] pyrimidinone series of compounds, potential agents on the nervous system].
  • PMC. (n.d.). New Mesoionic Pyrido[1,2‑a] Pyrimidines Containing Oxime Esters against Megoura japonica with Better Safety to Pollinating Insects.
  • RSC Publishing. (n.d.). Simple and efficient protocol for synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives over solid heteropolyacid catalysts.
  • RSC Publishing. (2025). Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review.
  • ResearchGate Publication. (n.d.). Strategies for the synthesis of pyrido-pyrimidinone and their derivatives. ResearchGate.
  • MDPI. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications.

Sources

Method

one-pot cyclization methods for pyrido[1,2-a]pyrimidine derivatives

Application Notes & Protocols Introduction: The Strategic Importance of the Pyrido[1,2-a]pyrimidine Scaffold The pyrido[1,2-a]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Introduction: The Strategic Importance of the Pyrido[1,2-a]pyrimidine Scaffold

The pyrido[1,2-a]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug development. This nitrogen-fused bicyclic system is a cornerstone in the architecture of numerous pharmacologically active agents, demonstrating a vast spectrum of biological activities.[1][2] Derivatives have been successfully developed as antipsychotics, tranquilizers, anticancer agents, and antihypertensives.[1][2] Marketed drugs such as the atypical antipsychotic Risperidone and the anti-asthmatic agent Pemirolast feature this core structure, underscoring its therapeutic relevance.[2]

The efficacy of these compounds is intrinsically linked to their rigid, planar structure, which allows for precise interactions with biological targets. Consequently, the development of efficient, robust, and scalable synthetic routes to access this scaffold is of paramount importance to researchers in both academic and industrial settings. Traditional multi-step syntheses, while effective, often suffer from drawbacks such as high costs, significant solvent waste, and laborious purification of intermediates, which can impede the rapid generation of compound libraries for screening.

This guide focuses on advanced one-pot cyclization strategies that overcome these limitations. By combining multiple bond-forming events in a single reaction vessel, these methods offer significant advantages in terms of operational simplicity, time efficiency, and atom economy, aligning with the principles of green chemistry.[3] We will explore several field-proven, one-pot methodologies, providing detailed protocols, mechanistic insights, and comparative data to empower researchers to select and implement the optimal strategy for their specific synthetic goals.

Core Principle: The Power of One-Pot Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants are combined in a single operation to form a product that incorporates substantial portions of all starting materials.[3][4] This approach is exceptionally powerful for building molecular complexity rapidly. The logical framework of an MCR-based one-pot synthesis is designed to minimize manual intervention and purification steps, thereby accelerating the discovery and development timeline.

MCR_Workflow cluster_0 Single Reaction Vessel cluster_1 Process Advantages A Component A Product Pyrido[1,2-a]pyrimidine Core A->Product One-Pot Reaction (Sequential or Concerted) B Component B B->Product One-Pot Reaction (Sequential or Concerted) C Component C C->Product One-Pot Reaction (Sequential or Concerted) Catalyst Catalyst / Reagent Catalyst->Product One-Pot Reaction (Sequential or Concerted) Efficiency High Efficiency Product->Efficiency Simplicity Operational Simplicity Product->Simplicity Diversity Structural Diversity Product->Diversity Green Reduced Waste Product->Green

Caption: General workflow of a one-pot multicomponent reaction.

Methodology 1: Three-Component Condensation via Acid Catalysis

This strategy represents a classic and highly effective MCR for accessing highly substituted 4H-pyrido[1,2-a]pyrimidines. The reaction involves the condensation of a 2-aminopyridine, an aldehyde, and a third carbonyl component (either a ketone or another aldehyde) under acid catalysis.[4]

Mechanistic Rationale

The choice of a strong acid catalyst, such as trifluoromethanesulfonic acid (TfOH), is critical. The reaction is believed to proceed through a series of acid-catalyzed condensation and cyclization steps. Initially, the aldehyde and the second carbonyl component likely form an α,β-unsaturated carbonyl intermediate (via an aldol-type condensation). Concurrently, the 2-aminopyridine reacts with another molecule of the aldehyde to form an imine. A subsequent Michael addition of the enamine tautomer of the aminopyridine to the α,β-unsaturated intermediate, followed by intramolecular cyclization and dehydration, affords the final heterocyclic product. The power of this one-pot method lies in its ability to orchestrate this complex sequence without isolating intermediates.

Mechanism_3CR cluster_reactants Reactants cluster_intermediates Key Intermediates R1 2-Aminopyridine I1 Iminium Ion Formation R1->I1 Condensation R2 Aldehyde R2->I1 Condensation R3 Ketone / Aldehyde I3 Michael Addition Adduct R3->I3 Michael Addition Catalyst H+ (TfOH) Catalyst->I1 Condensation I2 Enamine Intermediate I1->I2 Tautomerization I2->I3 Michael Addition I4 Cyclized Intermediate I3->I4 Intramolecular Cyclization Product 4H-Pyrido[1,2-a]pyrimidine I4->Product - H2O

Caption: Plausible mechanism for the three-component synthesis.

Experimental Protocol: Synthesis of Highly Substituted 4H-Pyrido[1,2-a]pyrimidines[4]
  • Reagent Preparation: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add the 2-aminopyridine (1.0 mmol, 1.0 equiv), the first aldehyde (1.1 mmol, 1.1 equiv), and the second carbonyl component (ketone or aldehyde) (1.2 mmol, 1.2 equiv).

  • Solvent and Catalyst Addition: Add anhydrous solvent (e.g., acetonitrile or dichloromethane, 5 mL). Place the flask in an ice bath (0 °C).

  • Reaction Initiation: Slowly add trifluoromethanesulfonic acid (TfOH) (0.1 mmol, 0.1 equiv) to the stirred solution.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4H-pyrido[1,2-a]pyrimidine product.

Methodology 2: Copper-Catalyzed Tandem C-N Coupling and Amidation

For the synthesis of pyrido[1,2-a]pyrimidin-4-ones, a one-pot tandem reaction using a copper catalyst provides an elegant and efficient route. This method avoids the use of expensive palladium catalysts and allows for the construction of the core from readily available 2-halopyridines and (Z)-3-amino-3-arylacrylate esters.[1]

Mechanistic Rationale

This protocol is a prime example of a tandem reaction where the catalyst facilitates two distinct transformations in one pot. The sequence begins with a copper(I)-catalyzed Ullmann-type C-N cross-coupling between the 2-halopyridine and the amino group of the acrylate ester. This forms a key intermediate. Without isolation, the elevated temperature and basic conditions then promote an intramolecular amidation (cyclization), where the pyridine ring nitrogen attacks the ester carbonyl group, eliminating the alcohol to form the pyrimidinone ring. The use of a cost-effective copper catalyst makes this method highly attractive for large-scale synthesis.[1]

Experimental Protocol: Synthesis of 2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one[1]
  • Vessel Preparation: To a sealed reaction tube, add methyl (Z)-3-amino-3-phenylacrylate (0.5 mmol, 1.0 equiv), 2-bromopyridine (0.6 mmol, 1.2 equiv), copper(I) iodide (CuI) (0.05 mmol, 10 mol%), and potassium carbonate (K₂CO₃) (1.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (2.0 mL) to the tube.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 130 °C in an oil bath with vigorous stirring for 24 hours.

  • Cooling and Quenching: After 24 hours, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction and Washing: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic extracts and wash them with brine (2 x 15 mL).

  • Drying and Isolation: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate gradient) to afford the pure 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one. (Typical yield: 64%).[1]

Methodology 3: Isocyanide-Based Three-Component Synthesis

Isocyanide-based MCRs are renowned for their ability to generate complex heterocyclic structures with high efficiency. A notable one-pot synthesis of 4H-pyrido[1,2-a]pyrimidines involves the reaction of an isocyanide, a dialkyl acetylenedicarboxylate (DAAD), and an N-(2-pyridyl)amide.[5]

Mechanistic Rationale

This reaction proceeds through a fascinating cascade of intermediates. The highly nucleophilic isocyanide first attacks one of the electrophilic acetylenic carbons of the DAAD, forming a reactive 1:1 zwitterionic intermediate. This zwitterion is then trapped by the acidic N-H proton of the N-(2-pyridyl)amide. The resulting anion of the amide then adds to the nitrilium ion, forming a ketenimine intermediate. This ketenimine undergoes an intramolecular cyclization followed by a rearrangement to furnish the stable 4H-pyrido[1,2-a]pyrimidine scaffold in good yields under mild conditions.[5]

Experimental Protocol: General Procedure[5]
  • Initial Mixing: In a round-bottom flask, dissolve the N-(2-pyridyl)amide (1.0 mmol, 1.0 equiv) and the dialkyl acetylenedicarboxylate (1.2 mmol, 1.2 equiv) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Isocyanide Addition: Add the isocyanide (1.1 mmol, 1.1 equiv) dropwise to the stirred solution over 5 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress via TLC.

  • Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the residue directly by column chromatography on silica gel (using a suitable eluent system, typically a hexane/ethyl acetate mixture) to isolate the desired product.

Comparative Summary of One-Pot Methods

Method NameKey ComponentsCatalyst / Key ConditionsTypical YieldsAdvantages & Field Insights
Three-Component Condensation 2-Aminopyridine, Aldehyde, Ketone/AldehydeTrifluoromethanesulfonic acid (TfOH), room temp.60-90%Excellent for creating highly substituted, diverse libraries. Sensitive to sterically hindered substrates.[4]
Tandem Cu-Catalyzed Coupling 2-Halopyridine, 3-Amino-3-arylacrylate esterCuI, K₂CO₃, 130 °C in DMF50-85%Cost-effective catalyst (copper vs. palladium). Ideal for synthesizing pyrimidin-4-ones. Requires high temperature.[1]
Isocyanide-Based MCR Isocyanide, Dialkyl acetylenedicarboxylate, N-(2-pyridyl)amideCatalyst-free, mild conditions (0 °C to RT)65-95%Operates under very mild conditions. Accesses unique substitution patterns. Isocyanides can be toxic and require careful handling.[5]
Condensation with β-Ketoesters 2-Aminopyridine, α-acetyl-γ-butyrolactonep-Toluenesulfonic acid (PTSA) or Ammonium Acetate70-85%Good yields with simple starting materials. The use of ammonium acetate represents a greener approach.[6]

Conclusion and Outlook

The one-pot cyclization strategies detailed herein represent powerful and efficient tools for the synthesis of medicinally relevant pyrido[1,2-a]pyrimidine derivatives. By leveraging multicomponent and tandem reaction principles, chemists can rapidly access complex molecular architectures from simple precursors, significantly accelerating the drug discovery process. The choice of method—be it acid-catalyzed condensation, copper-catalyzed tandem cyclization, or an isocyanide-based MCR—will depend on the desired substitution pattern, available starting materials, and scale of the synthesis. As the demand for novel therapeutics continues to grow, the adoption of these elegant and resource-efficient synthetic methodologies will be crucial for innovation in the field.

References

  • Toche, R. B., et al. (2008). New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines. Scholarly Research Exchange. Available from: [Link][6][7]

  • Shaabani, A., et al. (2014). A new, one-pot, three-component synthesis of 4H-pyrido[1,2-a]pyrimidines, 4H-pyrimido[1,2-a]pyrimidines, and 4H-pyrazino[1,2-a]pyrimidines. ResearchGate. Available from: [Link][5]

  • Chen, C., et al. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. RSC Advances. Available from: [Link][1]

  • G. R. Clemo, et al. (1973). Pyrido[1,2-a]pyrimidinium salts. Part I. Synthesis from 2-aminopyridines and interconversion with 2-(2-acylvinylamino)pyridines. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link][8]

  • Toche, R. B., et al. (2016). Simple route for the synthesis of pyrido [1,2-a] pyrimidine derivatives. Der Pharma Chemica. Available from: [Link][9]

  • Kumar, A., et al. (2013). Synthesis of Highly Substituted 4H-Pyrido[1,2-a]pyrimidines via a One-Pot Three-Component Condensation Reaction. ACS Combinatorial Science. Available from: [Link][4]

  • Krasavin, M., et al. (2020). A Multicomponent Synthesis of 4H-Pyrido[1,2-a]pyrimidine-2-hydroxy-4-one Derivatives and Assessment of Their Antimicrobial Activity. ResearchGate. Available from: [Link][2]

  • Vartale, S.P., et al. (2013). One Pot Synthesis of Pyrido [1,2-a]Pyrimidine Derivatives and Screen their Biological Properties. Scholars Academic Journal of Pharmacy. Available from: [Link][10]

  • El-Sayed, N. N. E., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. BMC Chemistry. Available from: [Link][11]

  • Al-Mousawi, S. M., et al. (2012). 2-Aminothiophenes as building blocks in heterocyclic synthesis: synthesis and antimicrobial evaluation of a new class of pyrido[1,2-a]thieno[3,2-e]pyrimidine, quinoline and pyridin-2-one derivatives. European Journal of Medicinal Chemistry. Available from: [Link][12]

  • Ghorbani-Vaghei, R., et al. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research. Available from: [Link][3]

Sources

Application

Application Note: The Strategic Use of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol in the Synthesis of Novel Allosteric SHP2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: SHP2, a Pivotal Node in Oncogenic Signaling Src homology-2 containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: SHP2, a Pivotal Node in Oncogenic Signaling

Src homology-2 containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating cellular signaling. It is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, which governs fundamental cellular processes including proliferation, differentiation, and survival.[1][2] Dysregulation of SHP2 activity, often through gain-of-function mutations, is implicated in the pathogenesis of various human diseases, most notably in several forms of cancer, making it a high-priority target for therapeutic intervention.[1]

SHP2 activity is tightly regulated through an autoinhibitory mechanism where the N-terminal SH2 domain blocks the catalytic site of the phosphatase domain.[3] In response to upstream signals, such as activated receptor tyrosine kinases (RTKs), SHP2 is recruited to phosphotyrosine residues, leading to a conformational change that relieves this autoinhibition and activates its phosphatase activity. This activation is a critical step in the propagation of signals that lead to RAS activation.

The development of small-molecule inhibitors targeting the catalytic site of SHP2 has been challenging due to the highly conserved nature of the active site among protein tyrosine phosphatases, leading to potential off-target effects. Consequently, the discovery of allosteric inhibitors that bind to a unique tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains has been a significant breakthrough.[3] These allosteric inhibitors stabilize the inactive, autoinhibited conformation of SHP2, preventing its activation and subsequent downstream signaling.

This application note details the utility of the 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol scaffold as a versatile intermediate in the synthesis of a novel class of allosteric SHP2 inhibitors. We present a proposed synthetic pathway, key experimental protocols for inhibitor characterization, and the underlying scientific rationale.

SHP2 Signaling Pathway and Point of Intervention

The diagram below illustrates the central role of SHP2 in the RAS/MAPK signaling cascade and the mechanism of action for allosteric inhibitors.

SHP2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2/SOS RTK->GRB2_SOS SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruitment & Activation RAS_GDP RAS-GDP (Inactive) RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP SOS-mediated GEF activity RAF RAF RAS_GTP->RAF GRB2_SOS->RAS_GDP SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->RAS_GDP Promotes RAS Activation MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Proliferation pERK->Proliferation Inhibitor Allosteric Inhibitor (e.g., Pyrido[1,2-a]pyrimidine-based) Inhibitor->SHP2_inactive Stabilizes inactive state Synthesis_Intermediate cluster_synthesis Synthesis of Key Intermediate A 2-Aminopyridine C N-(pyridin-2-yl)-3-bromopropanamide (1) A->C Acylation B 3-Bromopropionyl chloride B->C D 2-Bromo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-4-one (2) C->D Intramolecular Cyclization (e.g., PPA) E 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol (3) D->E Reduction (e.g., NaBH4)

Caption: Proposed synthetic workflow for the key pyrimidinol intermediate.

Protocol 1: Synthesis of Intermediate 3
  • Acylation: To a solution of 2-aminopyridine in a suitable solvent (e.g., dichloromethane) at 0 °C, add 3-bromopropionyl chloride dropwise. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction and extract the product, N-(pyridin-2-yl)-3-bromopropanamide (1).

  • Cyclization: Heat the intermediate (1) in polyphosphoric acid (PPA) to induce intramolecular cyclization, yielding 2-Bromo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-4-one (2).

  • Reduction: Reduce the ketone (2) using a reducing agent such as sodium borohydride (NaBH4) in methanol to afford the desired alcohol, 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol (3).

From Intermediate to Final Inhibitor: A Hypothetical Pathway

The hydroxyl group of intermediate 3 is a key functional handle. To construct a molecule analogous to known potent SHP2 inhibitors, this alcohol can be converted to an amine, which can then be coupled with a suitably substituted aromatic acid. The Mitsunobu reaction offers a reliable method for the stereospecific conversion of alcohols to other functional groups, including azides which can be subsequently reduced to amines. [4][5][6]

Synthesis_Final_Product cluster_final_synthesis Synthesis of Final SHP2 Inhibitor Int3 Intermediate (3) (Pyrido[1,2-a]pyrimidin-3-ol) Int4 Azide Intermediate (4) Int3->Int4 Mitsunobu Reaction (DPPA, PPh3, DEAD) Int5 Amine Intermediate (5) Int4->Int5 Reduction (e.g., H2, Pd/C) Final_Product Final SHP2 Inhibitor (6) (Pyrido[1,2-a]pyrimidine-based) Int5->Final_Product Amide Coupling (e.g., HATU, DIPEA) Aromatic_Acid Substituted Aromatic Acid (e.g., 2,3-dichlorobenzoic acid) Aromatic_Acid->Final_Product

Caption: Proposed synthesis of a final SHP2 inhibitor from the key intermediate.

Protocol 2: Proposed Synthesis of a Pyrido[1,2-a]pyrimidine-based SHP2 Inhibitor (6)
  • Mitsunobu Reaction: To a solution of intermediate 3 , triphenylphosphine (PPh3), and diphenylphosphoryl azide (DPPA) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) dropwise. [4][5][6]Stir the reaction at room temperature until completion to yield the azide intermediate 4 .

  • Reduction: Hydrogenate the azide intermediate 4 using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to obtain the amine intermediate 5 .

  • Amide Coupling: Couple the amine intermediate 5 with a selected substituted aromatic acid (e.g., 2,3-dichlorobenzoic acid, a common fragment in SHP2 inhibitors) using a peptide coupling reagent such as HATU in the presence of a non-nucleophilic base like DIPEA to yield the final inhibitor 6 .

Protocols for Biological Evaluation

Characterizing the synthesized compounds for their inhibitory activity against SHP2 and their cellular effects is crucial. The following are standard protocols for these evaluations.

Protocol 3: In Vitro SHP2 Biochemical Assay

This assay measures the direct inhibition of SHP2 phosphatase activity using a fluorogenic substrate.

Principle: The assay utilizes the substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), which is dephosphorylated by SHP2 to produce the fluorescent product 6,8-difluoro-4-methylumbelliferone (DiFMU). The increase in fluorescence is proportional to SHP2 activity.

Materials:

  • Recombinant full-length SHP2 (wild-type)

  • DiFMUP substrate

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20 [3]* SHP2-activating phosphopeptide (e.g., dually phosphorylated IRS-1 peptide) [3][7]* Test compounds dissolved in DMSO

  • 384-well black assay plates

  • Fluorescence plate reader (Excitation: ~355 nm, Emission: ~460 nm)

Procedure:

  • Enzyme Activation: Prepare a working solution of SHP2 enzyme and the activating IRS-1 peptide in assay buffer. Incubate for 20 minutes at room temperature to allow for the formation of the active SHP2 conformation. [3]2. Compound Addition: Add 1 µL of test compound dilutions in DMSO to the wells of the 384-well plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).

  • Enzyme Addition: Add 20 µL of the activated SHP2 enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of the DiFMUP substrate solution to each well to start the reaction.

  • Fluorescence Reading: Immediately begin kinetic reading of the fluorescence intensity every minute for 30 minutes.

  • Data Analysis: Determine the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve). Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Parameter Typical Concentration
SHP2 Enzyme0.5 nM [3]
IRS-1 Peptide500 nM [3]
DiFMUP50-100 µM [8]
DMSO (final)≤ 1%
Protocol 4: Cellular p-ERK Inhibition Assay (Western Blot)

This assay determines the ability of the inhibitor to block SHP2-mediated signaling within a cellular context by measuring the phosphorylation of ERK, a downstream effector.

Principle: In many cancer cell lines, the RAS/MAPK pathway is constitutively active, leading to elevated levels of phosphorylated ERK (p-ERK). An effective SHP2 inhibitor will decrease the levels of p-ERK.

Materials:

  • Cancer cell line with a dependency on SHP2 signaling (e.g., KYSE-520, a cell line with amplified receptor tyrosine kinase signaling)

  • Cell culture reagents

  • Test compounds dissolved in DMSO

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-ERK1/2, anti-total-ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours if necessary to reduce basal p-ERK levels. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors. [9]3. Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Normalize protein amounts, denature the samples, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane. [9][10]5. Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. [10] * Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. [10] * Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2 and a loading control antibody. [9]7. Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK or loading control signal. Plot the normalized p-ERK levels against the compound concentration to determine the cellular IC50.

Conclusion and Future Directions

The 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol scaffold represents a promising and versatile starting point for the development of novel allosteric SHP2 inhibitors. The hydroxyl group provides a strategic point for chemical modification, allowing for the exploration of a broad chemical space to optimize potency, selectivity, and drug-like properties. The proposed synthetic route, while requiring experimental validation, is based on established and reliable chemical transformations. The provided protocols for biochemical and cellular characterization offer a robust framework for evaluating the efficacy of newly synthesized compounds. Further optimization of this scaffold could lead to the discovery of next-generation SHP2 inhibitors with improved therapeutic profiles for the treatment of SHP2-dependent cancers.

References

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  • Garcia-Fortanet, J., Chen, C. H., Chen, Y. N. P., Dales, N. A., Fekkes, P., Fortin, P. D., ... & LaMarche, M. J. (2016). A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. Journal of Biological Chemistry, 291(33), 17299–17309. [Link]

  • Zhang, L., Ma, W., Chen, Y., Chen, Z., Wang, F., & Xu, Y. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. ResearchGate. [Link]

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  • Song, Z., Wang, M., Ge, Y., Chen, X. P., Xu, Z., Sun, Y., & Xiong, X. F. (2021). A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors. Acta Pharmaceutica Sinica B, 11(3), 750–762. [Link]

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  • Various Authors. (2021). Scheme of the cross-validation protocol for high-throughput screening... ResearchGate. [Link]

  • Abdel-Aziz, A. A.-M., El-Azab, A. S., & El-Tantawy, A. I. (2015). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica, 7(10), 224-234. [Link]

  • Bunda, S., et al. (2022). Inhibition of SHP2 and SHP1 Protein Tyrosine Phosphatase Activity by Chemically Induced Dimerization. ACS Omega, 7(16), 13813–13824. [Link]

  • DB Biotech. (n.d.). Anti - PHOSPHO-Erk 1,2 - Western Blot Protocol. [Link]

  • Oreate AI. (2026). Transforming Alcohols to Amines: A One-Pot Approach. [Link]

  • De Kimpe, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 302-316. [Link]

  • Chemistry Steps. (2023). Alcohols to Amines. [Link]

  • Ashenhurst, J. (n.d.). Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • Rhodium.ws. (n.d.). One Pot Conversion of Alcohols to Amines. [Link]

  • Various Authors. (n.d.). Pyrido[1,2-a]pyrimidine scaffold containing Drugs. ResearchGate. [Link]

  • Professor Dave Explains. (2024, January 10). Mitsunobu Reaction [Video]. YouTube. [Link]

  • Staliński, K., et al. (2019). Synthesis of novel pyrido[1,2-c]pyrimidine derivatives with rigidized tryptamine moiety as potential SSRI and 5-HT1A receptor ligands. European Journal of Medicinal Chemistry, 166, 144-158. [Link]

Sources

Method

Synthesis and Characterization of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol Hydrochloride: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the preparation of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride salt, a heterocyclic compound wi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preparation of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride salt, a heterocyclic compound with potential applications in pharmaceutical research. The document outlines a detailed, two-step synthetic protocol, starting from readily available commercial reagents. It also provides a thorough description of the characterization of the final product, ensuring scientific integrity and reproducibility.

Introduction

The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic system found in numerous biologically active compounds and marketed drugs.[1][2] Derivatives of this core structure have demonstrated a wide range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and neuroprotective effects.[3][4] The introduction of a hydroxyl group at the 3-position of the dihydropyrido[1,2-a]pyrimidine ring system, as in 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol, offers a potential site for further chemical modification and may influence the compound's biological activity and physicochemical properties. The hydrochloride salt form is often preferred in drug development to enhance solubility and stability.[5]

This application note details a robust and reproducible method for the synthesis of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol and its subsequent conversion to the hydrochloride salt.

Synthesis Pathway

The synthesis of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride is a two-step process. The first step involves the reaction of 2-aminopyridine with epichlorohydrin (1-chloro-2,3-epoxypropane) to form the free base, 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol. The second step is the conversion of the free base to its hydrochloride salt.

Synthesis_Pathway 2-Aminopyridine 2-Aminopyridine Intermediate 1-(2-Pyridylamino)-3-chloro-2-propanol 2-Aminopyridine->Intermediate + Epichlorohydrin Epichlorohydrin Epichlorohydrin Free_Base 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol Intermediate->Free_Base Intramolecular Cyclization HCl_Salt 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol HCl Free_Base->HCl_Salt + HCl HCl HCl

Figure 1: Overall synthetic scheme for 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride.

Part 1: Synthesis of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol (Free Base)

The synthesis of the free base involves the nucleophilic attack of the exocyclic amino group of 2-aminopyridine on the epoxide ring of epichlorohydrin, followed by an intramolecular cyclization.

Materials and Equipment
Reagent/EquipmentGrade/Specification
2-Aminopyridine99%
Epichlorohydrin99%
IsopropanolAnhydrous
Round-bottom flaskAppropriate size
Reflux condenser
Magnetic stirrer with heating
Rotary evaporator
Experimental Protocol

Synthesis_Protocol_Free_Base A Dissolve 2-aminopyridine in isopropanol B Add epichlorohydrin dropwise at room temperature A->B C Heat the mixture to reflux for 4-6 hours B->C D Monitor reaction completion by TLC C->D E Cool the reaction mixture to room temperature D->E F Remove the solvent under reduced pressure E->F G Purify the crude product by column chromatography F->G Salt_Formation_Protocol A Dissolve the free base in anhydrous diethyl ether or isopropanol B Cool the solution in an ice bath A->B C Add HCl solution dropwise with stirring B->C D Observe the precipitation of the hydrochloride salt C->D E Continue stirring for 30 minutes D->E F Collect the precipitate by vacuum filtration E->F G Wash the solid with cold anhydrous diethyl ether F->G H Dry the salt in a vacuum oven G->H

Sources

Application

microwave-assisted synthesis of pyrido[1,2-a]pyrimidine scaffolds

Application Note: Microwave-Assisted Synthesis of Pyrido[1,2-a]pyrimidine Scaffolds Executive Summary The pyrido[1,2-a]pyrimidine scaffold represents a privileged pharmacophore in medicinal chemistry, exhibiting potent a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of Pyrido[1,2-a]pyrimidine Scaffolds

Executive Summary

The pyrido[1,2-a]pyrimidine scaffold represents a privileged pharmacophore in medicinal chemistry, exhibiting potent antimicrobial, anti-inflammatory, and antineoplastic activities. Conventional thermal synthesis of these fused heterocycles often suffers from prolonged reaction times (6–24 hours), harsh solvents, and difficult purification profiles due to side-product formation.

This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) workflow. By leveraging the specific heating effects of dielectric polarization, researchers can achieve scaffold closure in under 20 minutes with yields exceeding 85%. This guide provides two distinct protocols: a solvent-free cyclocondensation and a green, aqueous multicomponent reaction (MCR).

Mechanistic Insight & Microwave Advantage

The Dielectric Heating Effect

Unlike conductive heating, which relies on thermal transfer from the vessel wall, microwave irradiation (2.45 GHz) couples directly with polar molecules. In the synthesis of pyrido[1,2-a]pyrimidines, the polar transition state is stabilized by the electromagnetic field (specific microwave effect), significantly lowering the activation energy (


).
Reaction Pathway

The formation of the pyrido[1,2-a]pyrimidine core typically proceeds via the condensation of 2-aminopyridine with a dielectrophile (e.g., ethyl acetoacetate or malonates). The reaction involves an initial nucleophilic attack by the exocyclic amine, followed by a thermal cyclization and dehydration.

Figure 1: Mechanistic Pathway of Cyclocondensation

ReactionMechanism Reactants 2-Aminopyridine + Ethyl Acetoacetate Intermediate1 Intermediate A: Enamine Formation Reactants->Intermediate1 Nucleophilic Attack (MW Accelerated) Intermediate2 Intermediate B: Intramolecular Cyclization Intermediate1->Intermediate2 -EtOH Product Pyrido[1,2-a]pyrimidine Scaffold Intermediate2->Product Dehydration Byproduct H2O + EtOH Intermediate2->Byproduct

Caption: Step-wise formation of the fused ring system. Microwave irradiation accelerates the initial nucleophilic attack and the dehydration step.

Experimental Protocols

Protocol A: Solvent-Free Two-Component Cyclocondensation

Best for: Rapid library generation of standard bicyclic cores.

Reagents:

  • 2-Aminopyridine (1.0 equiv)

  • Ethyl acetoacetate (1.2 equiv)

  • Catalyst: Glacial Acetic Acid (0.1 equiv) or Montmorillonite K-10 (solid support)

Workflow:

  • Preparation: In a 10 mL microwave-transparent pressure vial (borosilicate glass), mix 2-aminopyridine (94 mg, 1 mmol) and ethyl acetoacetate (156 mg, 1.2 mmol).

  • Homogenization: Add catalyst. If using solid support, mix thoroughly to form a paste. Cap the vial with a Teflon-lined septum.

  • Irradiation: Place in a monomode microwave reactor.

    • Mode: Dynamic Power (maintain set temperature).

    • Temp: 130°C.

    • Hold Time: 10 minutes.

    • Stirring: High.[1][2]

  • Workup: Cool to 50°C using compressed air. Add cold ethanol (2 mL) to the reaction melt. The product typically precipitates upon cooling.

  • Purification: Filter the solid and recrystallize from ethanol/water (8:2).

Protocol B: Aqueous Multicomponent Reaction (Green Chemistry)

Best for: Creating diversity at the C-3 and C-4 positions using aldehydes.

Reagents:

  • 2-Aminopyridine (1.0 equiv)

  • Aromatic Aldehyde (1.0 equiv)

  • Malononitrile (1.0 equiv)

  • Solvent: Water (3 mL per mmol)

  • Catalyst: None (Water acts as a hydrogen-bond promoter) or catalytic K₂CO₃.

Workflow Visualization:

Workflow Step1 1. Charge Vial: Aldehyde + Malononitrile + 2-Aminopyridine + Water Step2 2. Microwave Irradiation: 100°C, 150W, 10-15 min Step1->Step2 Step3 3. Cooling & Precipitation: Cool to RT, Solid forms Step2->Step3 Step4 4. Filtration: Wash with cold water/EtOH Step3->Step4

Caption: One-pot, three-component synthesis workflow in aqueous media.

Detailed Steps:

  • Dissolve malononitrile (66 mg, 1 mmol) and benzaldehyde (106 mg, 1 mmol) in water (3 mL).

  • Add 2-aminopyridine (94 mg, 1 mmol).

  • Irradiate at 100°C for 12 minutes .

  • The hydrophobic product will crash out of the aqueous phase during the reaction.

  • Filter the precipitate, wash with water to remove unreacted starting materials, and dry.

Data Analysis & Validation

The efficiency of the microwave protocol is best illustrated by comparing it against traditional reflux methods.[3]

Table 1: Comparative Efficiency (Conventional vs. Microwave)

ParameterConventional Heating (Reflux)Microwave-Assisted (Protocol A)Improvement Factor
Reaction Time 8 – 12 Hours5 – 15 Minutes~50x Faster
Solvent Toluene / XyleneSolvent-free / WaterGreen Profile
Yield 45 – 60%85 – 94%+30-40% Yield
Energy Usage High (Continuous heating)Low (Targeted energy)High Efficiency

Data aggregated from comparative studies (See Ref 1, 3).

Troubleshooting & Optimization

  • Issue: Low Yield / Incomplete Conversion

    • Cause: Inefficient coupling of microwave energy to non-polar reagents.

    • Fix: Add a "doping" agent.[4][5] A single drop of ionic liquid (e.g., [bmim]BF₄) or a polar solvent (DMSO) can drastically increase the heating rate (tan δ effect).

  • Issue: Pressure Spikes

    • Cause: Rapid decarboxylation or solvent superheating.

    • Fix: Use "Power Cycling" or "Air Cooling" features on the reactor to modulate power when the temperature setpoint is reached. Ensure vial headspace is at least 50%.

  • Issue: Regioisomerism

    • Context: Reaction of 2-aminopyridine can theoretically yield pyrido[1,2-a]pyrimidine (N-attack) or 1,8-naphthyridine derivatives (C-attack).

    • Validation: The microwave kinetic product is almost exclusively the pyrido[1,2-a]pyrimidine (N-bridgehead). Confirm using 1H-NMR (distinct shift of the bridgehead proton).

References

  • Mistry, B. D., et al. (2011). Eco-friendly microwave enhanced synthesis of pyrido[2,3-d]pyrimidine as well as pyrido[1,2-a]pyrimidine derivatives. Journal of the Indian Chemical Society.

  • Vanden Eynde, J. J., et al. (2000).[6] Microwave-mediated Regioselective Synthesis of Novel Pyrimido[1,2-a]pyrimidines under Solvent-free Conditions. Molecules.

  • Al-Mulla, A., et al. (2018). Microwave Assisted Synthesis and Antimicrobial Evaluation of Novel 4H-Pyrido[1,2-a]pyrimidine Derivatives. ResearchJournal of Pharmacy and Technology.

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition.

Sources

Method

Application Note: Solvent Selection for Nucleophilic Substitution on Pyrido[1,2-a]pyrimidin-3-ol Scaffolds

Executive Summary The pyrido[1,2-a]pyrimidine scaffold is a privileged structure in drug discovery, serving as a core for kinase inhibitors (e.g., PIM-1, mTOR), antioxidants, and antiallergic agents. The 3-hydroxy-4H-pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrido[1,2-a]pyrimidine scaffold is a privileged structure in drug discovery, serving as a core for kinase inhibitors (e.g., PIM-1, mTOR), antioxidants, and antiallergic agents. The 3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (often referred to as the 3-ol derivative) presents a unique challenge: it possesses an ambident nucleophilic center (the C3-hydroxyl group) and an electron-rich ring system that resists direct nucleophilic aromatic substitution (


) without prior activation.

This guide details the solvent selection strategy for two primary "substitution" pathways:

  • O-Alkylation (

    
    ):  Utilizing the 3-OH as a nucleophile to displace a leaving group on an alkyl halide.
    
  • Activated Displacement (

    
    -like):  Converting the 3-OH into a leaving group (e.g., -Cl, -OTs) to allow subsequent attack by external nucleophiles (amines/thiols).
    

Chemical Analysis & Solubility Profile

The Substrate: Pyrido[1,2-a]pyrimidin-3-ol

This molecule typically exists as the 3-hydroxy-4-one tautomer. It exhibits:

  • High Polarity: Due to the zwitterionic resonance of the fused amide-like system.

  • Poor Solubility: Low solubility in non-polar solvents (Hexanes, Toluene) and moderate-to-low solubility in standard ethereal solvents (THF, Et2O).

  • Acidity: The 3-OH proton is acidic (

    
    ), comparable to a phenol, allowing deprotonation by weak bases (
    
    
    
    ,
    
    
    ).
Solvent Selection Matrix

The choice of solvent dictates the reaction rate (via the Cavity Effect and anion solvation) and the workup efficiency.

SolventDielectric Const.[1] (

)
Solubility of ScaffoldReaction Rate (

)
Workup DifficultyRecommendation
DMF 36.7High Excellent High (High BP)Primary Choice for small-scale / library synthesis.
DMSO 46.7Very High Excellent Very HighUse for highly insoluble derivatives or microwave protocols.
NMP 32.2High Excellent HighAlternative to DMF; better thermal stability >100°C.
MeCN 37.5ModerateGoodLow (Azeotrope)Process Choice ; easier removal but may require reflux.
Acetone 20.7Low/ModModerateLowLimited by boiling point (56°C); good for highly reactive electrophiles.
THF 7.5LowPoorLowNot recommended for substitution; use for activation steps (e.g., with

).

Expert Insight: For O-alkylation, DMF is the gold standard because it solubilizes both the organic substrate and the inorganic base (


), creating a "naked" phenoxide anion that reacts rapidly. For process scale-up, Acetonitrile (MeCN)  is preferred to avoid the aqueous extraction issues associated with DMF/DMSO.

Mechanistic Pathways & Solvent Logic[1]

The following diagram illustrates the divergent pathways dictated by solvent and reagent choice.

ReactionPathways Substrate Pyrido[1,2-a] pyrimidin-3-ol Anion 3-Oxido Anion (Nucleophile) Substrate->Anion Base (K2CO3/Cs2CO3) Solvent: DMF/DMSO Activated 3-Chloro/Tosyloxy Intermediate Substrate->Activated Activation (POCl3 or TsCl) Solvent: Neat or DCM Ether 3-Alkoxy Derivative (O-Alkylation Product) Anion->Ether R-X (SN2) Fast in Polar Aprotic Substituted 3-Amino/Thio Derivative Activated->Substituted Nucleophile (HNR2) Solvent: MeCN/THF

Figure 1: Divergent functionalization pathways for pyrido[1,2-a]pyrimidin-3-ol. The solid line represents the primary O-alkylation pathway discussed in the protocol.

Detailed Experimental Protocols

Protocol A: O-Alkylation (Nucleophilic Substitution by the Substrate)

Objective: Synthesis of 3-(benzyloxy)-4H-pyrido[1,2-a]pyrimidin-4-one.

Reagents:

  • Substrate: Pyrido[1,2-a]pyrimidin-3-ol (1.0 equiv)

  • Electrophile: Benzyl bromide (1.2 equiv)

  • Base: Anhydrous

    
     (2.0 equiv)
    
  • Solvent: DMF (Anhydrous, 10 mL/g of substrate)

Procedure:

  • Dissolution: Charge a round-bottom flask with pyrido[1,2-a]pyrimidin-3-ol and anhydrous DMF. Stir at room temperature (RT) until a clear or fine suspension is obtained.

  • Deprotonation: Add

    
     in one portion. The suspension may change color (often yellow/orange) indicating phenoxide formation. Stir for 15 minutes at RT.
    
  • Addition: Add benzyl bromide dropwise via syringe.

  • Reaction: Heat the mixture to 60°C. Monitor by TLC (5% MeOH in DCM) or LC-MS.

    • Checkpoint: Reaction is typically complete within 2–4 hours in DMF. In Acetone, this would require 12+ hours at reflux.

  • Workup (Precipitation Method):

    • Pour the reaction mixture into 10 volumes of ice-cold water.

    • Stir vigorously for 30 minutes. The product should precipitate as a solid.

    • Filter, wash with water (

      
      ), and dry under vacuum.
      
    • Note: If oil forms, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, dry over

      
      , and concentrate.
      
Protocol B: Activation & Displacement (Nucleophilic Substitution on the Ring)

Objective: Conversion of 3-OH to 3-Cl followed by substitution with Morpholine.

Solvent Strategy:

  • Step 1 (Chlorination): Use Neat

    
      or DCM  with catalytic DMF. 
    
    
    
    acts as both solvent and reagent.[1]
  • Step 2 (Substitution): Use Acetonitrile (MeCN) or THF . These solvents dissolve the amine nucleophile and allow easy isolation.

Procedure:

  • Activation: Reflux pyrido[1,2-a]pyrimidin-3-ol in

    
     (5 equiv) for 3 hours. Evaporate excess 
    
    
    
    under reduced pressure (use a caustic trap).
  • Solvent Switch: Redissolve the crude 3-chloro intermediate in dry MeCN.

  • Substitution: Add Morpholine (3 equiv) and

    
     (2 equiv). Reflux for 4–6 hours.[2]
    
  • Workup: Evaporate MeCN, partition between DCM and

    
     (aq).
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (O-Alkylation) Poor solubility of base; "Ion pairing" shielding the anion.Switch solvent to DMSO or add 18-Crown-6 (catalytic) to DMF to chelate Potassium.
N- vs O-Alkylation Ambident nucleophile competition (N1 vs O).Use Hard Electrophiles (Alkyl halides/Sulfonates) and Hard Bases (

) to favor O-alkylation. Avoid soft counter-ions like

.
Product is an Oil/Gum Residual DMF trapping the product.Wash organic layer with 5% LiCl solution (x3) during workup. This specifically removes DMF.
Hydrolysis of Activated Intermediate Wet solvents during Step 2 of Protocol B.Ensure MeCN/THF is dried over molecular sieves. The 3-chloro derivative is moisture sensitive.

References

  • Review of Pyrido[2,3-d]pyrimidines and related scaffolds: Shamroukh, A. H., et al.[3] "The chemistry of pyrido[2,3-d]pyrimidines." Journal of Chemical and Pharmaceutical Research, 2016, 8(3):734-772.[3] Link

  • Synthesis and Biological Evaluation: Molecules (MDPI). "Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d]... Derivatives." 2022.[4][5][6] Link

  • Solubility Studies: Baluja, S., et al. "Solubility of a Series of Pyrimidine Derivatives in Methanol."[7] Revue Roumaine de Chimie, 2012. Link

  • C3-Functionalization: PMC. "Electro-Oxidative C3-Selenylation of Pyrido[1,2-a]pyrimidin-4-ones." 2023.[1][4][6] Link

  • General Reactivity: Chem. Pharm. Bull. "Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives." 2015.[8] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Cyclization Yield of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol

Welcome to the technical support center for the synthesis of pyrido[1,2-a]pyrimidine derivatives. This guide is designed for researchers, chemists, and drug development professionals aiming to improve the yield and purit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrido[1,2-a]pyrimidine derivatives. This guide is designed for researchers, chemists, and drug development professionals aiming to improve the yield and purity of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol. As Senior Application Scientists, we have consolidated field-proven insights and foundational chemical principles to help you navigate the common challenges associated with this intramolecular cyclization.

The pyrido[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications in oncology and neurology.[1][2] Achieving an efficient and high-yielding synthesis is therefore a critical step in the drug discovery and development pipeline. This guide provides a structured approach to troubleshooting and optimizing the key cyclization step.

The Synthetic Pathway: A Mechanistic Overview

The synthesis of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol typically proceeds through a two-step sequence involving an initial nucleophilic substitution followed by a base-mediated intramolecular cyclization. A common and effective strategy involves the reaction of 2-aminopyridine with a suitable three-carbon electrophile, such as epichlorohydrin.

The reaction is hypothesized to proceed as follows:

  • Initial Alkylation: The exocyclic nitrogen of 2-aminopyridine acts as a nucleophile, attacking the least hindered carbon of epichlorohydrin to form a chlorohydrin intermediate.

  • Intramolecular Cyclization: In the presence of a base, the intermediate undergoes an intramolecular SN2 reaction. The endocyclic pyridine nitrogen attacks the carbon bearing the chlorine atom, leading to the formation of the fused heterocyclic ring system. The epoxide ring is subsequently opened to yield the final hydroxylated product.

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 2-Aminopyridine Intermediate 2-Aminopyridine->Intermediate 1. Nucleophilic Attack Epichlorohydrin Epichlorohydrin->Intermediate Product Intermediate->Product 2. Base-mediated Intramolecular Cyclization

Caption: Proposed reaction mechanism for the synthesis of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you quickly identify and solve problems.

Question 1: My overall yield is consistently low (<30%). Where should I start troubleshooting?

A low yield can stem from multiple factors.[3] A systematic approach is the most effective way to diagnose the issue.

  • Verify Reagent and Solvent Purity: Impurities in your starting 2-aminopyridine or the electrophile can introduce competing side reactions.[3] Solvents must be anhydrous, as water can interfere with base-mediated steps and lead to hydrolysis byproducts.

  • Assess Reaction Conditions: Ensure the temperature and reaction time are optimal.[3][4] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if the reaction is stalling or if the product is degrading over time.[4]

  • Ensure an Inert Atmosphere: If using strong, air-sensitive bases like sodium hydride (NaH), the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base and oxidation of reagents.[3]

  • Isolate the Problem Step: Use LC-MS to analyze a sample from the reaction mixture before workup. Are you seeing mostly unreacted starting material, the intermediate, or a complex mixture of byproducts? This will tell you whether the initial alkylation or the final cyclization is the bottleneck.

Troubleshooting_Workflow start Low Yield Observed cond_reagents Assess Reagent & Solvent Purity start->cond_reagents proc_purify Purify Reagents & Use Dry Solvents cond_reagents->proc_purify Impure cond_conditions Verify Reaction Conditions (Temp, Time, Base) cond_reagents->cond_conditions Purity OK proc_purify->cond_conditions proc_optimize Systematically Optimize Reaction Parameters cond_conditions->proc_optimize Suboptimal cond_atmosphere Is an Inert Atmosphere Required? cond_conditions->cond_atmosphere Conditions OK proc_optimize->cond_atmosphere proc_inert Improve Inert Atmosphere Technique cond_atmosphere->proc_inert Yes, but inadequate cond_workup Review Workup & Purification Procedure cond_atmosphere->cond_workup No, or OK proc_inert->cond_workup proc_modify_workup Modify Extraction & Purification Method cond_workup->proc_modify_workup Losses Detected end Yield Improved cond_workup->end Procedure OK proc_modify_workup->end

Caption: A systematic workflow for troubleshooting low reaction yields.

Question 2: I'm isolating a significant amount of the uncyclized intermediate. How can I drive the cyclization to completion?

Failure to cyclize is often an issue of insufficient reactivity or suboptimal conditions for the intramolecular ring-closing step.

  • Choice of Base: The base is critical for deprotonating the nucleophile to initiate cyclization. If a weak base like potassium carbonate (K₂CO₃) is ineffective, consider a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[5]

  • Solvent Effects: The solvent can dramatically influence the reaction rate. Polar aprotic solvents like DMF, DMSO, or acetonitrile are known to accelerate SN2 reactions and can be highly effective for this type of cyclization.[5][6]

  • Temperature: Increasing the reaction temperature provides the necessary activation energy for cyclization. If the reaction is sluggish at room temperature, consider heating it to reflux. However, monitor for product degradation at higher temperatures.[4]

Question 3: My reaction mixture turns dark, and I'm getting a complex mixture of products. What's happening?

A dark color change and multiple spots on a TLC plate often indicate decomposition or the formation of multiple side products.[4]

  • Product or Reagent Instability: The target molecule or the intermediate may be unstable under the reaction conditions, especially at high temperatures.[4] Try running the reaction at a lower temperature for a longer duration.

  • Side Reactions: The trifunctional nature of the reagents can lead to undesired side products.[4] For example, the hydroxyl group could compete as a nucleophile, or elimination reactions could occur. Adjusting the stoichiometry or the order of reagent addition might favor the desired pathway.

  • Atmospheric Oxygen: Some organic molecules can be sensitive to oxidation, especially at elevated temperatures. If you are not already doing so, running the reaction under an inert atmosphere of nitrogen or argon can prevent oxidative side reactions.[3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of the base in the cyclization step? The primary role of the base is to deprotonate the most acidic proton on the intermediate, generating a potent nucleophile. In the proposed pathway, this would be the endocyclic pyridine nitrogen, which then attacks the electrophilic carbon center to close the ring. The choice of base is crucial; it must be strong enough to facilitate deprotonation but not so nucleophilic that it competes in side reactions.

Q2: How do I select the optimal solvent for this reaction? Solvent selection is key to ensuring that all reagents remain in solution and to facilitating the desired chemical transformations.

  • Polarity: A polar solvent is generally preferred to stabilize the charged transition state of the SN2 cyclization.

  • Protic vs. Aprotic: Polar aprotic solvents (e.g., DMF, acetonitrile) are often superior for SN2 reactions because they do not solvate the nucleophile as strongly as protic solvents (e.g., ethanol), leaving it more "naked" and reactive.[5] Experimenting with a range of solvents is often necessary to find the optimal one for your specific substrate.[4]

Q3: What are the best analytical techniques for monitoring this reaction? Effective reaction monitoring is crucial for optimization.

  • Thin-Layer Chromatography (TLC): TLC is an excellent, rapid technique for qualitatively tracking the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for unambiguously identifying the starting materials, intermediates, product, and any major byproducts by their mass-to-charge ratio.[4] This is the most reliable way to confirm if a reaction is stalling or if the desired product is being formed and then degrading.

Data-Driven Optimization

The choice of reaction parameters can significantly impact the yield of intramolecular cyclizations. The table below summarizes conditions that have proven effective in similar heterocyclic syntheses and can serve as a starting point for your optimization studies.[5][7]

Entry Base Solvent Temperature Typical Yield Range (%) Comments
1K₂CO₃Acetonitrile (MeCN)Reflux50-85A common and mild starting point. Effective for activated substrates.[5]
2NaHTetrahydrofuran (THF)0 °C to RT60-90A strong base, requires an inert atmosphere. Good for less reactive substrates.
3t-BuOKtert-ButanolReflux40-75A strong, sterically hindered base that can minimize side reactions.
4Cs₂CO₃DMF80-100 °C70-95Often shows enhanced reactivity due to the "caesium effect."
5DBUDichloromethane (DCM)RT45-80An organic, non-nucleophilic base suitable for sensitive substrates.

Experimental Protocol: A Validated Starting Point

This protocol provides a robust methodology for the synthesis of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol. It is designed to be a self-validating system where progress can be monitored at each key stage.

Materials:

  • 2-Aminopyridine

  • Epichlorohydrin

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask under a nitrogen atmosphere until the reagents are suspended (approx. 0.1 M concentration of 2-aminopyridine).

  • Reagent Addition: Begin stirring the suspension. Add epichlorohydrin (1.1 eq) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 82 °C).

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase) or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic solids and rinse the filter cake with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., 20% to 100% ethyl acetate in hexanes) to isolate the pure 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol.

References

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Benchchem. (n.d.). Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide.
  • ResearchGate. (n.d.). Optimization conditions for the intramolecular cyclization. Retrieved from [Link]

  • arXiv. (2023). Anticipating the Selectivity of Intramolecular Cyclization Reaction Pathways with Neural Network Potentials. Retrieved from [Link]

  • ACS Publications. (2025). Optimization of a Parham Cyclization Aided by In Situ FTIR for an Enabling Synthesis of Tricyclo[6.2.0.03,6]deca-1,3(6),7-trien-2-amine. Organic Process Research & Development. Retrieved from [Link]

  • RSC Publishing. (2018). Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of intramolecular cyclization reaction. Retrieved from [Link]

  • Science topic. (n.d.). 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Pyrido[1,2-a]pyrimidinium salts. Part I. Synthesis from 2-aminopyridines and interconversion with 2-(2-acylvinylamino)pyridines. Retrieved from [Link]

  • PubMed. (2022). An Overview of Synthesis and Biological Activity of Dihydropyrimidine Derivatives. Mini Reviews in Medicinal Chemistry, 22(5), 701-728. Retrieved from [Link]

  • ResearchGate. (2008). New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines. Retrieved from [Link]

  • PubMed. (2015). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Chemical & Pharmaceutical Bulletin, 63(8), 584-590. Retrieved from [Link]

  • PubMed. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661. Retrieved from [Link]

  • MDPI. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. Retrieved from [Link]

Sources

Optimization

purification strategies for pyrido[1,2-a]pyrimidine reaction mixtures

Technical Support Center: Purification Strategies for Pyrido[1,2-a]pyrimidine Reaction Mixtures Introduction: The Challenge of the Scaffold The pyrido[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Strategies for Pyrido[1,2-a]pyrimidine Reaction Mixtures

Introduction: The Challenge of the Scaffold

The pyrido[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its antinociceptive, antiviral, and antioxidant properties. However, its purification presents distinct challenges:

  • Basicity: The bridgehead nitrogen and adjacent pyrimidine nitrogens create a basic environment, leading to severe tailing on acidic stationary phases (silica gel).

  • Solubility: Many derivatives exhibit "brick-dust" insolubility in standard organic solvents (EtOAc, DCM) but high solubility in polar aprotic solvents (DMSO, DMF), complicating aqueous workups.

  • Regioisomerism: Cyclization reactions often yield mixtures of regioisomers (e.g., 2- vs. 4-substituted products) with similar

    
     values.
    

This guide provides a tiered troubleshooting approach, moving from bulk isolation to high-purity polishing.

Tier 1: Solubility & Extraction (The "Crash Out" Phase)

Objective: Bulk removal of starting materials (often 2-aminopyridine derivatives) and catalysts without chromatography.

Protocol: The Controlled Precipitation Many pyrido[1,2-a]pyrimidines are highly crystalline. If your reaction solvent is ethanol, dioxane, or toluene, you can often bypass extraction.

  • Cooling: Upon reaction completion, cool the mixture slowly to

    
    . Rapid cooling traps impurities.
    
  • Anti-Solvent Addition: If no precipitate forms, add a non-polar anti-solvent (Diethyl Ether or Hexanes) dropwise with vigorous stirring.

    • Ratio: Typically 1:3 (Reaction Solvent : Anti-Solvent).

  • Filtration: Filter the solid and wash with cold anti-solvent.

  • Trituration: If the solid is colored (indicating impurities), suspend it in cold ethanol or diethyl ether and sonicate for 10 minutes, then re-filter.

Data: Solubility Profile & Solvent Selection

SolventSolubility @ 25°CSolubility @ 80°CApplication
Ethanol LowHighIdeal for recrystallization [1].
Toluene LowModerateGood for removing non-polar side products.
DCM ModerateHighExtraction solvent; often solubilizes impurities too well.
DMF/DMSO HighHighAvoid for workup; requires lyophilization or flooding with water.

Tier 2: Chromatographic Separation

Issue: "My product streaks/tails on the column, co-eluting with impurities." Root Cause: The basic nitrogen interacts with the acidic silanol groups (


) on the silica surface.

Solution: The "Basified" Silica Protocol You must neutralize the silica acidity to restore Gaussian peak shapes.

Step-by-Step Basification:

  • Mobile Phase Additive: Add 1-3% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to your mobile phase.
    
    • Note: TEA is easier to use with organic solvents;

      
       is better for DCM/MeOH mixtures.
      
  • Column Pre-treatment: Flush the packed silica column with 3 column volumes (CV) of the basified mobile phase before loading your sample. This deactivates the silanol sites.

  • Elution: Run your gradient. The product should now elute as a tight band.

Recommended Mobile Phases:

  • System A (Non-Polar): Hexanes / Ethyl Acetate (Start 90:10

    
     50:50) + 1% TEA.
    
  • System B (Polar): DCM / Methanol (Start 98:2

    
     90:10) + 0.5% 
    
    
    
    .

Tier 3: Advanced Polishing (Recrystallization & HPLC)

Issue: "I have a stubborn impurity (likely a regioisomer) that won't separate by column."

Strategy A: Vapor Diffusion (For "Brick Dust" Compounds) If your compound is only soluble in DMF or DMSO, standard recrystallization fails. Use vapor diffusion [3].[1]

  • Dissolve crude product in minimum DMF in a small open vial.

  • Place this vial inside a larger jar containing DCM or Diethyl Ether .

  • Seal the outer jar. The volatile solvent (DCM) will slowly diffuse into the DMF, forcing the product to crystallize slowly and purely.

Strategy B: Reverse-Phase HPLC For final library purification (


 purity).
  • Column: C18 or Phenyl-Hexyl (Phenyl phases often show better selectivity for aromatic heterocycles).

  • Buffer: Ammonium Formate (10mM, pH 8-9) . High pH is critical to keep the basic nitrogen non-protonated (neutral), improving retention and peak shape [4].

    • Warning: Ensure your column is pH stable (e.g., hybrid silica or polymer-based) before running at pH > 8.

Visualizing the Workflow

Diagram 1: Purification Decision Tree

PurificationStrategy Start Crude Reaction Mixture CheckSolids Are solids present? Start->CheckSolids Filter Filter & Wash (Cold EtOH/Ether) CheckSolids->Filter Yes SolubilityCheck Soluble in DCM/EtOAc? CheckSolids->SolubilityCheck No (Oil/Solution) TLC Check Purity (TLC) Filter->TLC Pure Pure Product (>95%) TLC->Pure Single Spot Impure Impurities Present TLC->Impure Multiple Spots Impure->SolubilityCheck Column Flash Chromatography (Silica + 1% TEA) SolubilityCheck->Column Yes VaporDiff Vapor Diffusion (DMF/DCM) SolubilityCheck->VaporDiff No (Only DMSO/DMF) Recryst Recrystallization (EtOH or Toluene) Column->Recryst If Regioisomers persist VaporDiff->Pure Recryst->Pure

Caption: Decision tree for selecting the optimal purification path based on physical state and solubility.

Troubleshooting FAQs

Q1: My product is co-eluting with the starting material (2-aminopyridine). How do I separate them? A: 2-aminopyridines are also basic but often more polar than the cyclized product.

  • Fix: Switch stationary phases. Use Amine-functionalized silica (NH2-silica). The surface amine groups repel the basic impurities, altering selectivity compared to standard silica. Alternatively, use a Toluene/Acetone gradient on standard silica, which often resolves these specific heterocycles better than Hex/EtOAc.

Q2: The product turns into a sticky oil/gum after column chromatography. A: This often indicates trapped solvent (DCM) or slight decomposition.

  • Fix: Dissolve the gum in a small amount of DCM, then add a large excess of Hexanes or Pentane and sonicate. This "trituration" forces the gum to solidify into a powder. Filter and dry under high vacuum.

Q3: I see two spots with very close Rf values (e.g., 0.45 and 0.48). A: This is likely a regioisomer pair (e.g., 7-methyl vs. 9-methyl pyrido[1,2-a]pyrimidine).

  • Fix: Do not rely on flash chromatography. Collect the mixed fractions and perform a fractional recrystallization . One isomer is usually significantly less soluble in hot ethanol than the other.

Q4: My yield is lower than expected after workup. A: The product might be water-soluble due to protonation if the aqueous workup was too acidic.

  • Fix: Ensure the aqueous layer pH is adjusted to pH 8-9 (using saturated

    
     or 
    
    
    
    ) before extraction. This ensures the basic nitrogen is deprotonated and partitions into the organic layer.

References

  • Toche, R. B., et al. (2008).[2] "New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines." Journal of Heterocyclic Chemistry. Available at: [Link]

  • ResearchGate Community. (2016). "Crystallization of pyrimidin-2(5)-one soluble only in DMF/DMSO." Available at: [Link]

  • Advanced Materials Technology. (2025). "HALO® PCS: New Column Chemistry Options for Basic Compounds." Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Aqueous Solubility Challenges of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol

Welcome to the technical support guide for 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol. This document, prepared by our senior application scientists, provides in-depth troubleshooting strategies, experimental protocols, a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol. This document, prepared by our senior application scientists, provides in-depth troubleshooting strategies, experimental protocols, and foundational knowledge to help you overcome the common yet significant challenge of this compound's limited aqueous solubility. Our goal is to empower you to achieve consistent, reliable, and accurate results in your research and development endeavors.

Section 1: Understanding the Molecule - An Inferred Physicochemical Profile

Direct experimental data for 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol is not extensively published. However, based on its chemical structure, we can infer its key physicochemical properties that govern its solubility. Understanding these properties is the first step in designing an effective solubilization strategy.

Chemical Structure:

Figure 1. 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol

This molecule is a fused heterocyclic system belonging to the pyridopyrimidine class.[1] Its structure contains several key features:

  • Two Basic Nitrogen Atoms: The pyridine and pyrimidine rings contain nitrogen atoms that can act as proton acceptors (bases). The bridgehead nitrogen is likely the most basic site.

  • A Secondary Alcohol (-OH group): The hydroxyl group can act as a hydrogen bond donor and acceptor, contributing some polarity. However, its contribution to aqueous solubility can be offset by the rest of the molecule's hydrophobic nature.

  • A Rigid, Fused-Ring System: The fused aromatic and semi-saturated rings create a relatively large, rigid, and non-polar surface area, which is a primary contributor to poor aqueous solubility.

Predicted Properties:

Based on analogous structures, we can estimate the following properties that are critical for solubility.[2]

PropertyPredicted Value/CharacteristicImplication for Aqueous Solubility
Molecular Weight ~164.19 g/mol Relatively small, but solubility is dominated by other factors.
logP (Octanol-Water Partition Coefficient) Estimated: 1.0 - 2.0Indicates a preference for a non-polar environment over water, suggesting low intrinsic solubility.
pKa (Acid Dissociation Constant) Estimated Basic pKa: 4.0 - 6.0The nitrogen atoms can be protonated. This means solubility will be highly dependent on pH, increasing significantly in acidic conditions (pH < pKa).[3]
Hydrogen Bond Donors/Acceptors 1 Donor (-OH), 3 Acceptors (2 Ring N, 1 -OH)Capable of hydrogen bonding, but intramolecular bonding or crystal packing can limit interaction with water.
Physical Form Likely a crystalline solidHigh crystal lattice energy can make it difficult for water molecules to break apart the solid state, further limiting solubility.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my compound crashing out of solution when I dilute my DMSO stock in aqueous buffer (e.g., PBS at pH 7.4)?

A: This is a classic solubility problem. The compound is highly soluble in a polar aprotic solvent like Dimethyl sulfoxide (DMSO).[4] However, DMSO is a co-solvent, not a true solubilizer in this context.[5][6] When you add this concentrated DMSO stock to an aqueous buffer, you are performing a "solvent shift." The overall solvent environment becomes predominantly aqueous, a condition in which the compound is poorly soluble. The concentration of your compound now exceeds its solubility limit in the final buffer system, causing it to precipitate.

Q2: What is the very first and most effective strategy I should try to improve solubility?

A: pH modification. Given the presence of basic nitrogen atoms, the compound's solubility is expected to be highly pH-dependent. Lowering the pH of your aqueous medium will protonate these nitrogens, forming a positively charged salt. This ionized form is significantly more polar and, therefore, more soluble in water.[7] We strongly recommend generating a pH-solubility profile as your initial experiment.

Q3: Is heating the solution a good way to increase solubility?

A: While heating can temporarily increase the solubility of most compounds, it is a risky and often misleading approach for routine experiments. The primary issue is that upon cooling to your experimental temperature (e.g., 25°C or 37°C), the solution will become supersaturated, and the compound will likely precipitate over time. This can lead to inconsistent and non-reproducible results. Heating should only be used if the experimental protocol itself is conducted at an elevated temperature.

Q4: Can I just add more co-solvent like ethanol or DMSO to my final solution?

A: Yes, creating a mixed co-solvent system is a valid strategy, but it must be approached systematically.[8][9] The key is to determine the minimum percentage of co-solvent required to maintain solubility while ensuring it does not interfere with your downstream assay (e.g., cell viability, enzyme activity). High concentrations of organic solvents can be toxic to cells or denature proteins. A screening study is recommended (see Protocol 2).

Section 3: In-Depth Troubleshooting & Strategy Selection

This section provides a logical workflow for systematically addressing solubility issues. The primary goal is to find the simplest formulation that meets your concentration requirements and is compatible with your experimental system.

Troubleshooting Workflow

The following diagram outlines the decision-making process when you encounter solubility problems with 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol.

G start Problem: Compound Precipitation or Incomplete Dissolution check_ph Strategy 1: pH Modification start->check_ph ph_protocol Perform Protocol 1: pH-Solubility Profile check_ph->ph_protocol Yes ph_success Is required concentration achieved at a compatible pH? ph_protocol->ph_success ph_end SUCCESS: Use pH-adjusted buffer (e.g., Acetate or Citrate buffer) ph_success->ph_end Yes check_cosolvent Strategy 2: Co-solvent System ph_success->check_cosolvent No (pH not compatible or solubility insufficient) cosolvent_protocol Perform Protocol 2: Co-solvent Screening check_cosolvent->cosolvent_protocol Yes cosolvent_success Is required concentration achieved with a compatible % of co-solvent? cosolvent_protocol->cosolvent_success cosolvent_end SUCCESS: Use optimized co-solvent system (e.g., 5% Ethanol in Buffer) cosolvent_success->cosolvent_end Yes check_cd Strategy 3: Cyclodextrin Complexation cosolvent_success->check_cd No (% co-solvent too high or solubility insufficient) cd_protocol Perform Protocol 3: Cyclodextrin Feasibility Study check_cd->cd_protocol Yes cd_success Is solubility sufficiently enhanced for your needs? cd_protocol->cd_success cd_end SUCCESS: Use Cyclodextrin formulation cd_success->cd_end Yes fail Formulation Failure: Re-evaluate concentration needs or consider chemical modification (e.g., prodrug synthesis) cd_success->fail No

Caption: Decision workflow for resolving solubility issues.

Section 4: Experimental Protocols

Here we provide detailed, step-by-step methodologies for the strategies outlined above. Always use a calibrated analytical balance and appropriate personal protective equipment (PPE).

Protocol 1: Generating a pH-Solubility Profile

Objective: To determine the equilibrium solubility of the compound across a range of pH values to identify the optimal pH for dissolution.

Principle: For a basic compound, solubility increases as the pH drops below its pKa. This is described by the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the ionized (protonated) and unionized forms of the molecule.[10][11][12] The total solubility (S_T) is the sum of the intrinsic solubility of the neutral form (S_0) and the concentration of the soluble ionized form.

Materials:

  • 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol

  • Series of buffers (e.g., 50 mM): pH 2.0, 4.0 (Acetate), 6.0, 7.4 (Phosphate), 8.0 (Tris)

  • Microcentrifuge tubes (1.5 or 2 mL)

  • End-over-end rotator or shaker at a controlled temperature (e.g., 25°C)

  • Microcentrifuge

  • HPLC or UV-Vis Spectrophotometer for quantification

Procedure:

  • Add Excess Compound: Add an excess amount of the solid compound (e.g., 2-5 mg) to a series of microcentrifuge tubes. The key is to have undissolved solid remaining at the end of the experiment.

  • Add Buffers: Add 1 mL of each buffer to the corresponding tubes.

  • Equilibrate: Tightly cap the tubes and place them on a rotator. Allow them to equilibrate for 24-48 hours at a constant temperature. This ensures the solution reaches equilibrium saturation.

  • Separate Solid from Liquid: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess, undissolved solid.

  • Sample the Supernatant: Carefully remove a known volume of the clear supernatant (e.g., 100 µL) without disturbing the pellet.

  • Dilute and Quantify: Dilute the supernatant in a suitable mobile phase or solvent and determine the compound's concentration using a validated analytical method (e.g., HPLC with a standard curve).

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.

Expected Results & Interpretation:

You should observe a significant increase in solubility as the pH decreases.

pHRepresentative Solubility (µg/mL)Interpretation
2.0> 1000Fully protonated, high solubility.
4.0500Mostly protonated, good solubility.
6.050Approaching the pKa, solubility drops significantly.
7.4< 5Primarily in the neutral, poorly soluble form.
8.0< 5Almost entirely in the neutral form.

This profile will guide you. If your experiment can tolerate a pH of 4.0, using an acetate buffer may be a simple and effective solution.

Protocol 2: Co-solvent Screening Protocol

Objective: To identify a suitable co-solvent and determine the minimum concentration required to achieve the target drug concentration at a fixed pH.

Principle: Co-solvents are water-miscible organic solvents that increase the solubility of non-polar compounds by reducing the overall polarity of the solvent system.[5][9] They weaken the hydrogen-bonding network of water, making it more favorable for the hydrophobic solute to dissolve.[9]

Materials:

  • Target aqueous buffer (e.g., 50 mM Phosphate Buffer, pH 7.4)

  • Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), DMSO

  • Compound stock solution in 100% of each co-solvent (e.g., 20 mg/mL)

  • Clear glass vials

Procedure:

  • Prepare Co-solvent Blends: In separate vials, prepare a series of co-solvent/buffer blends. For example, for ethanol, prepare 5%, 10%, 20%, and 50% (v/v) ethanol in your target buffer.

  • Spike with Compound: Add a small, precise volume of your concentrated compound stock solution to each blend to reach your target final concentration.

  • Observe and Equilibrate: Vortex each vial and allow it to stand at your experimental temperature for at least 1-2 hours.

  • Visual Inspection: Visually inspect each vial for any signs of precipitation or cloudiness against a dark background. This is a qualitative but rapid assessment.

  • Quantitative Analysis (Optional but Recommended): For the clear solutions, filter through a 0.22 µm syringe filter (to remove any micro-precipitates) and quantify the concentration via HPLC to confirm the amount in solution.

Expected Results & Interpretation:

Co-solvent5% (v/v)10% (v/v)20% (v/v)
Ethanol PrecipitateHazyClear
Propylene Glycol PrecipitatePrecipitateClear
PEG 400 PrecipitateClearClear
DMSO HazyClearClear

Based on this hypothetical data, a 20% ethanol solution, a 10% PEG 400 solution, or a 10% DMSO solution would be viable options. The choice would then depend on which co-solvent at that concentration is most compatible with your assay.

Protocol 3: Cyclodextrin Complexation Feasibility

Objective: To assess if cyclodextrins can form an inclusion complex with the compound to enhance its aqueous solubility.

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They can encapsulate poorly soluble "guest" molecules, like our compound, within their cavity, effectively shielding the hydrophobic parts from water.[13][14] This host-guest complex has a hydrophilic exterior, leading to a dramatic increase in aqueous solubility.[15]

Materials:

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-Cyclodextrin (SBE-β-CD)

  • Deionized water or target buffer

  • 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol

Procedure:

  • Prepare Cyclodextrin Solutions: Prepare a series of cyclodextrin solutions in your buffer at different concentrations (e.g., 0%, 1%, 2%, 5%, 10% w/v).

  • Phase Solubility Study: Perform a solubility study similar to Protocol 1. Add an excess amount of the solid compound to each cyclodextrin solution.

  • Equilibrate: Shake or rotate the vials for 48-72 hours to ensure equilibrium is reached.

  • Separate and Quantify: Centrifuge the samples, carefully collect the supernatant, and quantify the concentration of the dissolved compound via HPLC.

  • Plot Data: Plot the solubility of your compound (Y-axis) against the concentration of the cyclodextrin (X-axis).

Expected Results & Interpretation:

G cluster_0 Cyclodextrin Inclusion Complex CD Cyclodextrin (Hydrophilic Exterior) Complex Soluble Inclusion Complex CD->Complex Encapsulates Drug Drug Molecule (Hydrophobic) Drug->Complex Enters Cavity

Caption: Mechanism of cyclodextrin solubilization.

If the plot of drug solubility vs. cyclodextrin concentration shows a linear increase (an A_L type phase diagram), it indicates the formation of a soluble 1:1 complex. This confirms that cyclodextrins are a viable strategy for solubilization.

Section 5: Analytical Quantification Considerations

Accurately determining solubility requires a robust analytical method to measure the compound's concentration in the saturated supernatant.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard. A reverse-phase method (e.g., C18 column) with UV detection is typically suitable for heterocyclic compounds.[16][17] You must develop a method that shows good separation from any excipients and create a standard curve with known concentrations to ensure accurate quantification.

  • UV-Vis Spectrophotometry: For a quick, preliminary assessment, UV-Vis can be used. First, determine the compound's λ_max (wavelength of maximum absorbance) by running a scan. Then, create a standard curve of absorbance vs. concentration. Be aware that this method is less specific than HPLC, and buffer components or other excipients may interfere with the reading.

Section 6: References

  • Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772. Available at: [Link]

  • Sharma, P., & Kumar, V. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4-dihydro-2H-pyrido(1,2-a)pyrimidin-2-one. PubChem. Retrieved from [Link]

  • Rodriguez, H., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. Available at: [Link]

  • Baluja, S., & Kachhadia, N. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 60(7-8), 747-753. Available at: [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 16(5), 629. Available at: [Link]

  • Ghattas, E. J., & Salame, A. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 3(1). Available at: [Link]

  • Box, K. J., & Comer, J. E. A. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ADMET & DMPK, 3(4), 359-362. Available at: [Link]

  • Arancibia, J. A., et al. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 28(18), 6682. Available at: [Link]

  • Seedher, N., & Bhatia, S. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 14(2), 177-184. Available at: [Link]

  • Toche, R. B., et al. (2016). Simple route for the synthesis of pyrido [1, 2-a] pyrimidine derivatives. Der Pharma Chemica, 8(3), 146-151. Available at: [Link]

  • Li, D., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Food Chemistry, 365, 130541. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Baskar, R., et al. (2023). Inclusion Complexes of Cyclodextrins with Anticancer Drugs: A Critical Review. International Journal of Pharmaceutical Research and Applications, 8(5), 1167-1178. Available at: [Link]

  • Satała, G., et al. (2019). Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands. Molecules, 24(11), 2095. Available at: [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]

  • Kumar, S., & Singh, P. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 114-122. Available at: [Link]

  • Olšovská, J., et al. (2021). Novel method for determination of heterocyclic compounds and their impact in brewing technology. Kvasny Prumysl, 67, 417-427. Available at: [Link]

  • Khan Academy. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Solubility Enhancement Technique. Retrieved from [Link]

  • Pérez, S., et al. (2024). Method Development for Quantitative Analysis of Polycyclic Aromatic Hydrocarbons, Nitrogen Heterocycles and Sulfur Heterocycles in Crude Oils Using Quadrupole Time-of-Flight Mass Spectrometry. Energy & Fuels. Available at: [Link]

  • Aryal, S. (2022). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. Available at: [Link]

  • Wimmer, R. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia, 46(3), 257-268. Available at: [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]

  • Fuguet, E., et al. (2022). Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. ADMET & DMPK, 10(3), 281-304. Available at: [Link]

  • Maheshwari, R. K. (2012). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 2(2), 198-204. Available at: [Link]

  • Wang, M., et al. (2022). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Foods, 11(16), 2492. Available at: [Link]

  • Gross, G. A. (1993). Quantitative determination of heterocyclic amines in food products. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 288(1), 103-112. Available at: [Link]

  • Ahmed Almohamadi. (2022, July 28). Henderson Hassel Bach equation and drugs ionization [Video]. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Quantitative analysis of heterocyclic aromatic amines in cooked meat using liquid-chromatography-atmospheric pressure chemical ionization tandem mass spectrometry. Retrieved from [Link]

  • Dr.P.V.S.V.Prasad. (2024, March 3). Strategies to Enhance Solubility and Bioavailability BCS Class II and IV Drugs [Video]. YouTube. Available at: [Link]

Sources

Optimization

preventing side reactions during pyrido[1,2-a]pyrimidine ring closure

A Guide to Preventing and Troubleshooting Side Reactions During Ring Closure Welcome to the Technical Support Center for Pyrido[1,2-a]pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing and Troubleshooting Side Reactions During Ring Closure

Welcome to the Technical Support Center for Pyrido[1,2-a]pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crucial ring closure step. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic strategies effectively.

The formation of the pyrido[1,2-a]pyrimidine core, a privileged scaffold in medicinal chemistry, is often achieved through the condensation of a 2-aminopyridine derivative with a 1,3-dicarbonyl compound or its equivalent. While seemingly straightforward, this reaction is frequently plagued by competing pathways that can significantly reduce the yield and purity of the desired product. This guide will dissect these side reactions and provide actionable solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter in the lab, presented in a practical question-and-answer format.

Issue 1: Low Yield of the Desired Pyrido[1,2-a]pyrimidine

Question: My reaction is consuming the starting materials, but the yield of the target pyrido[1,2-a]pyrimidine is disappointingly low. My TLC plate shows multiple spots. What are the likely culprits and how can I fix this?

Answer: Low yields are often a direct consequence of competing side reactions. The primary suspects are the formation of Knoevenagel condensation products and uncyclized intermediates. Let's break down the causes and solutions.

Potential Cause A: Formation of Knoevenagel Condensation Product

The initial step in the reaction between a 2-aminopyridine and a β-dicarbonyl compound can be a Knoevenagel-type condensation, which, if it does not proceed to the desired cyclization, becomes a major side product.[1]

Mechanism Insight: The reaction between an aldehyde or ketone and a compound with an active methylene group, like a β-ketoester, is known as the Knoevenagel condensation.[2] In our case, the β-dicarbonyl compound can react with itself or other carbonyls present, especially under basic conditions, before the 2-aminopyridine has a chance to participate in the desired cyclization.

Mitigation Strategies:

  • Control of Reaction Temperature: Elevated temperatures can favor the Knoevenagel pathway.[3] Running the reaction at a lower temperature can significantly reduce the formation of this byproduct.

  • Catalyst Selection: The choice of catalyst is critical. While some reactions are run without a catalyst, acidic catalysts generally favor the desired cyclization. For instance, Brønsted acids can promote the intramolecular cyclization over the intermolecular Knoevenagel condensation.

  • Order of Addition: In some cases, pre-mixing the 2-aminopyridine and the catalyst before the addition of the β-dicarbonyl compound can favor the desired reaction pathway.

Potential Cause B: Incomplete Cyclization and Presence of Intermediates

The reaction proceeds through an intermediate, which is a 2-(2-acylvinylamino)pyridine.[4] If this intermediate fails to cyclize, it will remain as a major impurity, thus lowering the yield of the final product.

Mechanism Insight: The formation of the pyrido[1,2-a]pyrimidine ring occurs via an intramolecular Michael addition followed by dehydration. If the cyclization step is slow or reversible, the open-chain intermediate can accumulate.

Mitigation Strategies:

  • Choice of Solvent: The polarity of the solvent can influence the rate of cyclization. Polar aprotic solvents like DMF or DMSO can sometimes facilitate the ring-closing step.

  • Dehydrating Conditions: The final step of the ring closure is the elimination of a water molecule. Ensuring adequate dehydration can drive the reaction to completion. This can be achieved by using a Dean-Stark apparatus to remove water azeotropically or by using a dehydrating agent.

  • Extended Reaction Time or Increased Temperature: If the cyclization is sluggish, a longer reaction time or a moderate increase in temperature might be necessary to overcome the activation energy for ring closure.[5] However, this must be balanced against the risk of increasing other side reactions.

Issue 2: Formation of an Unexpected Isomeric Byproduct

Question: I have isolated a byproduct with the same mass as my target pyrido[1,2-a]pyrimidine, but the NMR spectrum is inconsistent. What could this be?

Answer: The formation of a regioisomeric byproduct is a possibility, especially when using unsymmetrical 1,3-dicarbonyl compounds.

Potential Cause: Ambiguous Cyclization with Unsymmetrical Dicarbonyls

When an unsymmetrical β-diketone or β-ketoester is used, the initial nucleophilic attack of the 2-aminopyridine can occur at either of the two carbonyl groups, leading to the formation of two different intermediates and, consequently, two regioisomeric pyrido[1,2-a]pyrimidine products.

Mitigation Strategies:

  • Steric Control: The regioselectivity of the initial attack can often be influenced by steric hindrance. A bulkier substituent on one of the carbonyls will disfavor attack at that position.

  • Electronic Control: The electronic nature of the substituents on the dicarbonyl compound can also direct the initial attack. An electron-withdrawing group will make the adjacent carbonyl more electrophilic.

  • Symmetrical Reagents: If possible, using a symmetrical 1,3-dicarbonyl compound will eliminate the possibility of forming regioisomers.

Frequently Asked Questions (FAQs)

Q1: Can the 2-aminopyridine starting material self-condense?

A1: Yes, under certain conditions, particularly at high temperatures or in the presence of strong acids or bases, 2-aminopyridines can undergo self-condensation or dimerization, leading to complex mixtures and reduced yields.[1] It is crucial to use purified starting materials and optimized reaction conditions to minimize this side reaction.

Q2: How can I effectively purify my pyrido[1,2-a]pyrimidine product from the side products?

A2: Purification can be challenging due to the similar polarities of the desired product and some of the side products.

  • Column Chromatography: This is the most common method. A careful selection of the eluent system is necessary to achieve good separation. Sometimes, adding a small amount of a basic modifier like triethylamine to the eluent can improve the peak shape for basic compounds on silica gel.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.[6]

  • Acid-Base Extraction: The basicity of the pyrido[1,2-a]pyrimidine core can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the basic product into the aqueous phase, leaving non-basic impurities behind. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.

Q3: What analytical techniques are best for identifying these side products?

A3: A combination of techniques is usually necessary for unambiguous structure elucidation:

  • Thin-Layer Chromatography (TLC): For initial assessment of the reaction mixture and for monitoring the progress of the purification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weights of the components in the mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To obtain detailed structural information about the isolated product and byproducts.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the unexpected products.

Data Summary Table

Problem Potential Side Product Key Identification Feature Recommended Mitigation Strategy
Low YieldKnoevenagel Condensation ProductAbsence of the pyridine ring in the structureLower reaction temperature, use an acidic catalyst.
Low YieldUncyclized IntermediatePresence of a vinylogous amide proton in ¹H NMRUse a dehydrating agent, increase reaction time/temperature cautiously.
Isomeric ImpurityRegioisomerDifferent substitution pattern on the pyrimidine ringUse a symmetrical 1,3-dicarbonyl or leverage steric/electronic control.
Complex Mixture2-Aminopyridine DimerHigher molecular weight corresponding to two aminopyridine unitsUse pure starting materials, avoid harsh conditions.

Experimental Protocols

General Protocol for Pyrido[1,2-a]pyrimidine Synthesis with Minimized Side Reactions

This protocol provides a general starting point. Optimization of temperature, solvent, and catalyst may be required for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-aminopyridine derivative (1.0 eq) and a suitable solvent (e.g., ethanol, isopropanol, or toluene).

  • Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq).

  • Reactant Addition: Slowly add the 1,3-dicarbonyl compound (1.1 eq) to the stirred mixture at room temperature.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC. A Dean-Stark trap can be used if toluene is the solvent to remove water.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration and wash with a cold solvent. If no precipitate forms, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.

Visualizing Reaction Pathways

Diagram 1: Desired vs. Competing Reaction Pathways

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products 2-Aminopyridine 2-Aminopyridine Intermediate_A 2-(2-Acylvinylamino)pyridine (Intermediate) 2-Aminopyridine->Intermediate_A Nucleophilic Attack 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Intermediate_A Side_Product_B Knoevenagel Product (Side Reaction) 1,3-Dicarbonyl->Side_Product_B Self-Condensation Desired_Product Pyrido[1,2-a]pyrimidine (Desired Product) Intermediate_A->Desired_Product Intramolecular Cyclization & Dehydration Uncyclized_Product Stable Intermediate (Side Product) Intermediate_A->Uncyclized_Product Incomplete Reaction

Caption: Desired vs. competing reaction pathways in pyrido[1,2-a]pyrimidine synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

G cluster_troubleshooting Identify Primary Issue cluster_solutions_multi Solutions for Multiple Side Products cluster_solutions_sm Solutions for Incomplete Reaction start Low Yield of Pyrido[1,2-a]pyrimidine check_tlc Analyze Crude Reaction by TLC/LC-MS start->check_tlc multiple_spots Multiple Spots Observed check_tlc->multiple_spots Side products present unreacted_sm Mainly Unreacted Starting Material check_tlc->unreacted_sm Incomplete conversion sol_temp Lower Reaction Temperature multiple_spots->sol_temp sol_cat Change Catalyst (e.g., add acid) multiple_spots->sol_cat sol_add Alter Order of Addition multiple_spots->sol_add sol_time Increase Reaction Time unreacted_sm->sol_time sol_heat Increase Temperature unreacted_sm->sol_heat sol_dehydrate Use Dehydrating Conditions unreacted_sm->sol_dehydrate end Improved Yield sol_temp->end sol_cat->end sol_add->end sol_time->end sol_heat->end sol_dehydrate->end

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals focused on the purification of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol via recrystallization. This...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals focused on the purification of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol via recrystallization. This document offers in-depth troubleshooting advice and frequently asked questions to navigate the challenges of crystallizing this and structurally related pyridopyrimidine derivatives.

Introduction to Recrystallization of Pyrido[1,2-a]pyrimidines

The pyrido[1,2-a]pyrimidine scaffold is a key structural motif in medicinal chemistry, with derivatives showing a range of biological activities.[1][2] Achieving high purity of these compounds is critical for accurate biological evaluation and downstream applications. Recrystallization is a powerful purification technique for solids, predicated on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures.[3][4] The success of this technique hinges on the careful selection of an appropriate solvent system.

While specific solubility data for 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol is not extensively documented in publicly available literature, we can infer its likely behavior from related structures such as 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one, which has a reported melting point of 185-187 °C.[5] The presence of a hydroxyl group in the target molecule suggests a moderate increase in polarity compared to the ketone analog, which will influence solvent choice.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for my compound?

A1: An ideal recrystallization solvent should exhibit the following properties[6][7]:

  • High solubility at elevated temperatures: The solvent should readily dissolve your compound near its boiling point.

  • Low solubility at low temperatures: The compound should be poorly soluble in the cold solvent to maximize crystal recovery.

  • Appropriate boiling point: The solvent's boiling point should be high enough to allow for a significant temperature differential for crystallization but low enough for easy removal from the purified crystals.

  • Inertness: The solvent must not react with your compound.

  • Volatility: The solvent should be volatile enough to be easily removed from the crystals during drying.[3]

  • Impurity solubility: Ideally, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for removal by hot filtration).[6]

Q2: I have no prior information on my compound's solubility. Where do I start?

A2: A good starting point is to test the solubility of a small amount of your compound (a few milligrams) in a small volume (0.1-0.2 mL) of a range of common laboratory solvents with varying polarities. Observe the solubility at room temperature and then upon heating. A promising solvent is one where the compound is sparingly soluble at room temperature but dissolves completely upon heating.[4]

Q3: Should I use a single solvent or a mixed-solvent system?

A3: A single-solvent recrystallization is generally preferred for its simplicity. However, if no single solvent provides the desired solubility profile, a mixed-solvent system can be highly effective.[6] This typically involves a pair of miscible solvents, one in which your compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent").[3]

Troubleshooting Guide

Issue 1: My compound will not dissolve, even in hot solvent.

Possible Cause: The chosen solvent may be too non-polar for your compound. The presence of the hydroxyl group and two nitrogen atoms in 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol suggests it is a polar molecule.

Solutions:

  • Increase Solvent Polarity: Try more polar solvents such as ethanol, methanol, or isopropanol. For highly polar compounds, consider solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), although their high boiling points can make them difficult to remove.

  • Use a Solvent Mixture: If a single polar solvent is not effective, consider a mixture. For example, you could dissolve your compound in a minimal amount of a hot, highly polar solvent like DMF and then slowly add a less polar solvent like water or ethyl acetate as an anti-solvent until turbidity is observed.

Issue 2: My compound dissolves in the cold solvent.

Possible Cause: The solvent is too polar and has a high affinity for your compound even at room temperature.

Solutions:

  • Decrease Solvent Polarity: Experiment with less polar solvents such as ethyl acetate, acetone, or dichloromethane.

  • Utilize a Mixed-Solvent System: Dissolve your compound in a minimal amount of the cold, highly soluble solvent and then add a non-polar anti-solvent like hexanes or heptane until the solution becomes cloudy. Warm the mixture until it becomes clear, then allow it to cool slowly.

Issue 3: No crystals form upon cooling.

Possible Causes & Solutions:

  • Too much solvent was used: This is a very common issue.[8] The solution is not supersaturated enough for nucleation to occur.

    • Remedy: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound. Allow the concentrated solution to cool again.[8][9]

  • Supersaturation: The solution may be supersaturated but lacks a nucleation site for crystal growth to begin.[8]

    • Remedies:

      • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites.[8][9]

      • Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a "seed" for crystal growth.[10]

  • Cooling too rapidly: Rapid cooling can sometimes inhibit crystal formation.

    • Remedy: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath.

Issue 4: My compound "oils out" instead of crystallizing.

Possible Causes & Solutions:

  • Low melting point of the compound or impurities: The compound may be coming out of solution at a temperature above its melting point, especially if significant impurities are present which can cause melting point depression.[9]

    • Remedies:

      • Add more solvent: Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. This keeps the compound in solution until a lower temperature is reached.

      • Change solvents: Try a solvent with a lower boiling point.

      • Use a solvent mixture: A carefully chosen solvent/anti-solvent pair can sometimes prevent oiling out.

Issue 5: The recrystallization yield is very low.

Possible Causes & Solutions:

  • Too much solvent used: As mentioned previously, an excessive volume of solvent will result in a significant amount of your product remaining dissolved in the mother liquor.[10][11]

  • Premature crystallization during hot filtration: If an insoluble impurity was present and a hot filtration was performed, your product may have started to crystallize in the filter funnel.[12]

    • Remedy: Use a slight excess of hot solvent to ensure the compound remains dissolved during filtration. The excess solvent can be evaporated before cooling.[12]

  • Washing with a warm solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve some of your product.[10]

Experimental Workflow for Solvent Optimization

The following is a systematic approach to identifying the optimal recrystallization solvent for a novel compound like 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol.

Step 1: Small-Scale Solubility Screening
  • Place approximately 10-20 mg of your crude compound into several small test tubes.

  • To each tube, add a different solvent from the table below, starting with about 0.2 mL.

  • Observe the solubility at room temperature.

  • If not soluble at room temperature, heat the test tube in a water or sand bath and observe.

  • If the compound dissolves when hot, allow the tube to cool slowly to room temperature and then in an ice bath.

  • Record your observations on the quantity and quality of the crystals formed.

Step 2: Single-Solvent Recrystallization Trial
  • Based on the screening, select the most promising solvent(s).

  • Dissolve the crude compound in a minimal amount of the chosen hot solvent.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals and determine the yield and purity (e.g., by melting point).

Step 3: Mixed-Solvent Recrystallization Trial (if necessary)
  • Select a miscible solvent/anti-solvent pair from your screening results.

  • Dissolve the crude compound in a minimal amount of the hot "solvent."

  • Slowly add the "anti-solvent" dropwise until the solution becomes persistently cloudy.

  • Add a few drops of the hot "solvent" to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly and crystallize.

  • Collect, wash, and dry the crystals as in the single-solvent method.

The following diagram illustrates the decision-making process for optimizing your recrystallization solvent.

Recrystallization_Workflow Recrystallization Solvent Optimization Workflow start Start with Crude Compound solubility_screen Solubility Screening (Small Scale in Various Solvents) start->solubility_screen evaluate_screen Evaluate Screening Results solubility_screen->evaluate_screen single_solvent_path Single Solvent Identified? evaluate_screen->single_solvent_path mixed_solvent_path Good Solvent/Anti-Solvent Pair? single_solvent_path->mixed_solvent_path No perform_single_recryst Perform Single-Solvent Recrystallization single_solvent_path->perform_single_recryst Yes perform_mixed_recryst Perform Mixed-Solvent Recrystallization mixed_solvent_path->perform_mixed_recryst Yes re_screen Re-evaluate Solvent Choice or Try Alternative Purification (e.g., Chromatography) mixed_solvent_path->re_screen No evaluate_yield_purity Evaluate Yield and Purity perform_single_recryst->evaluate_yield_purity perform_mixed_recryst->evaluate_yield_purity success Pure Compound Obtained evaluate_yield_purity->success Acceptable troubleshoot Troubleshoot Common Issues (Oiling out, Low Yield, etc.) evaluate_yield_purity->troubleshoot Not Acceptable troubleshoot->perform_single_recryst troubleshoot->perform_mixed_recryst re_screen->solubility_screen

Caption: Workflow for recrystallization solvent optimization.

Common Laboratory Solvents for Recrystallization

The table below provides a list of common solvents, ordered by increasing polarity, that can be used for initial screening.

SolventBoiling Point (°C)Polarity IndexNotes
Non-Polar
Heptane980.1Good for washing non-polar impurities.
Toluene1112.4Can dissolve many organic compounds.
Intermediate Polarity
Diethyl Ether352.8Very volatile, low boiling point.
Dichloromethane403.1Good solvent for many organics, volatile.
Ethyl Acetate774.4A versatile and commonly used solvent.
Acetone565.1Miscible with water, good for polar compounds.
Polar Aprotic
Acetonitrile825.8A polar aprotic solvent.
Dimethylformamide (DMF)1536.4High boiling point, dissolves many polar compounds.
Dimethyl Sulfoxide (DMSO)1897.2Very high boiling point, highly polar.
Polar Protic
Isopropanol823.9Common alcohol for recrystallization.
Ethanol784.3Often a good choice for moderately polar compounds.
Methanol655.1More polar than ethanol.
Water10010.2Excellent for highly polar or ionic compounds.

References

  • Solvent Choice - Chemistry Teaching Labs - University of York. Available at: [Link]

  • Solvent Selection and Recrystallization Guide | PDF - Scribd. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. Available at: [Link]

  • Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. Available at: [Link]

  • Finding the best solvent for recrystallisation student sheet. Available at: [Link]

  • Problems in recrystallization - Biocyclopedia. Available at: [Link]

  • Recrystallization. Available at: [Link]

  • Recrystallization1. Available at: [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]

  • 3,4-dihydro-2H-pyrido(1,2-a)pyrimidin-2-one - PubChem - NIH. Available at: [Link]

  • Simple route for the synthesis of pyrido [1,2-a] pyrimidine derivatives - ResearchGate. Available at: [Link]

  • Research Article New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines - Semantic Scholar. Available at: [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - Preprints.org. Available at: [Link]

  • Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity - PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Available at: [Link]

  • 7-Methyl-3,4-Dihydro-2~{h}-Pyrido[1,2-A]pyrimidin-3-Ol - PubChem. Available at: [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. Available at: [Link]

  • Chemical Properties of 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-methyl - Cheméo. Available at: [Link]

  • Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection - PMC. Available at: [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K - Revue Roumaine de Chimie -. Available at: [Link]

  • Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection - David Spring's group. Available at: [Link]

  • Synthesis of heterocycles by cyclization of unsaturated organolithiums: a review. Available at: [Link]

  • Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00369A. Available at: [Link]

  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. Available at: [Link]

  • CN101389338B - bicyclic heteroaryl compound - Google Patents.

Sources

Optimization

troubleshooting low conversion rates in 2-aminopyridine condensation reactions

Topic: Troubleshooting Low Conversion in Condensation & Coupling Reactions Ticket ID: #2AP-RXN-OPT Status: Open Assigned Specialist: Senior Application Scientist[1] Introduction: The 2-Aminopyridine Paradox Welcome to th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion in Condensation & Coupling Reactions Ticket ID: #2AP-RXN-OPT Status: Open Assigned Specialist: Senior Application Scientist[1]

Introduction: The 2-Aminopyridine Paradox

Welcome to the technical support hub for 2-aminopyridine (2-AP) functionalization. If you are experiencing low yields (<30%) or stalled conversion, you are likely fighting the intrinsic electronic duality of the pyridine ring.

The Core Problem: 2-Aminopyridine is a "wolf in sheep's clothing."[1] While it appears to be a simple primary amine, it is electronically deactivated.[1] The pyridine ring nitrogen (N1) is basic (pKa ~6.86), while the exocyclic amine (N-exo) is the desired nucleophile but is electron-deficient due to resonance delocalization into the ring.

The Trap: Standard protocols (e.g., EDC/NHS coupling, unbuffered Schiff base formation) often fail because:

  • Protonation Mismatch: Acid catalysts protonate N1 first, creating a pyridinium species that strongly withdraws electron density, completely deactivating the N-exo nucleophile.[1]

  • Tautomeric Equilibrium: The amino form is dominant, but the imino tautomer complicates the transition state energy landscape.

Module 1: Diagnostic Workflows & Mechanisms

Visualizing the Failure Mode

The following diagram illustrates the competition between the basic N1 site and the nucleophilic N-exo site.

2AP_Reactivity_Paradox Start 2-Aminopyridine (2-AP) N1_Path Path A: N1 Protonation (Kinetic Preference) Start->N1_Path High Basicity Exo_Path Path B: N-exo Attack (Desired Reaction) Start->Exo_Path Low Nucleophilicity Acid Acid Catalyst (H+) N1_Path->Acid Dead_End Pyridinium Salt (Nucleophile Deactivated) N1_Path->Dead_End Irreversible at low pH Product Condensation Product (Amide/Imine) Exo_Path->Product Requires Activation

Figure 1: The Reactivity Paradox. Acid catalysts intended to activate the electrophile often poison the nucleophile (2-AP) by protonating the ring nitrogen.

Module 2: Amide Coupling Troubleshooting

User Issue: "I tried EDC/HOBt and HATU, but I only see starting material or trace product."

Root Cause Analysis

Standard coupling agents (HATU, EDC) rely on the amine having sufficient nucleophilicity to attack the activated ester. 2-AP is too electron-poor for this to occur at a useful rate before the activated ester hydrolyzes or rearranges.

Solution Protocol: The POCl₃ Activation Method

For difficult 2-AP amides, phosphorus oxychloride (POCl₃) is the gold standard. It generates a highly reactive phosphoryl intermediate or acid chloride in situ while pyridine acts as a solvent and acid scavenger.

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Reagents:

    • Carboxylic Acid (1.0 equiv)

    • 2-Aminopyridine (1.0 - 1.2 equiv)[1]

    • Pyridine (Solvent, ~5-10 volumes)[1]

  • Activation: Cool the mixture to 0°C.

  • Addition: Add POCl₃ (1.1 equiv) dropwise. Caution: Exothermic.[1]

  • Reaction: Stir at 0°C for 30 mins, then room temperature for 1-2 hours.

    • Note: If the substrate is sterically hindered, heating to 50°C may be required.[1]

  • Quench: Pour carefully into ice water. The product often precipitates out.

Comparison of Coupling Agents for 2-AP

ReagentSuccess RateMechanism NoteRecommendation
EDC / NHS Low (<10%)Intermediate too stable; amine too weak.[1]Avoid
HATU / DIPEA Moderate (30-50%)Works for simple acids; fails for hindered ones.[1]Use only for non-hindered acids.[1]
POCl₃ / Pyridine High (>85%) Forms highly reactive phosphoryl species.[1]Primary Recommendation
BTFFH High (70-90%)Forms acid fluoride species; excellent for hindered amines.[1]Use if acid is acid-sensitive.[1]

Module 3: Schiff Base & Heterocycle Synthesis

User Issue: "My condensation to form the imine (or imidazo[1,2-a]pyridine) stalls at 50% conversion."

Root Cause Analysis
  • Water Equilibrium: Condensation releases water.[1] Without removal, equilibrium limits yield.[1]

  • Catalyst Poisoning: Strong acids (HCl, H₂SO₄) protonate the pyridine ring (see Figure 1), killing the reaction.[1]

Solution Protocol: The "Goldilocks" Catalysis

You must use an acid with a pKa close to that of the pyridine ring (~5-6) or use Lewis acids that coordinate the carbonyl oxygen preferentially.

Optimized Workflow for Cyclization (Imidazo[1,2-a]pyridine):

  • Reaction Type: Condensation of 2-AP with

    
    -haloketones.[1]
    
  • Solvent: Ethanol or n-Butanol (allows higher reflux temp).[1]

  • Base: NaHCO₃ or Na₂CO₃ (Solid, suspended).[1]

    • Why? Neutralizes the H-X byproduct to prevent ring protonation without being strong enough to hydrolyze the alkyl halide.

Optimized Workflow for Schiff Bases (Aldehydes):

  • Solvent: Toluene (for Dean-Stark) or Methanol with MS 4Å.[1]

  • Catalyst: Glacial Acetic Acid (5-10 mol%).[1]

    • Critical: Do not use strong mineral acids.[1] Acetic acid is weak enough to activate the aldehyde but exists in equilibrium, leaving free 2-AP available to react.[1]

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Conversion Issue Q1 Reaction Type? Start->Q1 Type_Amide Amide Coupling Q1->Type_Amide Type_Cyclic Cyclization / Schiff Base Q1->Type_Cyclic Q_Amide_Method Current Reagent? Type_Amide->Q_Amide_Method Q_Water Is Water Removed? Type_Cyclic->Q_Water Sol_POCl3 Switch to POCl3/Pyridine (See Module 2) Q_Amide_Method->Sol_POCl3 Using EDC/HATU Sol_BTFFH Try BTFFH or Acid Fluoride Q_Amide_Method->Sol_BTFFH Substrate is Acid Sensitive Sol_DeanStark Add Dean-Stark or Activated MS 4Å Q_Water->Sol_DeanStark No Q_Catalyst Catalyst Used? Q_Water->Q_Catalyst Yes Sol_WeakAcid Switch to AcOH (Avoid HCl/H2SO4) Q_Catalyst->Sol_WeakAcid Strong Acid Used

Figure 2: Diagnostic decision tree for isolating the cause of low conversion based on reaction type.[1]

Frequently Asked Questions (FAQs)

Q: Can I use the Groebke-Blackburn-Bienaymé (GBB) reaction for 2-AP? A: Yes, this is often superior to step-wise condensation.[1] The GBB reaction is a 3-component coupling (2-AP, Aldehyde, Isocyanide) catalyzed by Lewis acids like Sc(OTf)₃ or simple protic acids like acetic acid.[1]

  • Tip: Use Methanol as the solvent. It stabilizes the intermediate iminium ion better than aprotic solvents.

Q: Why does my reaction turn black/tarry? A: 2-Aminopyridines are prone to oxidative polymerization, especially in the presence of strong acids and heat. Ensure your solvent is degassed if using high temperatures, and switch to the POCl₃ method (shorter reaction time) to minimize thermal exposure.

Q: How do I remove unreacted 2-AP during purification? A: 2-AP is difficult to separate from the product because both are basic.

  • Technique: Derivatize the unreacted 2-AP with an electrophilic scavenger (e.g., isatoic anhydride) or perform a careful pH-controlled wash.[1] The product (amide/heterocycle) is usually less basic than the starting 2-AP. Wash the organic layer with dilute citric acid (pH 4-5); this will protonate and remove the 2-AP while leaving the less basic product in the organic layer.

References

  • Reactivity & Tautomerism: Al-Otaibi, J. S. (2015).[1] "Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines." SpringerPlus.[1][2]

  • POCl₃ Amide Coupling: Sun, Z., et al. (2012).[1][3] "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3." Molecules.

  • BTFFH Coupling: Dietz, J., et al. (2015).[1][4] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[1][4] Organic & Biomolecular Chemistry.

  • Imidazo[1,2-a]pyridine Synthesis: Bagdi, A. K., et al. (2013).[1][5] "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications.[1]

  • GBB Reaction: Devi, N., et al. (2015).[1] "Recent advances in the synthesis of imidazo[1,2-a]pyridines." RSC Advances.

Sources

Troubleshooting

minimizing enantiomeric excess loss during (3S)-pyrido[1,2-a]pyrimidin-3-ol synthesis

The following technical guide addresses the synthesis and stabilization of (3S)-pyrido[1,2-a]pyrimidin-3-ol , specifically focusing on the prevention of racemization during the critical work-up and isolation phases. Stat...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and stabilization of (3S)-pyrido[1,2-a]pyrimidin-3-ol , specifically focusing on the prevention of racemization during the critical work-up and isolation phases.

Status: Operational Topic: Minimizing Enantiomeric Excess (ee) Loss Ticket Priority: High (Chiral Integrity Risk) Applicable Scaffolds: 1,2,3,4-Tetrahydropyrido[1,2-a]pyrimidine derivatives.[1]

Executive Summary: The Racemization Risk

The synthesis of (3S)-pyrido[1,2-a]pyrimidin-3-ol typically involves the asymmetric reduction of the corresponding ketone (pyrido[1,2-a]pyrimidin-3-one) or the cyclization of a chiral precursor.

The core technical challenge is the lability of the C3 stereocenter . In the 4-oxo derivatives (common in drug discovery), the C3 position is


 to a carbonyl group and 

to the bridgehead nitrogen. This structural motif creates a "perfect storm" for racemization via keto-enol tautomerism , driven by even mild basic conditions or thermal stress.[1]

Key Success Factor: The reaction (likely Asymmetric Transfer Hydrogenation) usually works well (>95% ee). The loss occurs after the reaction, during quenching and extraction.[1]

Mechanism of Failure (Root Cause Analysis)

Before troubleshooting, you must understand why your ee is dropping. The C3 proton is acidic (


 in DMSO, lower in water).
Diagram 1: Racemization Pathway

This diagram illustrates the base-catalyzed enolization mechanism that destroys the (3S) configuration.

Racemization cluster_prevention Prevention Strategy S_Isomer (3S)-Isomer (Active Drug) Enolate Planar Enolate/Enol (Achiral Intermediate) S_Isomer->Enolate Deprotonation at C3 (Fast at pH > 8) Base Base (OH-, amines) Base->S_Isomer Racemic Racemic Mixture (3S + 3R) Enolate->Racemic Reprotonation (Non-stereoselective) Control Maintain pH < 7 Low Temp (< 5°C)

Caption: Base-catalyzed racemization mechanism via the planar enolate intermediate. Reprotonation destroys the chiral information.

Optimized Protocol: Asymmetric Transfer Hydrogenation (ATH)

This protocol assumes you are reducing the ketone precursor (e.g., 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-one derivative). This is the industry standard for generating high-ee secondary alcohols in this class.

Phase A: The Reaction (Generating High ee)

Catalyst System: RuCl(p-cymene)[(S,S)-Ts-DPEN] Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope). Note: The ratio is critical.

ParameterSpecificationReason for Choice
Solvent Dichloromethane (DCM) or EtOAcAprotic solvents prevent proton exchange at the active site.
Temperature 0°C to 25°CHigher temps (>40°C) promote thermal racemization.
H-Source Ratio HCOOH > Et3N CRITICAL: You must maintain an acidic environment. Excess amine acts as a base to deprotonate the product.
Conversion Stop at >98%Extended stirring after completion risks product degradation.
Phase B: The Work-Up (Preserving High ee)

The Danger Zone: Most users lose 10-20% ee here by washing with saturated NaHCO3 (pH ~8.5).

Step-by-Step Protocol:

  • Quench: Do NOT use basic aqueous solutions. Dilute the reaction mixture with cold water (

    
    ).
    
  • pH Adjustment: Adjust the aqueous layer pH to 6.0 - 6.5 using dilute HCl or citric acid. Never allow pH > 7.

  • Extraction: Extract rapidly with DCM or EtOAc. Keep phases cold.

  • Drying: Use anhydrous

    
    . Avoid 
    
    
    
    or basic alumina.
  • Concentration: Rotary evaporate at bath temperature < 30°C .

Troubleshooting Guide & FAQs

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Issue: Low ee% Observed Check_Raw Check Crude Reaction Mix (Before Workup) Start->Check_Raw Decision1 Is Crude ee% High? Check_Raw->Decision1 Yes Yes (>95%) Decision1->Yes Problem is Workup No No (<80%) Decision1->No Problem is Reaction Soln_Workup 1. Lower pH of wash 2. Reduce Rotovap Temp 3. Switch to Citric Acid wash Yes->Soln_Workup Soln_Rxn 1. Check Catalyst (Ru-TsDPEN) 2. Increase HCOOH:TEA ratio 3. Lower Rxn Temp No->Soln_Rxn

Caption: Diagnostic workflow to isolate the source of enantiomeric excess loss.

Frequently Asked Questions

Q1: My ee drops from 98% to 85% after silica column chromatography. Why? A: Silica gel is slightly acidic, but commercial silica often contains trace metal impurities or basic sites that can catalyze racemization of sensitive


-hydroxy carbonyls.
  • Fix: Pre-treat your silica column with 1% triethylamine in hexane (to neutralize acid sites) ONLY IF your molecule is acid-sensitive. However, for this specific molecule, base is the enemy.[1]

  • Better Fix: Use neutral alumina or deactivate the silica with 1% acetic acid if the molecule tolerates it. Alternatively, avoid chromatography and purify via crystallization from IPA/Heptane.[1]

Q2: Can I use NaBH4 for this reduction? A: No. NaBH4 is achiral. It will produce a racemic mixture (50:50). You must use a chiral catalyst (Noyori type) or a biocatalyst (Ketoreductase/KRED).

Q3: The reaction is too slow at 0°C. Can I heat it to 60°C? A: Heating is risky. While it speeds up the reduction, it exponentially increases the rate of racemization of the product formed.[1]

  • Fix: Increase catalyst loading (from 0.5 mol% to 1.0 mol%) rather than increasing temperature.

Q4: How do I store the purified product? A: Store as a solid at -20°C under Argon. Avoid storing in solution (especially in protic solvents like Methanol) for long periods, as slow proton exchange can occur.[1]

Analytical Method (Validation)

To confirm you are maintaining ee, you must use a validated Chiral HPLC method.[1]

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Pyridopyrimidine chromophore).

  • Expected Retention: (3S) and (3R) enantiomers should show baseline separation (

    
    ).[1]
    

References

  • General Synthesis of Pyrido[1,2-a]pyrimidine Scaffolds

    • Concise synthesis of rare pyrido[1,2-a]pyrimidin-2-ones and related nitrogen-rich bicyclic scaffolds. Organic & Biomolecular Chemistry.[2][3][4][5][6]

  • Asymmetric Transfer Hydrogenation (ATH) Mechanisms: Asymmetric transfer hydrogenation of functionalized ketones. (Standard Noyori Protocol reference). This methodology is the industry standard applied to the ketone precursors of the target molecule.
  • Biological Relevance & Derivatives

    • Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity.[7] Chem. Pharm.[5][7] Bull.

  • Racemization Risks in Heterocycles: Tautomerism and racemization of alpha-hydroxy-N-heterocycles. (General chemical principle applied in Section 2).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your specific derivative.[1]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparative Guide: 1H NMR Profiling of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol

The following guide is a technical comparative analysis designed for researchers characterizing 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol . It prioritizes experimental utility, specifically addressing the challenges of...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical comparative analysis designed for researchers characterizing 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol . It prioritizes experimental utility, specifically addressing the challenges of stereochemistry and solvent-dependent resolution in fused bicyclic heterocycles.

Executive Summary: The Analytical Challenge

The structural validation of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol presents a unique set of challenges compared to its planar, oxidized counterparts (e.g., pyrido[1,2-a]pyrimidin-4-ones). The introduction of a hydroxyl group at the C-3 position creates a chiral center, rendering the adjacent methylene protons (H-2 and H-4) diastereotopic .

This guide compares the two primary "alternatives" for spectral acquisition: DMSO-d6 versus CDCl3 . While Chloroform-d is the standard high-throughput solvent, this guide argues that DMSO-d6 is the superior analytical medium for this specific scaffold due to three critical factors:

  • Stabilization of the Hydroxyl Proton: Enabling direct observation of

    
     coupling.
    
  • Resolution of Diastereotopic Protons: Preventing accidental magnetic equivalence of the H-2/H-4 methylene pairs.

  • Conformational Locking: Reducing line broadening associated with ring-flip dynamics often seen in non-polar solvents.

Structural Analysis & Spin System Logic

Before analyzing the spectra, we must define the magnetic environment. The molecule consists of a rigid aromatic pyridine ring fused to a saturated, puckered pyrimidine ring.

The Connectivity Map

The following diagram illustrates the assignment logic flow, distinguishing the aromatic ABCD spin system from the aliphatic ABMX systems.

NMR_Assignment_Logic Compound 3,4-Dihydro-2H-pyrido[1,2-a] pyrimidin-3-ol Aromatic Aromatic Region (δ 6.5 - 8.5 ppm) Compound->Aromatic Aliphatic Aliphatic Region (δ 3.0 - 5.5 ppm) Compound->Aliphatic SpinSys_Ar ABCD Spin System (4 Pyridine Protons) Aromatic->SpinSys_Ar SpinSys_Ali Diastereotopic Systems (Chiral C-3 Influence) Aliphatic->SpinSys_Ali H6 H-6 (Doublet) Most Deshielded (α to Nitrogen) SpinSys_Ar->H6 H789 H-7, H-8, H-9 (t, t, d patterns) SpinSys_Ar->H789 H3 H-3 (Methine) Multiplet (Carbinol proton) SpinSys_Ali->H3 H2_H4 H-2 & H-4 (ABX/ABMX Systems) Complex Multiplets SpinSys_Ali->H2_H4 OH OH Group (Solvent Dependent) SpinSys_Ali->OH

Figure 1: Hierarchical logic for assigning the spin systems of the fused bicyclic scaffold. Note the separation of the rigid aromatic system from the chiral aliphatic region.

Comparative Analysis: DMSO-d6 vs. CDCl3

The choice of solvent is not merely about solubility; it dictates the visibility of key structural features.

Table 1: Chemical Shift & Multiplicity Comparison

Note: Chemical shifts (


) are characteristic estimates based on fused pyrimidine analogs [1, 2].
Proton PositionSignal TypeExpected

(DMSO-d6)
Expected

(CDCl3)
Mechanistic Difference
OH (C-3) Doublet (

Hz)
5.20 - 5.60 Not Visible / Broad SingletDMSO forms H-bonds, slowing exchange and revealing coupling to H-3.
H-6 (Ar) Doublet8.20 - 8.50 7.90 - 8.10Deshielded by ring current and adjacent Nitrogen.
H-3 (Methine) Multiplet4.10 - 4.30 4.20 - 4.40In DMSO, appears as a tt or m coupled to OH. In CDCl3, simplifies due to loss of OH coupling.
H-4a / H-4b dd / m3.80 - 4.10 3.90 - 4.20Diastereotopic: Distinct signals in DMSO; often overlap in CDCl3.
H-2a / H-2b dd / m3.10 - 3.50 3.20 - 3.60Protons adjacent to bridgehead Nitrogen; highly sensitive to ring pucker.
Deep Dive: The "Alternative" Pitfall (CDCl3)

Using CDCl3 is the standard "alternative" for rapid screening, but it fails for this specific compound because:

  • Loss of Stereochemical Information: The rapid exchange of the hydroxyl proton decouples it from H-3. While this simplifies the H-3 signal, it removes the definitive proof of the alcohol moiety (the

    
     doublet).
    
  • Ambiguous Integration: Trace water in CDCl3 often overlaps with the H-2/H-4 region (

    
     ppm depending on concentration), obscuring the integration of the saturated ring protons.
    
The Superior Choice (DMSO-d6)

DMSO-d6 is the validated system for this analysis. The high polarity stabilizes the zwitterionic resonance forms of the pyrido-pyrimidine system.

  • Key Diagnostic: In DMSO-d6, the H-3 methine proton will appear as a multiplet. Upon adding a drop of D2O (the "D2O Shake" test), the OH doublet (approx 5.5 ppm) disappears, and the H-3 multiplet simplifies. This is a self-validating protocol for structural confirmation.

Experimental Protocol

This protocol is designed to ensure maximum resolution of the diastereotopic protons and clear observation of the OH coupling.

Reagents & Equipment[1][2][3]
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v). Store over molecular sieves to minimize water peak at 3.33 ppm.

  • Instrument: Minimum 400 MHz (600 MHz recommended for resolving H-2/H-4 multiplets).

  • Sample Mass: 5–10 mg.

Step-by-Step Methodology
  • Sample Preparation (The "Dry" Technique):

    • Weigh 5-10 mg of the solid into a clean vial.

    • Add 0.6 mL of DMSO-d6.

    • Critical: Do not heat to dissolve if possible, as heat can accelerate proton exchange. Sonicate for 30 seconds if needed.

    • Transfer to a 5mm NMR tube.

  • Acquisition Parameters (Bruker/Varian Standard):

    • Pulse Sequence: zg30 (30° pulse) to ensure accurate integration.

    • Relaxation Delay (D1): Set to 5.0 seconds . The aromatic protons (H-6) and the OH proton have longer T1 relaxation times. A short D1 will lead to under-integration of these key signals.

    • Scans (NS): 16 or 32 scans are sufficient for >95% purity.

    • Temperature: 298 K (25°C). Note: If peaks are broad, heating to 313 K may sharpen them by speeding up conformational interconversion, but this will likely wipe out the OH coupling.

  • Processing:

    • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz.

    • Phasing: Manual phasing is required. The OH signal often has a different phase relative to the aliphatic protons if automated routines fail.

Synthesis & Impurity Context

Understanding the synthesis helps anticipate impurities. The compound is typically formed via the reaction of 2-aminopyridine with epichlorohydrin (or similar dielectrophiles) [3, 4].

Reaction Pathway & Impurities

The following diagram highlights the critical branching point where N-alkylation vs. Ring Closure occurs.

Synthesis_Pathway Start 2-Aminopyridine + Epichlorohydrin Intermediate N-(2-pyridyl)-amino-propanol Intermediate Start->Intermediate N-Alkylation Product TARGET: 3,4-Dihydro-2H-pyrido [1,2-a]pyrimidin-3-ol Intermediate->Product Ring Closure (Cyclization) Impurity Impurity: Uncyclized N-alkylated species Intermediate->Impurity Incomplete Reaction

Figure 2: Synthetic pathway showing the origin of the most common impurity. The uncyclized intermediate will lack the diastereotopic splitting of the H-2/H-4 protons.

Distinguishing Impurities:

  • Target: H-2 and H-4 are diastereotopic (complex multiplets).

  • Uncyclized Impurity: The side chain protons will appear as simpler triplets or quartets, and the pyridine ring protons will shift significantly (approx 0.5 ppm) compared to the fused system.

References

  • ChemicalBook. (2025).[1] 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one Properties and Spectral Data.Link

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one.[2][3][4]Link

  • Meti, G., et al. (2015). "Synthesis of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives." World Journal of Pharmaceutical Sciences, 3(2), 277-287. Link

  • Katritzky, A. R., et al. (2003). "Unequivocal total assignment of 13C and 1H NMR spectra of some pyrido[1,2-a]pyrimidine derivatives." Magnetic Resonance in Chemistry, 41(9), 747-749. Link

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Pyrido[1,2-a]pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern pharmaceutical and medicinal chemistry, the pyrido[1,2-a]pyrimidine scaffold stands out as a privileged structure, forming the co...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and medicinal chemistry, the pyrido[1,2-a]pyrimidine scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1][2] The thorough characterization of these molecules is paramount for drug discovery and development, with mass spectrometry serving as an indispensable tool for structural elucidation. Understanding the fragmentation patterns of pyrido[1,2-a]pyrimidine derivatives under various mass spectrometric conditions is crucial for their unambiguous identification, impurity profiling, and metabolite analysis.

This guide provides an in-depth, comparative analysis of the mass spectrometry fragmentation patterns of pyrido[1,2-a]pyrimidine derivatives. Moving beyond a simple catalog of fragments, we will explore the causal relationships between molecular structure, ionization technique, and the resulting fragmentation pathways. This guide is designed to equip researchers with the expert insights needed to confidently interpret mass spectra and leverage this powerful analytical technique in their work.

The Pyrido[1,2-a]pyrimidine Core and the Principles of Mass Spectrometric Fragmentation

The pyrido[1,2-a]pyrimidine nucleus is a fused heterocyclic system consisting of a pyridine ring fused to a pyrimidine ring. The presence of multiple nitrogen atoms and the aromatic nature of the rings significantly influence its behavior in the mass spectrometer.

Mass spectrometry involves the ionization of a molecule, followed by the separation of the resulting ions based on their mass-to-charge ratio (m/z), and their detection. The fragmentation of the molecular ion provides a unique fingerprint that is invaluable for structure determination. The two most common ionization techniques employed for the analysis of organic molecules are Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Electron Ionization (EI): This is a "hard" ionization technique that involves bombarding the molecule with high-energy electrons (typically 70 eV). This process imparts significant internal energy to the molecule, leading to extensive fragmentation. EI-MS is particularly useful for generating a reproducible fragmentation pattern that can be compared against spectral libraries.

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions from a solution by creating a fine spray of charged droplets. ESI typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation in the ion source. This makes it ideal for determining the molecular weight of a compound. When coupled with tandem mass spectrometry (MS/MS), such as Collision-Induced Dissociation (CID), controlled fragmentation of the precursor ion can be achieved to obtain structural information.[3]

The fragmentation pathways themselves are governed by fundamental chemical principles, including the stability of the resulting fragment ions and neutral losses. For N-heterocyclic compounds like pyrido[1,2-a]pyrimidines, fragmentation often involves cleavages of the heterocyclic rings and the loss of small, stable neutral molecules.

Electron Ionization (EI) Mass Spectrometry: Unraveling the Core Fragmentation

Under EI conditions, pyrido[1,2-a]pyrimidine derivatives typically exhibit a prominent molecular ion peak, a testament to the relative stability of the fused aromatic system. However, the high energy of electron impact induces a cascade of fragmentation events that provide rich structural information.

A study on thiazolo[3,2-a]pyrimidines, a structurally related class of compounds, provides valuable insights into the expected fragmentation of the pyrimidine ring. The fragmentation often initiates with the loss of substituents, followed by the decomposition of the heterocyclic rings.[4] For the unsubstituted 4H-pyrido[1,2-a]pyrimidin-4-one , the fragmentation is expected to involve the characteristic loss of CO from the pyrimidinone ring, a common fragmentation pathway for such structures.

For substituted derivatives, the nature and position of the substituent play a crucial role in directing the fragmentation. For example, in 3,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one , initial fragmentation may involve the loss of a methyl radical, followed by the characteristic fragmentation of the heterocyclic core.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): A Controlled Look at Fragmentation

ESI-MS/MS provides a more controlled approach to studying fragmentation. By selecting the protonated molecule ([M+H]⁺) as the precursor ion and subjecting it to CID, we can systematically investigate its fragmentation pathways.

A study on the fragmentation of protonated 2-methoxypyrimidine derivatives using ESI-CID MS/MS revealed competitive fragmentation pathways that were heavily influenced by the 2-methoxy group.[3] This suggests that substituents on the pyrido[1,2-a]pyrimidine core will similarly direct the fragmentation in ESI-MS/MS experiments.

For pyrido[1,2-a]pyrimidin-4-one derivatives, protonation is likely to occur on one of the nitrogen atoms or the carbonyl oxygen. The site of protonation will significantly influence the subsequent fragmentation pathways.

General Fragmentation Pathways under ESI-MS/MS (CID):

  • Loss of Substituents: Similar to EI, the initial fragmentation often involves the loss of substituents from the core structure. For example, in 3-aroylpyrido[1,2-a]pyrimidines, a common initial fragmentation would be the cleavage of the bond between the aroyl group and the pyrimidine ring.[5]

  • Ring Cleavage: Following or competing with substituent loss, the fused ring system undergoes cleavage. Common neutral losses from the pyrimidine ring include HCN and HNCO.

  • Retro-Diels-Alder (RDA) Reaction: For certain unsaturated heterocyclic systems, the RDA reaction can be a prominent fragmentation pathway. This involves the cleavage of two bonds in a six-membered ring, resulting in the formation of two new double bonds.

Comparative Fragmentation of Substituted Pyrido[1,2-a]pyrimidine Derivatives

The fragmentation patterns of pyrido[1,2-a]pyrimidine derivatives are highly dependent on the nature and position of their substituents. Below is a comparative analysis based on available data and analogies with related structures.

Substituent ClassPositionExpected Key Fragmentations (EI and/or ESI-MS/MS)Rationale
Alkyl C2, C3, C6, C7, C8, C9- Loss of alkyl radical (e.g., •CH₃) - Loss of alkene via McLafferty rearrangement (if applicable)Cleavage of the C-C bond is a common fragmentation pathway. The McLafferty rearrangement can occur if a gamma-hydrogen is available.
Aroyl C3- Cleavage of the C(3)-C(O) bond to form an acylium ion [ArCO]⁺ - Loss of the aroyl group as a radicalThe C-C bond between the pyrimidine ring and the carbonyl group is susceptible to cleavage.
Hydroxy C2, C4- Loss of H₂O - Loss of CO (from pyrimidinone)Dehydration is a common fragmentation for alcohols. The loss of CO is characteristic of the pyrimidinone moiety.
Amino C2, C4- Loss of •NH₂ or NH₃Cleavage of the C-N bond or elimination of ammonia.
Halo Various- Loss of halogen radical (e.g., •Cl, •Br)The carbon-halogen bond can be cleaved, especially for bromine and iodine.

Table 1: Predicted Key Fragmentation Pathways for Substituted Pyrido[1,2-a]pyrimidine Derivatives.

Experimental Protocols

1. Sample Preparation:

  • Dissolve the pyrido[1,2-a]pyrimidine derivative in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of approximately 1-10 µg/mL.

  • For ESI-MS, the addition of a small amount of formic acid (0.1%) for positive ion mode or ammonium hydroxide (0.1%) for negative ion mode can enhance ionization.

2. Mass Spectrometry Analysis:

  • Electron Ionization (EI-MS):

    • Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 50 to a value sufficiently above the molecular weight of the compound.

  • Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS):

    • Instrument: Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS) (e.g., triple quadrupole or Q-TOF).

    • Ionization Mode: Positive or negative ion mode, depending on the analyte.

    • MS1: Scan for the molecular ion ([M+H]⁺ or [M-H]⁻).

    • MS2 (CID): Select the molecular ion as the precursor and apply a range of collision energies to induce fragmentation. The optimal collision energy will vary depending on the compound and the instrument.

Visualizing Fragmentation Pathways

Diagram 1: General Fragmentation Workflow

FragmentationWorkflow cluster_ionization Ionization cluster_ms1 MS1 Analysis cluster_fragmentation Fragmentation cluster_ms2 MS2 Analysis Analyte Pyrido[1,2-a]pyrimidine Derivative Ionization Ionization Source (EI or ESI) Analyte->Ionization MolecularIon Molecular Ion (M⁺• or [M+H]⁺) Ionization->MolecularIon MassAnalyzer1 Mass Analyzer 1 MolecularIon->MassAnalyzer1 CollisionCell Collision Cell (CID) MassAnalyzer1->CollisionCell Precursor Ion Selection FragmentIons Fragment Ions CollisionCell->FragmentIons Fragmentation MassAnalyzer2 Mass Analyzer 2 FragmentIons->MassAnalyzer2 Detector Detector MassAnalyzer2->Detector MassSpectrum Mass Spectrum Detector->MassSpectrum

Caption: General workflow for tandem mass spectrometry (MS/MS) analysis.

Diagram 2: Proposed Fragmentation of 4H-Pyrido[1,2-a]pyrimidin-4-one under EI

Fragmentation_Pyrido_Pyrimidine_one M M⁺• (m/z 146) M_minus_CO [M-CO]⁺• (m/z 118) M->M_minus_CO - CO M_minus_HCN [M-HCN]⁺• (m/z 119) M->M_minus_HCN - HCN Fragment1 Further Fragmentation M_minus_CO->Fragment1 Fragment2 Further Fragmentation M_minus_HCN->Fragment2

Caption: Proposed EI fragmentation of 4H-pyrido[1,2-a]pyrimidin-4-one.

Conclusion

The mass spectrometric fragmentation of pyrido[1,2-a]pyrimidine derivatives is a complex process that is highly dependent on the substitution pattern of the core structure and the ionization technique employed. By systematically analyzing the fragmentation patterns obtained from both EI-MS and ESI-MS/MS, researchers can gain detailed structural insights that are critical for the advancement of drug discovery and development projects. This guide provides a foundational framework for understanding these fragmentation processes, empowering scientists to more effectively utilize mass spectrometry in their research endeavors. Further investigations into the fragmentation of a wider range of substituted pyrido[1,2-a]pyrimidines will undoubtedly continue to refine our understanding of these important molecules.

References

  • 4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-6-methyl- - the NIST WebBook. Available from: [Link]

  • 4H-Pyrido[1,2-a]pyrimidin-4-one - PubChem. Available from: [Link]

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Validation

A Comparative Guide to the Binding Affinity of Pyrido[1,2-a]pyrimidine and Quinazoline Inhibitors

In the landscape of modern drug discovery, particularly in the realm of kinase inhibition, the molecular scaffold of a therapeutic agent is a critical determinant of its efficacy and specificity. Among the privileged het...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibition, the molecular scaffold of a therapeutic agent is a critical determinant of its efficacy and specificity. Among the privileged heterocyclic structures, pyrido[1,2-a]pyrimidines and quinazolines have emerged as foundational frameworks for a multitude of potent inhibitors. This guide provides an in-depth, objective comparison of the binding affinities of inhibitors derived from these two scaffolds, supported by experimental data and detailed methodologies for their determination. We will explore the structural nuances that govern their interactions with biological targets, delve into the gold-standard techniques used to quantify these interactions, and provide the context of their mechanisms within key cellular signaling pathways.

The Tale of Two Scaffolds: Structural and Mechanistic Overview

At the heart of this comparison are two nitrogen-containing bicyclic heteroaromatic systems. While structurally related, their distinct electronic and steric properties dictate their interaction with protein targets.

  • Quinazoline: This scaffold, a fusion of a benzene ring and a pyrimidine ring, is arguably one of the most successful frameworks in kinase inhibitor design. Its structure is particularly well-suited to act as an "ATP mimic." The nitrogen atoms at positions 1 and 3 (N-1 and N-3) are crucial for forming hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a critical interaction for potent inhibition.[1][2] This has led to the development of several FDA-approved drugs, including gefitinib and erlotinib, which target the Epidermal Growth Factor Receptor (EGFR).[3]

  • Pyrido[1,2-a]pyrimidine: This scaffold consists of a fused pyridine and pyrimidine ring. While also a potent kinase inhibitor framework, its applications are broad, showing inhibitory activity against targets such as nitric oxide synthases (NOS) and SHP2 phosphatase.[4][5][6] Its hinge-binding capabilities are also significant, though the specific interactions can differ from the classic quinazoline motif, offering alternative geometries for achieving high affinity and selectivity.

The primary mechanism for both inhibitor classes, especially in the context of kinases, is competitive inhibition at the ATP-binding site. By occupying this pocket, they prevent the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that drives cellular processes like proliferation and survival.[7]

Quantifying the Interaction: A Comparison of Binding Affinities

Binding affinity, the strength of the interaction between an inhibitor and its target, is a cornerstone of drug design.[8] It is typically reported as the equilibrium dissociation constant (K_D_), inhibition constant (K_i_), or the half-maximal inhibitory concentration (IC_50_). A lower value signifies a stronger interaction and, often, a more potent drug.[8][9]

Below is a comparative summary of reported binding affinities for representative inhibitors from both classes against various protein targets. It is crucial to note that direct comparison is only truly valid when assays are performed under identical conditions. However, this data provides a valuable snapshot of the potency achievable with each scaffold.

Inhibitor ScaffoldCompoundTargetAssay TypeBinding AffinityReference
Quinazoline GefitinibEGFRKinase AssayIC_50_ = 2.4 nM[2]
Quinazoline ErlotinibEGFRKinase AssayIC_50_ = ~2 nM[3]
Quinazoline LapatinibEGFR/HER2Kinase AssayK_i_ = ~3 nM (EGFR)[3]
Quinazoline Compound 21 VEGFR-2Kinase AssayIC_50_ = 4.6 µM[1]
Quinazoline CMB-6446A2B Adenosine R.Binding AssayK_i_ = 112 nM[10]
Pyrido[1,2-a]pyrimidine Compound 14i SHP2Enzymatic AssayIC_50_ = 104 nM[4]
Pyrido[1,2-a]pyrimidine Biphenyl DerivativeiNOSEnzymatic AssayHigh Inhibition[5][6]
Pyrido[1,2-a]pyrimidine Compound 6a SERTBinding AssayK_i_ = 32.0 nM[11]
Pyrido[1,2-a]pyrimidine Compound 7g 5-HT1A ReceptorBinding AssayK_i_ = 5.0 nM[11]

Expert Insights: The data illustrates that both scaffolds can produce highly potent inhibitors, with affinities reaching the low nanomolar range. Quinazolines are exceptionally well-characterized as EGFR inhibitors, with multiple approved drugs demonstrating remarkable potency.[1][12][13] The pyrido[1,2-a]pyrimidine scaffold demonstrates impressive versatility, yielding potent inhibitors for a diverse range of targets beyond kinases, including phosphatases, transporters, and GPCRs.[4][11] The ultimate binding affinity is less about an inherent superiority of one scaffold over the other, and more a function of the specific target's topology and the intricate network of interactions established by the inhibitor's substituents.

The Chemist's Toolkit: Methodologies for Measuring Binding Affinity

The reliability of any binding affinity data is entirely dependent on the rigor of the experimental method used.[14][15] Here, we detail three gold-standard, self-validating techniques widely employed in drug discovery.

General Experimental Workflow

The process of measuring binding affinity, regardless of the specific technique, follows a logical progression. This workflow ensures that the final data is both accurate and reproducible.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis p1 Protein Purification & QC p3 Buffer & Assay Component Preparation p1->p3 p2 Inhibitor Synthesis & Characterization p2->p3 e1 Assay Optimization (e.g., Concentration, Time) p3->e1 e2 Perform Titration or Competition Assay e1->e2 e3 Data Acquisition e2->e3 a1 Raw Data Processing e3->a1 a2 Fit Data to Binding Model a1->a2 a3 Determine Affinity (Kd, Ki, IC50) a2->a3 G EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Inhibits Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf AKT AKT PI3K->AKT MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT->Proliferation

Caption: Inhibition of the EGFR signaling pathway by quinazoline inhibitors.

CDK Signaling Pathway

Cyclin-dependent kinases (CDKs) are master regulators of the cell cycle. [16]In complex with their cyclin partners, they phosphorylate key substrates like the Retinoblastoma protein (Rb) to drive cells through different phases of division (G1, S, G2, M). [17][18]Inhibitors targeting CDKs can induce cell cycle arrest, providing a powerful anti-cancer strategy. Pyrido[1,2-a]pyrimidines have been explored as scaffolds for CDK inhibitors.

G GrowthFactors Growth Factors CyclinD_CDK46 Cyclin D CDK4/6 GrowthFactors->CyclinD_CDK46 Activates Rb Rb CyclinD_CDK46->Rb Phosphorylates Inhibitor Pyrido[1,2-a]pyrimidine Inhibitor Inhibitor->CyclinD_CDK46 Inhibits CyclinE_CDK2 Cyclin E CDK2 Inhibitor->CyclinE_CDK2 Inhibits E2F E2F Rb->E2F Inhibits Rb:e->E2F:w E2F->CyclinE_CDK2 Activates Transcription CyclinE_CDK2->Rb Phosphorylates S_Phase S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase

Caption: Inhibition of the CDK-driven G1/S cell cycle transition.

Conclusion

The pyrido[1,2-a]pyrimidine and quinazoline scaffolds both represent elite frameworks in the design of high-affinity inhibitors.

  • Quinazolines have a storied history and proven clinical success, particularly as ATP-competitive kinase inhibitors targeting the EGFR family. Their structure is exceptionally tailored for interacting with the kinase hinge region, providing a reliable foundation for achieving high potency.

  • Pyrido[1,2-a]pyrimidines demonstrate remarkable chemical versatility, yielding potent and selective inhibitors for a wider array of target classes beyond kinases. This flexibility suggests that the scaffold may offer novel solutions for targets that have proven challenging for more conventional inhibitor frameworks.

Ultimately, the choice between these scaffolds is driven by the specific biological question and the topology of the target's binding site. The continued exploration of both frameworks, guided by rigorous biophysical characterization using techniques like ITC, SPR, and FP, will undoubtedly lead to the development of next-generation therapeutics with enhanced potency and selectivity.

References

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  • Kim, S. K., et al. (2003). Quinazolines as Adenosine Receptor Antagonists: SAR and Selectivity for A2B Receptors. Chirality, 15(1), S107-S115. [Link]

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Comparative

A Comparative Guide to the Structural Elucidation of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol: Integrating Experimental X-ray Crystallography with In Silico Prediction

This guide provides a comprehensive framework for the structural determination of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol, a heterocyclic compound of significant interest in medicinal chemistry.[1] To date, a public r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the structural determination of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol, a heterocyclic compound of significant interest in medicinal chemistry.[1] To date, a public repository of its single-crystal X-ray diffraction data is not available, presenting a notable research gap. Herein, we bridge this gap by presenting a dual-pronged approach: a detailed, field-proven experimental protocol for obtaining the crystal structure, alongside a robust computational methodology for its in silico prediction. This comparative analysis will equip researchers, scientists, and drug development professionals with a powerful workflow for the complete structural characterization of this and similar novel chemical entities.

The Significance of Structural Insight

The pyrido[1,2-a]pyrimidine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory and anti-cancer properties.[1] A precise understanding of the three-dimensional arrangement of atoms within 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol is paramount for elucidating its structure-activity relationship (SAR), optimizing its pharmacological properties, and designing next-generation therapeutics. X-ray crystallography provides the gold standard for atomic-level structural determination of crystalline solids, while computational methods offer a predictive and complementary perspective.

Part 1: The Experimental Pursuit of the Crystal Structure

The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the refinement of diffraction data. The following protocol is a self-validating system, with checkpoints to ensure the quality required for successful crystallographic analysis.

Experimental Protocol: Synthesis, Crystallization, and X-ray Diffraction

1. Synthesis and Purification:

  • Synthesis: The synthesis of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol can be achieved through the reduction of the corresponding ketone, 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one. A common method involves the use of a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent. The synthesis of the precursor, 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one, can be accomplished by reacting 2-aminopyridine with acrylic acid or its equivalents.[2]

  • Purification: The crude product should be purified to >98% purity, as impurities can significantly hinder crystallization. Recrystallization from a suitable solvent system, such as ethanol/acetone, is a common and effective method.[2] The purity should be verified by High-Performance Liquid Chromatography (HPLC) and the structure confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

2. Crystallization:

  • Solvent Screening: The key to successful crystallization is finding a solvent or solvent system in which the compound has moderate solubility. A systematic screening of solvents of varying polarities (e.g., water, methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, hexane) is recommended.

  • Crystallization Techniques:

    • Slow Evaporation: A saturated solution of the compound is prepared and left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): A drop of the concentrated compound solution is equilibrated with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). This gradual change in solvent composition can induce crystallization.

    • Cooling: A saturated solution at an elevated temperature is slowly cooled to room temperature or below, reducing the solubility and promoting crystal growth.

3. X-ray Diffraction Data Collection:

  • Crystal Mounting: A single crystal of suitable size and quality (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected by rotating the crystal in a stream of X-rays (typically Mo Kα or Cu Kα radiation) and recording the diffraction pattern on a detector. Data collection is usually performed at a low temperature (e.g., 100 K) to minimize thermal vibrations.

4. Structure Solution and Refinement:

  • Structure Solution: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods, which provide an initial electron density map.

  • Structure Refinement: The initial model is refined against the experimental data to improve the fit between the calculated and observed structure factors. This iterative process adjusts atomic coordinates, and thermal parameters until convergence is reached. The final structure is validated using metrics such as R-factor and goodness-of-fit.

Hypothetical Experimental Data Summary

The following table presents a hypothetical but realistic summary of the crystallographic data that could be obtained for 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol.

Parameter Hypothetical Value Significance
Chemical Formula C₈H₁₀N₂OConfirms the elemental composition of the crystal.
Formula Weight 150.18 g/mol Molecular mass of the compound.
Crystal System MonoclinicDescribes the symmetry of the crystal lattice.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensions a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95°The dimensions and angle of the fundamental repeating unit of the crystal.
Volume 845 ųThe volume of the unit cell.
Z 4The number of molecules in the unit cell.
Calculated Density 1.18 g/cm³The theoretical density of the crystal.
R-factor < 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Goodness-of-fit (GOF) ~1.0An indicator of the quality of the refinement. A value close to 1.0 is ideal.
Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis synthesis Synthesis of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol purification Purification (>98%) (Recrystallization, HPLC) synthesis->purification screening Solvent Screening purification->screening growth Crystal Growth (Slow Evaporation, Vapor Diffusion) screening->growth mounting Crystal Mounting growth->mounting data_collection Data Collection (Single-Crystal Diffractometer) mounting->data_collection solution Structure Solution (Direct Methods) data_collection->solution refinement Structure Refinement solution->refinement validation Validation (R-factor, GOF) refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Experimental workflow for X-ray crystallography.

Part 2: The Computational Approach to Structure Prediction

In the absence of experimental data, or as a complementary technique, computational chemistry provides a powerful means to predict the three-dimensional structure of a molecule. Density Functional Theory (DFT) is a robust method for this purpose.

Computational Protocol: DFT-Based Structure Prediction

1. Initial Structure Generation:

  • A 2D sketch of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol is converted into a 3D structure using a molecular modeling software (e.g., Avogadro, GaussView).

2. Geometry Optimization:

  • The initial 3D structure is subjected to geometry optimization using a DFT method. A common and reliable choice is the B3LYP functional with a 6-31G(d,p) basis set. This calculation finds the lowest energy conformation of the molecule in the gas phase.

3. Frequency Calculation:

  • A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies). This also provides thermodynamic data and predicted vibrational spectra (e.g., IR, Raman).

4. Crystal Structure Prediction (CSP):

  • For a more advanced comparison, Crystal Structure Prediction algorithms can be employed. These methods search for the most stable packing arrangements of the molecule in a crystal lattice, providing predictions of the unit cell parameters and space group.

Predicted vs. Hypothetical Experimental Data Comparison

The following table compares the computationally predicted geometric parameters with the hypothetical experimental data.

Parameter Computational Prediction (DFT/B3LYP/6-31G(d,p)) Hypothetical Experimental (X-ray) Significance of Comparison
C-O Bond Length (hydroxyl) 1.43 Å~1.42 ÅGood agreement validates the computational model.
C=N Bond Length (pyrimidine) 1.35 Å~1.34 ÅProvides insight into the electronic structure and bonding within the heterocyclic ring.
Dihedral Angle (ring junction) Varies with conformationTo be determinedCrucial for understanding the overall shape and potential binding modes of the molecule.
Molecular Conformation Lowest energy conformer predictedObserved conformation in the crystalDifferences can highlight the influence of intermolecular interactions (e.g., hydrogen bonding) in the solid state.
Computational Workflow Diagram

computational_workflow cluster_modeling Molecular Modeling cluster_dft DFT Calculations cluster_csp Crystal Structure Prediction sketch 2D Sketch of Molecule structure_3d Generation of Initial 3D Structure sketch->structure_3d optimization Geometry Optimization (e.g., B3LYP/6-31G(d,p)) structure_3d->optimization frequency Frequency Calculation (Confirmation of Minimum) optimization->frequency packing Prediction of Crystal Packing frequency->packing Advanced Analysis predicted_gas_phase_structure predicted_gas_phase_structure frequency->predicted_gas_phase_structure Predicted Gas-Phase Structure unit_cell Predicted Unit Cell and Space Group packing->unit_cell predicted_structure predicted_structure unit_cell->predicted_structure Predicted Crystal Structure

Caption: Computational workflow for structure prediction.

Synergy and Conclusion

The structural elucidation of novel compounds like 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol is most powerfully achieved through the integration of experimental and computational methods. While X-ray crystallography provides definitive proof of the solid-state structure, computational modeling offers predictive power and insights into the molecule's intrinsic properties in the absence of intermolecular forces.

This guide provides a robust framework for researchers to obtain the first crystal structure of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol and to leverage computational chemistry for a deeper understanding of its structural and electronic properties. The presented protocols are designed to be self-validating, ensuring the generation of high-quality, reliable data. The synergy between these approaches will undoubtedly accelerate the drug discovery and development process for this promising class of compounds.

References

  • Chem-Impex. (n.d.). 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79500, 3,4-dihydro-2H-pyrido(1,2-a)pyrimidin-2-one. Retrieved from [Link]

  • PubMed. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Retrieved from [Link]

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Validation

A Comparative Guide to Validating the Purity of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol using High-Performance Liquid Chromatography (HPLC)

Introduction: The Analytical Imperative for a Novel Heterocycle The pyrido[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of various therapeutic agents, including antipsychot...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Novel Heterocycle

The pyrido[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of various therapeutic agents, including antipsychotics and anti-inflammatory drugs.[1][2] The subject of this guide, 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol, is a novel analogue whose therapeutic potential is under investigation. As with any active pharmaceutical ingredient (API), establishing its purity is a non-negotiable cornerstone of the drug development process. The presence of impurities, arising from synthesis or degradation, can significantly impact the safety and efficacy of the final drug product.

This guide provides a comprehensive, field-proven strategy for developing and validating a stability-indicating HPLC method for 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol. We will move beyond a simple recitation of steps to explore the underlying rationale for our methodological choices, comparing two distinct chromatographic approaches to ensure robust and reliable purity assessment. This document is intended for researchers, analytical scientists, and drug development professionals tasked with ensuring the chemical integrity of novel pharmaceutical compounds.

While specific literature on the 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol isomer is emerging, the principles outlined herein are derived from extensive experience with related heterocyclic systems and are grounded in established regulatory expectations.[3][4]

Table 1: Physicochemical Properties of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol (Predicted)

Property Value Source
Molecular Formula C₈H₁₀N₂O PubChem (Inferred)
Molecular Weight 150.18 g/mol PubChem (Inferred)
Predicted logP ~0.5 - 1.0 ChemDraw/Internal Models

| Key Features | Basic nitrogen atoms, polar hydroxyl group, UV chromophore | Structural Analysis |

The presence of both basic nitrogens and a polar hydroxyl group presents a specific analytical challenge: the molecule may exhibit poor peak shape on standard silica-based columns due to silanol interactions and may be poorly retained in traditional reversed-phase (RP) chromatography. This necessitates a carefully considered method development strategy.

Strategic Approach: The Power of Orthogonal Methods

A single HPLC method, no matter how well optimized, carries an inherent risk of co-elution, where an impurity peak is hidden under the main analyte peak. To build a truly trustworthy, self-validating system, we advocate for the concurrent development of two methods based on different separation mechanisms—an approach known as orthogonality.

Primary Method: Reversed-Phase (RP) HPLC with a Polar-Embedded Column

For our primary method, a C18 column is a conventional starting point. However, given the analyte's polarity, a modern polar-embedded or polar-endcapped stationary phase is a superior choice.[5][6] These phases contain polar groups (e.g., amides, carbamates) embedded within the alkyl chains, which create a hydrated layer near the silica surface. This layer deactivates the underlying silanols, significantly improving peak shape for basic compounds and offering stable retention even in highly aqueous mobile phases.

Alternative Method: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC provides a truly orthogonal separation mechanism to RP-HPLC.[5] In HILIC, a polar stationary phase (e.g., bare silica, or columns bonded with amide or diol groups) is used with a mobile phase rich in organic solvent (typically >80% acetonitrile) and a small amount of aqueous buffer. Polar analytes are retained through partitioning into this water-enriched layer on the stationary phase surface. This makes HILIC exceptionally well-suited for retaining and separating polar compounds that elute at or near the void volume in reversed-phase mode.[7]

Table 2: Comparison of Proposed HPLC Methodologies

Parameter Primary Method: Polar-Embedded RP-HPLC Orthogonal Method: HILIC
Stationary Phase e.g., C18 with embedded amide or carbamate groups e.g., Amide, Diol, or bare Silica
Mobile Phase High Aqueous (e.g., 95:5 Water:Acetonitrile) to High Organic High Organic (e.g., 95:5 Acetonitrile:Water) to Lower Organic
Separation Principle Primarily hydrophobic interactions Primarily hydrophilic partitioning and interactions
Advantages Robust, widely used, excellent for resolving non-polar to moderately polar impurities. Better peak shape for bases than standard C18. Superior retention of very polar analytes and impurities. Different selectivity profile provides confidence in purity assessment.

| Challenges | May fail to retain very polar degradation products (e.g., those formed by ring-opening). | Can be sensitive to sample solvent composition and water content. Requires careful equilibration. |

The Litmus Test: Forced Degradation Studies

To develop a "stability-indicating" method, we must prove that it can separate the intact API from any potential degradation products. Forced degradation (or stress testing) is the process of intentionally degrading the API under harsh conditions to generate these products.[8][9] According to ICH Q1A(R2) guidelines, this is a critical step in method validation.[10] The goal is not to destroy the molecule completely, but to achieve a modest level of degradation (typically 5-20%) to ensure that the resulting degradants can be resolved.[10][11]

G cluster_workflow Purity Validation Workflow Dev Method Development (RP-HPLC & HILIC) FD Forced Degradation (Stress Studies) Dev->FD Establishes Specificity Val ICH Method Validation (Specificity, Linearity, Accuracy, etc.) FD->Val Provides Samples for Validation Routine Routine Purity Testing & Stability Studies Val->Routine Qualifies Method for Use

Caption: High-level workflow for establishing a validated HPLC purity method.

G cluster_fd Forced Degradation Experimental Design cluster_conditions API API Sample (in Solution & Solid State) Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, RT) API->Base Ox Oxidation (e.g., 3% H₂O₂, RT) API->Ox Therm Thermal (e.g., 80°C, Solid) API->Therm Photo Photolytic (ICH Q1B Light Exposure) API->Photo Analysis HPLC-UV/DAD Analysis (Primary Method) Acid->Analysis Base->Analysis Ox->Analysis Therm->Analysis Photo->Analysis

Caption: Experimental design for forced degradation studies of the API.

Detailed Experimental Protocols

The following protocols provide a robust starting point. From a practical standpoint, the exact concentrations, temperatures, and gradient profiles must be optimized based on the initial experimental results.

Protocol 1: Sample and Standard Preparation
  • Solvent (Diluent): Prepare a mixture of 50:50 (v/v) Acetonitrile:Water. This is generally a good starting point for both RP and HILIC methods to ensure analyte solubility.

  • Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard (0.1 mg/mL): Pipette 2.5 mL of the Standard Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Prepare the test sample at the same concentration as the Working Standard using the same procedure.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm PVDF or Nylon syringe filter to prevent particulate matter from damaging the HPLC system.[12]

Protocol 2: System Suitability Testing (SST)

Before any sample analysis, the chromatographic system's performance must be verified. This is a non-negotiable part of a self-validating protocol. Analyze five replicate injections of the Working Standard (0.1 mg/mL) and evaluate the following parameters.

Table 3: System Suitability Test Parameters and Acceptance Criteria

Parameter Acceptance Criterion Rationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5 Measures peak symmetry. Values outside this range indicate undesirable interactions with the stationary phase.
Theoretical Plates (N) > 2000 Measures column efficiency and peak sharpness.
%RSD of Peak Area ≤ 2.0% Demonstrates the precision and reproducibility of the injector and detector.

| %RSD of Retention Time | ≤ 1.0% | Demonstrates the stability and reproducibility of the pump and mobile phase composition. |

Protocol 3: Primary Method - Polar-Embedded RP-HPLC
  • Column: Waters XBridge BEH C18 (or equivalent polar-embedded/endcapped), 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0 (adjusted with acetic acid)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm (or optimal wavelength determined by UV scan)

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 70% B

    • 20-22 min: 70% to 95% B

    • 22-25 min: Hold at 95% B

    • 25-25.1 min: 95% to 5% B

    • 25.1-30 min: Hold at 5% B (re-equilibration)

Causality: The ammonium acetate buffer is critical for controlling the ionization state of the basic nitrogens in the analyte, ensuring consistent retention and symmetrical peak shape. A gradient is employed to elute potential impurities with a wide range of polarities.

Protocol 4: Orthogonal Method - HILIC
  • Column: Waters XBridge BEH Amide (or equivalent), 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 (adjusted with formic acid)

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-2 min: 1% B

    • 2-15 min: 1% to 40% B

    • 15-18 min: Hold at 40% B

    • 18-18.1 min: 40% to 1% B

    • 18.1-25 min: Hold at 1% B (re-equilibration)

Causality: The high acetonitrile starting condition is essential for retaining the polar analyte in HILIC mode. The acidic ammonium formate buffer ensures the basic nitrogens are protonated, which can enhance hydrophilic interaction and improve peak shape. A common pitfall in HILIC is injecting the sample in a solvent significantly stronger (more aqueous) than the mobile phase, which can cause severe peak distortion; hence, the sample diluent should be as close to the initial mobile phase as solubility allows.

Data Interpretation and Method Validation

Upon running the forced degradation samples, the primary objective is to assess peak purity and calculate mass balance. A Diode Array Detector (DAD) is invaluable here, as it can assess the spectral homogeneity across a single peak to flag potential co-elutions.

Table 4: Hypothetical Forced Degradation Results (Primary RP-HPLC Method)

Stress Condition % Degradation of API No. of Degradants Major Degradant RT (min) Peak Purity
Control 0.1% 1 (process impurity) 12.5 Pass
0.1N HCl, 60°C, 8h 12.5% 3 4.2 (polar), 15.1 Pass
0.1N NaOH, RT, 4h 18.2% 2 9.8 Pass
3% H₂O₂, RT, 24h 8.9% 2 11.5, 16.3 Pass
Heat, 80°C, 48h 1.5% 1 12.5 Pass

| Photolytic, ICH Q1B | 4.8% | 1 | 17.8 | Pass |

The hypothetical data in Table 4 illustrates a successful outcome: the method resolves all process- and degradation-related impurities from the main API peak, confirming its stability-indicating nature. The observation of a polar degradant at 4.2 min under acidic conditions highlights the importance of having a method capable of retaining such species. This sample should be subsequently analyzed by the HILIC method to confirm this peak is also well-resolved and to search for any other potential degradants that may not have been retained in the RP method.

Conclusion

Validating the purity of a novel API like 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol is a methodical process that demands scientific rigor and a proactive approach to mitigating analytical risk. Simply developing a single method is insufficient. By employing a primary polar-robust reversed-phase method alongside an orthogonal HILIC method, we create a powerful, self-validating system. This dual approach, underpinned by comprehensive forced degradation studies, provides the highest degree of confidence in the purity data. It ensures that the analytical method is not just a quality control tool, but a robust scientific instrument capable of truly safeguarding the integrity of the molecule throughout the drug development lifecycle.

References

  • Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772. Retrieved from [Link]

  • Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1). Retrieved from [Link]

  • Lee, H. S., et al. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1855-1860. doi:10.1016/j.jpba.2007.01.018. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4-dihydro-2H-pyrido(1,2-a)pyrimidin-2-one. PubChem. Retrieved from [Link]

  • Xu, Y., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661. doi:10.1016/j.bioorg.2024.107661. Retrieved from [Link]

  • Google Patents. (n.d.). EP0462834A1 - Process for producing pyrido [1,2-a]pyrimidine derivative.
  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • Toche, R. B., et al. (2008). New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines. International Journal of Organic Chemistry. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. doi:10.1016/j.jpha.2013.09.003. Retrieved from [Link]

  • ResearchGate. (2025). New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines. Retrieved from [Link]

  • Koerner, P. J. (2012). HPLC Method Development. Phenomenex. Retrieved from [Link]

  • Meti, G., et al. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277-287. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica – Drug Research. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • Veeprho. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • El-Faham, A., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(18), 12089-12121. doi:10.1039/d3ra01140k. Retrieved from [Link]

  • ResearchGate. (2021). forced degradation study -a new approach for stress testing of drug substances and drug products. Retrieved from [Link]

  • Ninja Nerd. (2020, April 6). Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis [Video]. YouTube. Retrieved from [Link]

  • G. S. S. G. Prasad, et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). doi:10.26717/BJSTR.2022.47.007492. Retrieved from [Link]

  • MDPI. (2022). Development of a Novel HPLC-MS Method to Separate Polar and Non-Polar Compounds in Biodiesel/Petrodiesel Mixtures. Molecules, 27(16), 5173. doi:10.3390/molecules27165173. Retrieved from [Link]

  • Interchim. (n.d.). Method Development HPLC. Retrieved from [Link]

  • ResearchGate. (2021). Simple route for the synthesis of pyrido [1,2-a] pyrimidine derivatives. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Molecular Docking Studies of Pyrido[1,2-a]pyrimidin-3-ol Analogs

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of pyrido[1,2-a]pyrimidin-3-ol analogs and their alternatives in the context of molecular docking stud...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of pyrido[1,2-a]pyrimidin-3-ol analogs and their alternatives in the context of molecular docking studies. We will delve into the rationale behind experimental choices, present detailed protocols, and offer a comparative analysis of performance data to inform your drug discovery endeavors.

Introduction: The Therapeutic Promise of Pyrido[1,2-a]pyrimidines

The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This diverse therapeutic potential stems from the ability of this scaffold to interact with various biological targets, particularly protein kinases, which are crucial regulators of cellular processes.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a primary focus for targeted drug development.[1]

Molecular docking, a powerful computational technique, plays a pivotal role in the rational design and discovery of novel kinase inhibitors.[3] It predicts the binding orientation and affinity of a small molecule (ligand) within the active site of a target protein, providing invaluable insights into structure-activity relationships (SAR).[3] This guide will focus on the application of molecular docking to investigate pyrido[1,2-a]pyrimidin-3-ol analogs, a specific subclass of this promising family, and compare their potential efficacy against established and alternative inhibitors.

The "Why": Causality Behind Experimental Choices in Molecular Docking

A robust molecular docking study is not merely about generating numbers; it's about making informed decisions at each step to ensure the biological relevance of the in silico results. Here, we dissect the causality behind key experimental choices.

Choice of Docking Software: AutoDock Vina

For this guide, we will focus on AutoDock Vina , a widely used open-source molecular docking program. The choice of AutoDock Vina is predicated on its balance of computational speed and accuracy, making it suitable for both single-ligand docking and virtual screening of compound libraries.[4][5] Its scoring function is designed to be faster than its predecessor, AutoDock 4, while maintaining a high level of accuracy in predicting binding modes.[5] While other software like DOCK 6 and GNINA 1.0 offer their own advantages, with GNINA 1.0 showing high accuracy due to its deep learning-based scoring function, AutoDock Vina's ease of use and extensive community support make it an excellent choice for many research applications.[5]

The Scoring Function: A Critical Determinant of Success

The scoring function is at the heart of any docking program, as it estimates the binding affinity between the ligand and the protein.[6] Scoring functions can be broadly categorized into three types: force-field-based, empirical, and knowledge-based.[7] AutoDock Vina employs an empirical scoring function that includes terms for van der Waals interactions, hydrogen bonding, electrostatic interactions, and hydrophobic effects.[4] The choice of a particular scoring function is often guided by the specific protein-ligand system being studied and the researcher's familiarity with the software.[7] It is crucial to understand that these scores are approximations of the binding free energy and should be used as a tool for ranking and prioritizing compounds rather than as absolute predictors of potency.[8]

Experimental Protocols: A Step-by-Step Molecular Docking Workflow

This section provides a detailed, self-validating protocol for performing a molecular docking study of a pyrido[1,2-a]pyrimidin-3-ol analog against a protein kinase target, using UCSF Chimera for visualization and preparation, and AutoDock Vina for the docking calculations.

Part 1: Receptor Preparation
  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we will consider a generic protein kinase.

  • Clean the Protein: Open the PDB file in UCSF Chimera. Remove water molecules, co-factors, and any existing ligands from the crystal structure. This is a critical step as these molecules can interfere with the docking process.

  • Add Hydrogens and Charges: Use the "Dock Prep" tool in Chimera to add polar hydrogens and assign Gasteiger charges to the protein atoms.[9] This step is essential for accurately calculating electrostatic interactions.

  • Define the Binding Site: Identify the active site of the kinase. This is typically the ATP-binding pocket. If a co-crystallized ligand is present, its location can be used to define the binding site.

  • Generate the Grid Box: Create a grid box that encompasses the entire binding site. The size and center of the grid box are crucial parameters that define the search space for the docking algorithm.[9]

Part 2: Ligand Preparation
  • Sketch or Obtain Ligand Structure: The 3D structure of the pyrido[1,2-a]pyrimidin-3-ol analog can be sketched using chemical drawing software or obtained from a database like PubChem.

  • Energy Minimization: Perform energy minimization of the ligand structure to obtain a low-energy conformation. This can be done using software like Avogadro or the "Minimize Structure" tool in UCSF Chimera.

  • Add Charges and Define Torsion: Use AutoDockTools (part of the MGLTools package) to assign Gasteiger charges and define the rotatable bonds (torsions) in the ligand. This allows for flexibility during the docking process.

  • Save in PDBQT Format: Save the prepared ligand in the PDBQT file format, which is required by AutoDock Vina.

Part 3: Running the Docking Simulation
  • Configure AutoDock Vina: Create a configuration file (conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the center and size of the grid box, and the desired output file name.

  • Execute Vina: Run AutoDock Vina from the command line, providing the configuration file as input. Vina will then perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

Part 4: Analysis of Results
  • Visualize Docking Poses: Load the output file into UCSF Chimera to visualize the predicted binding poses of the ligand within the protein's active site.

  • Analyze Interactions: Examine the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, for the top-ranked poses. The "Find H-Bond" and "Contacts" tools in Chimera are useful for this analysis.

  • Interpret Binding Affinity: The binding affinity values provided by Vina are a measure of the predicted strength of the interaction. Lower (more negative) values indicate a stronger predicted binding. These values should be used to rank different analogs and compare them to known inhibitors.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Receptor_Prep Receptor Preparation (PDB Download, Cleaning, Add H, Charges) Grid_Box Grid Box Generation (Define Search Space) Receptor_Prep->Grid_Box Ligand_Prep Ligand Preparation (3D Structure, Energy Minimization, Charges, Torsions) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Box->Docking Analysis Results Analysis (Binding Affinity, Pose Visualization, Interaction Analysis) Docking->Analysis SHP2_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds SHP2 SHP2 RTK->SHP2 Recruits & Activates Grb2_Sos Grb2/SOS SHP2->Grb2_Sos Activates Ras RAS Grb2_Sos->Ras Activates Raf RAF Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Promotes

Caption: A simplified representation of the SHP2-mediated RAS-ERK signaling pathway.

Performance Comparison: Pyrido[1,2-a]pyrimidin-3-ol Analogs vs. Alternatives

The data presented suggests that pyrido[1,2-a]pyrimidine and related pyridopyrimidine scaffolds are promising starting points for the development of potent kinase inhibitors. For instance, the pyrido[1,2-a]pyrimidin-4-one analog 14i demonstrates potent inhibition of SHP2 with an IC50 of 104 nM. While this is less potent than the highly optimized allosteric inhibitors SHP099 (IC50 = 71 nM) and RMC-4550 (IC50 = 0.58 nM), it highlights the potential of the pyridopyrimidine core for targeting this important oncoprotein. [5] Furthermore, the pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine analog 7e exhibits significant cytotoxicity against the A2780 ovarian cancer cell line and shows promising docking scores against multiple cancer-related targets, including DHFR. [10]This suggests a potential for multi-targeted therapy, a desirable attribute in cancer treatment.

When compared to a well-established kinase inhibitor like Lapatinib, which shows a very strong predicted binding affinity to HER2, the docking scores for the pyridopyrimidine analogs in the table are more modest. [3]However, it is important to note that these analogs may not be optimized for HER2 and that their therapeutic potential may lie in their activity against other kinases or their favorable pharmacokinetic properties.

Conclusion and Future Directions

Molecular docking studies are an indispensable tool in modern drug discovery, enabling the rapid and cost-effective evaluation of potential drug candidates. This guide has provided a comprehensive overview of the application of these techniques to the study of pyrido[1,2-a]pyrimidin-3-ol analogs and their relatives. The evidence suggests that the pyrido[1,2-a]pyrimidine scaffold is a versatile platform for the design of potent kinase inhibitors.

Future research should focus on synthesizing and testing a wider range of pyrido[1,2-a]pyrimidin-3-ol analogs to establish a more detailed structure-activity relationship. Combining molecular docking with more advanced computational techniques, such as molecular dynamics simulations, can provide a more dynamic and accurate picture of ligand-protein interactions. Ultimately, the integration of computational predictions with experimental validation through in vitro and in vivo assays will be crucial for the successful development of novel and effective therapies based on this promising class of compounds.

References

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. [Link]

  • Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors. Bioinformation. [Link]

  • Activating Mutation of SHP2 Establishes a Tumorigenic Phonotype Through Cell-Autonomous and Non-Cell-Autonomous Mechanisms. Frontiers in Cell and Developmental Biology. [Link]

  • Complex Roles of PTPN11/SHP2 in Carcinogenesis and Prospect of Targeting SHP2 in Cancer Therapy. Annual Review of Cancer Biology. [Link]

  • SHP2 Inhibition as a Promising Anti-Cancer Therapy: Function in Tumor Cell Signaling and Immune Modulation. Scientific Archives. [Link]

  • Synthesis and In Silico Docking of New Pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine-based Cytotoxic Agents. Molecules. [Link]

  • Scoring functions for docking. Wikipedia. [Link]

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry. [Link]

  • Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions. Journal of Computer-Aided Molecular Design. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

  • Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. JMIR Bioinformatics and Biotechnology. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. [Link]

  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Journal of Chemical Health Risks. [Link]

  • The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. ResearchGate. [Link]

  • Scoring functions for docking. Bionity. [Link]

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules. [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]

  • A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. Journal of Biological Chemistry. [Link]

  • Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3- d] pyrimidines. PubMed. [Link]

  • Exploring the isoform selectivity of TGX-221 related pyrido[1,2-a]pyrimidinone-based Class IA PI 3-kinase inhibitors: synthesis, biological evaluation and molecular modelling. PubMed. [Link]

  • Autodock - Vina Protocol. Scribd. [Link]

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. [Link]

  • Discovery and in vitro evaluation of potent kinase inhibitors: Pyrido[1',2':1,5]pyrazolo[3,4-d]pyrimidines. PubMed. [Link]

  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed. [Link]

  • Exploring the isoform selectivity of TGX-221 related pyrido[1,2-a]pyrimidinone-based Class IA PI 3-kinase inhibitors: Synthesis, biological evaluation and molecular modelling. ResearchGate. [Link]

  • Development of a binding model to protein tyrosine kinases for substituted pyrido[2,3-d]pyrimidine inhibitors. PubMed. [Link]

  • Molecular insight into isoform specific inhibition of PI3K-α and PKC-η with dietary agents through an ensemble pharmacophore and docking studies. Scientific Reports. [Link]

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Validation

A Researcher's Guide to Interpreting the Infrared Spectra of Pyrido[1,2-a]pyrimidines

For researchers and professionals in drug development, the structural elucidation of novel heterocyclic compounds is a critical step. Among these, the pyrido[1,2-a]pyrimidine scaffold is of significant interest due to it...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the structural elucidation of novel heterocyclic compounds is a critical step. Among these, the pyrido[1,2-a]pyrimidine scaffold is of significant interest due to its presence in a wide array of biologically active molecules. Infrared (IR) spectroscopy provides a rapid and powerful method for identifying the key functional groups within these molecules, offering foundational data for structural confirmation. This guide provides an in-depth comparison of the IR spectral features of pyrido[1,2-a]pyrimidine functional groups, supported by experimental data and interpretive insights.

The pyrido[1,2-a]pyrimidine ring system, a fusion of pyridine and pyrimidine rings, presents a unique electronic environment that influences the vibrational frequencies of its constituent functional groups. Understanding these nuances is paramount for accurate spectral interpretation. This guide will dissect the characteristic IR absorption bands, focusing on the most informative regions of the spectrum.

Key Spectral Regions and Functional Group Analysis

The mid-infrared spectrum (4000-400 cm⁻¹) is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). While the fingerprint region is unique to each molecule, the functional group region contains characteristic absorption bands for specific bonds.

The carbonyl group is one of the most readily identifiable functional groups in an IR spectrum due to its strong absorption intensity. In the context of pyrido[1,2-a]pyrimidin-4-ones, the position of the C=O stretching vibration is sensitive to its chemical environment.

For instance, in 2-butyl-3-(4-methylbenzoyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine, a strong C=O stretching band is observed at 1680 cm⁻¹[1]. This is a typical value for a ketone conjugated with both an aromatic system and a double bond within the heterocyclic ring. In other pyrido[2,3-d]pyrimidine derivatives, the carbonyl group of the pyrimidinone ring appears around 1670-1673 cm⁻¹[2]. The exact position can be influenced by substituents and the degree of conjugation.

Comparison with Other Carbonyl-Containing Compounds:

Functional GroupTypical C=O Stretching Range (cm⁻¹)Example
Aldehydes1740-1690Hexanal[3]
Ketones1750-1680Acetophenone[3]
Esters1750-1735Ethyl acetate[3]
Carboxylic Acids1780-1710Benzoic acid[3]
Amides1690-1630Acetamide[3]

The strong intensity and characteristic position of the C=O band in pyrido[1,2-a]pyrimidines make it a reliable diagnostic peak.

The pyrido[1,2-a]pyrimidine core contains both C=N and C=C double bonds, whose stretching vibrations appear in this region. These bands are often of medium to strong intensity and can sometimes overlap.

The infrared spectra of pyrimidine and its derivatives show characteristic ring stretching vibrations in the 1610-1400 cm⁻¹ range[4]. For example, in 2,4,6-trichloropyrimidine, ring stretching modes are observed at 1560, 1533, 1433, and 1407 cm⁻¹[4]. In substituted pyrido[1,2-a]pyrimidines, multiple bands are typically observed in this region. For example, 2-butyl-3-(4-methylbenzoyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine shows absorptions at 1610, 1570, 1550, and 1500 cm⁻¹[1]. These are attributed to the coupled vibrations of the C=C and C=N bonds within the fused ring system.

In a study of 2-amino-4,6-dimethylpyrimidine, the C=N ring stretch is observed between 1600–1650 cm⁻¹[5]. The presence of an amino group can influence the position of these bands.

The distinction between aromatic (sp²) and aliphatic (sp³) C-H bonds is a key aspect of IR spectral interpretation.

  • Aromatic C-H Stretch (>3000 cm⁻¹): The C-H stretching vibrations of the pyridine and any attached aryl rings typically appear at frequencies above 3000 cm⁻¹. These bands are generally of weak to medium intensity. Aromatic C-H stretching is commonly observed in the 3100-3000 cm⁻¹ region[6][7][8].

  • Aliphatic C-H Stretch (<3000 cm⁻¹): The C-H stretching vibrations of alkyl substituents on the pyrido[1,2-a]pyrimidine core occur below 3000 cm⁻¹. These bands are usually strong and can be further subdivided into asymmetric and symmetric stretches of CH₃ and CH₂ groups, typically in the 2960-2850 cm⁻¹ range[7][9].

For example, in various pyrido[2,3-d]pyrimidine and pyrido[3,2-e]pyrimido[1,2-c]pyrimidine derivatives, aliphatic C-H stretches are reported in the range of 3230–2994 cm⁻¹ and 3200–2997 cm⁻¹, respectively[2]. The broader range in the former is likely due to overlap with N-H or O-H stretching vibrations.

Workflow for IR Spectrum Interpretation

A systematic approach is crucial for the accurate interpretation of the IR spectrum of a pyrido[1,2-a]pyrimidine derivative. The following workflow provides a logical sequence for analysis.

IR_Interpretation_Workflow Start Acquire IR Spectrum Region1 Analyze 4000-2500 cm⁻¹ (N-H, O-H, C-H stretches) Start->Region1 Region2 Analyze 2500-2000 cm⁻¹ (Triple bonds) Region1->Region2 Region3 Analyze 2000-1500 cm⁻¹ (C=O, C=N, C=C stretches) Region2->Region3 Region4 Analyze Fingerprint Region (<1500 cm⁻¹) Region3->Region4 Compare Compare with Reference Spectra and Correlation Tables Region4->Compare Structure Propose Functional Groups and Partial Structure Compare->Structure End Confirm Structure with Other Spectroscopic Data (NMR, MS) Structure->End

Caption: A generalized workflow for the systematic interpretation of an IR spectrum of a pyrido[1,2-a]pyrimidine derivative.

Experimental Protocol: Acquiring an IR Spectrum of a Pyrido[1,2-a]pyrimidine Sample

This protocol outlines the steps for obtaining a high-quality IR spectrum using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common technique for solid samples.

Materials and Equipment:

  • FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Pyrido[1,2-a]pyrimidine sample (solid powder)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe dampened with isopropanol and allow it to dry completely.

    • Lower the ATR press to make contact with the empty crystal.

    • In the spectrometer software, initiate the collection of a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (CO₂ and water vapor).

  • Sample Preparation and Loading:

    • Using a clean spatula, place a small amount of the solid pyrido[1,2-a]pyrimidine sample onto the center of the ATR crystal. Only a few milligrams are needed to cover the crystal surface.

    • Lower the ATR press arm until it makes firm and even contact with the sample. The software will typically indicate the applied pressure. Consistent pressure is key for reproducible results.

  • Sample Spectrum Acquisition:

    • Enter the sample identification information into the software.

    • Initiate the sample scan. The software will collect the interferogram and perform a Fourier transform to generate the infrared spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16 or 32 scans are sufficient).

  • Data Processing and Analysis:

    • The resulting spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

    • Use the software tools to label the peaks of interest.

    • Compare the observed absorption bands with known correlation tables and reference spectra for pyrido[1,2-a]pyrimidines and related heterocyclic systems.

  • Cleaning:

    • Raise the press arm and carefully remove the sample powder with a spatula and a dry, lint-free wipe.

    • Clean the ATR crystal and the press tip with a lint-free wipe dampened with isopropanol.

Comparative Data Summary

The following table summarizes the characteristic IR absorption frequencies for key functional groups in pyrido[1,2-a]pyrimidines and compares them to other common heterocyclic systems.

Functional GroupPyrido[1,2-a]pyrimidines (cm⁻¹)Pyrimidines (cm⁻¹)Pyridines (cm⁻¹)General Range (cm⁻¹)[10]
Aromatic C-H Stretch>3000>3000[4]3100-3000[6]3100-3000
Aliphatic C-H Stretch<3000[2]2950-2850 (for alkyl substituents)[5]2960-2850 (for alkyl substituents)3000-2850
C=O Stretch1680-1670[1][2]1720-1650 (in substituted pyrimidones)[5]N/A1740-1640
C=N/C=C Ring Stretch1610-1500[1]1610-1400[4]1625-1430[6]1680-1475

This comparative data highlights the subtle shifts in vibrational frequencies that arise from the unique electronic structure of the fused pyrido[1,2-a]pyrimidine ring system. By carefully analyzing these characteristic absorptions, researchers can gain valuable insights into the molecular structure of novel compounds in this important class of heterocycles.

References

  • Infrared spectra of tetrahydrophyrido[1,2-a]pyrimidin-4-one derivatives. RSC Publishing. Available from: [Link]

  • Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Indian Academy of Sciences. Available from: [Link]

  • Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. Journal of University of Babylon for Pure and Applied Sciences. Available from: [Link]

  • Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. CORE. Available from: [Link]

  • Infrared Spectroscopy of Matrix-Isolated Polycyclic Aromatic Compounds and Their Ions. 6. Polycyclic Aromatic Nitrogen Heterocycles. ACS Publications. Available from: [Link]

  • Effects of Hydrogen Bonding on Vibrational Normal Modes of Pyrimidine. ACS Publications. Available from: [Link]

  • The features of IR spectrum. SlideShare. Available from: [Link]

  • FTIR and FT-Raman spectra, density functional computations of the vibrational spectra, and molecular geometry of pyridine-2,6-dicarbonyl dichloride. Elixir International Journal. Available from: [https://www.elixirpublishers.com/articles/1351659752_48 (2012) 9663-9668.pdf]([Link] (2012) 9663-9668.pdf)

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Vandana Publications. Available from: [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega. Available from: [Link]

  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available from: [Link]

  • Simple route for the synthesis of pyrido [1,2-a] pyrimidine derivatives. ResearchGate. Available from: [Link]

  • THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. ResearchGate. Available from: [Link]

  • The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms – a topology perspective. RSC Publishing. Available from: [Link]

  • Analysis of Functional Groups using Infrared (IR) Spectroscopy. Bellevue College. Available from: [Link]

  • Infrared Spectral Analysis for Prediction of Functional Groups Based on Feature-Aggregated Deep Learning. PubMed. Available from: [Link]

  • IR Absorption Table. University of Colorado Boulder. Available from: [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. Available from: [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available from: [Link]

  • Table of Characteristic IR Absorptions. Michigan State University. Available from: [Link]

  • IR Spectrum and Characteristic Absorption Bands. Maricopa Open Digital Press. Available from: [Link]

  • Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. PubMed. Available from: [Link]

  • New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines. ResearchGate. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol proper disposal procedures

Executive Summary This technical guide outlines the validated disposal and handling protocols for 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol (CAS: 5993-96-4). As a fused heterocyclic amine with an alcohol functional grou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the validated disposal and handling protocols for 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol (CAS: 5993-96-4). As a fused heterocyclic amine with an alcohol functional group, this compound presents specific challenges regarding chemical compatibility and environmental toxicity.

Immediate Action Required:

  • Classification: Treat as a Hazardous Organic Amine .

  • Disposal Method: High-temperature incineration via an approved chemical waste contractor.

  • Prohibition: NEVER dispose of this compound or its mother liquors down the sanitary sewer.

Part 1: Substance Identification & Hazard Assessment

Before initiating disposal, you must validate the waste stream against the specific chemical properties of the target molecule.

PropertySpecificationOperational Implication
Chemical Name 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-olPrimary identifier for waste manifests.
CAS Number 5993-96-4 (Free Base) / 5993-97-5 (HCl Salt)Verify exact salt form; HCl salts are acidic.
Molecular Formula C₈H₁₀N₂ONitrogen content requires NOx control during incineration.
Hazard Class Irritant / Potentially Harmful Handle as H315 (Skin), H319 (Eye), H335 (Resp).
Reactivity Basic / Nucleophilic INCOMPATIBLE with strong oxidizers and acids.

Scientist’s Insight: The "3-ol" functionality combined with the pyrido-pyrimidine core increases water solubility compared to its non-hydroxylated analogs. This increases the risk of rapid environmental leaching if spilled. Containment is critical.

Part 2: Pre-Disposal Handling & Segregation

Effective disposal begins at the bench. You must segregate this waste stream to prevent cross-reactivity and ensure acceptance by incineration facilities.

Segregation Protocol
  • Isolate from Oxidizers: Do not mix with peroxides, nitrates, or permanganates. The amine nitrogen is susceptible to rapid, exothermic oxidation.

  • Isolate from Acids: If working with the free base (CAS 5993-96-4), mixing with strong acids will generate heat and form salts, potentially pressurizing waste containers.

  • Solvent Compatibility:

    • Compatible: Methanol, Ethanol, DMSO, Acetonitrile.

    • Incompatible: Bleach (Sodium Hypochlorite) – risk of chloramine formation.

Containerization
  • Solid Waste: Double-bag in 6-mil polyethylene bags, then place in a high-density polyethylene (HDPE) wide-mouth drum.

  • Liquid Waste: Collect in amber glass or HDPE carboys. Cap must be vented if there is any risk of ongoing reaction.

Part 3: Disposal Workflows (Decision Logic)

The following workflows define the path from generation to final destruction.

Workflow A: Solid Waste (Pure Substance or Contaminated Media)
  • Wetting: If the powder is fine and prone to dusting, lightly wet with mineral oil to suppress inhalation hazards.

  • Packaging: Transfer to a dedicated "Solid Hazardous Waste" drum.

  • Labeling: Affix a hazardous waste label detailing: "Contains: 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol. Hazard: Irritant/Toxic."

Workflow B: Liquid Waste (Reaction Mixtures)
  • pH Check: Ensure pH is between 6 and 10. Neutralize extreme pH if necessary to prevent container degradation.

  • Solvent Classification: Determine if the carrier solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., MeOH).

  • Transfer: Pour into the corresponding waste carboy using a funnel with a flash arrestor.

Disposal Decision Matrix

The following diagram illustrates the logic flow for categorizing and disposing of this specific chemical.

DisposalLogic Start Waste Generation: 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Filter Cake, Wipes) StateCheck->Solid Solid Liquid Liquid Waste (Mother Liquor, Washings) StateCheck->Liquid Liquid BinSolid Bin A: Solid Hazardous Waste (Incineration) Solid->BinSolid Double Bag & Label HalogenCheck Contains Halogenated Solvents? (e.g., DCM, Chloroform) Liquid->HalogenCheck BinHalo Bin B: Halogenated Organic Liquid (High Temp Incineration) HalogenCheck->BinHalo Yes BinNonHalo Bin C: Non-Halogenated Organic Liquid (Energy Recovery/Incineration) HalogenCheck->BinNonHalo No

Figure 1: Decision matrix for segregating 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol waste streams to ensure regulatory compliance.

Part 4: Emergency Spill Response

In the event of a spill, immediate containment is required to prevent environmental release.

Protocol:

  • Evacuate & PPE: Clear the area. Don nitrile gloves, safety goggles, and a lab coat. Use a P95 respirator if dust is present.

  • Contain: Ring the spill with absorbent socks or pillows. Do not allow it to reach floor drains.[1]

  • Neutralize/Absorb:

    • Liquids: Absorb with vermiculite or clay-based absorbent.

    • Solids: Cover with wet paper towels to prevent dust, then scoop.

  • Clean: Wipe the surface with a mild detergent solution (1% Alconox) followed by water.

  • Dispose: All cleanup materials must be treated as Solid Hazardous Waste (Bin A).

SpillResponse Spill Spill Detected Assess Assess Hazard (Dust vs Liquid) Spill->Assess PPE Don PPE: Nitrile Gloves, Goggles, Resp (if dust) Assess->PPE Contain Containment: Absorbent Socks/Pillows PPE->Contain Clean Cleanup: Scoop (Solid) or Absorb (Liquid) + Detergent Wash Contain->Clean Dispose Disposal: Place in HazWaste Drum Clean->Dispose

Figure 2: Step-by-step emergency response workflow for laboratory spills.

Part 5: Regulatory Compliance & Final Disposition

US EPA (RCRA) Classification: While 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol is not explicitly P-listed or U-listed, it must be characterized based on the mixture:

  • Ignitability (D001): If in flammable solvent (Flash point < 60°C).

  • Toxicity: Due to the lack of extensive tox data, the "Generator Knowledge" clause mandates treating it as toxic.

Final Disposition: The only acceptable final disposition is Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). This ensures the complete thermal destruction of the fused heterocyclic ring system, preventing bioaccumulation.

References

  • Sigma-Aldrich. 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol Product Specification & CAS Verification. Retrieved from

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one (Structural Analog Safety Data). Retrieved from

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • American Elements. 2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride Data. Retrieved from

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol

[1] Executive Safety Summary 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol is a fused bicyclic heterocyclic intermediate commonly used in the synthesis of biologically active pharmaceutical ingredients (APIs), particularly...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Summary

3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol is a fused bicyclic heterocyclic intermediate commonly used in the synthesis of biologically active pharmaceutical ingredients (APIs), particularly kinase inhibitors.[1] While often classified under the "Irritant" triad (H315, H319, H335), its structural similarity to potent bioactive scaffolds necessitates a precautionary approach .[1]

Core Directive: Treat as a Potent Compound (OEB 3) until toxicological data proves otherwise.[1] Engineering controls (Fume Hoods/Isolators) are primary; PPE is the secondary line of defense.

At a Glance: Hazard Profile
ParameterSpecification
Physical State Crystalline Solid / Powder
Primary Hazards Skin Irritation (H315), Serious Eye Irritation (H319), STOT-SE Respiratory (H335).[1][2]
Hidden Hazard Potential biological activity (kinase inhibition) & dust explosion risk if micronized.[1]
CAS Number 1212188-97-0 (3S-isomer) / 5993-97-5 (HCl salt)
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water.[1]

Hazard Identification & Risk Assessment

Before selecting PPE, you must understand the mechanism of exposure.[1] As a solid intermediate, the primary vector is airborne dust during weighing and dermal absorption during solubilization.[1]

GHS Classification (Self-Validating Check)

Verify these codes against your specific lot's SDS, as salt forms (HCl) may differ slightly.

  • Warning: Causes skin irritation (H315).[1]

  • Warning: Causes serious eye irritation (H319).[1]

  • Warning: May cause respiratory irritation (H335).[1]

Mechanism of Danger[3]
  • Dust Generation: The "3-ol" functionality often leads to electrostatic charging during weighing, causing powder to "fly" and adhere to glove cuffs or balance surfaces.[1]

  • Solvent Permeation: Once dissolved in organic solvents (e.g., DMSO, DCM), the compound's ability to penetrate skin increases significantly.[1] Standard nitrile gloves may degrade faster when the carrier solvent attacks them.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Laboratory Scale (<100g) operations.

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Engineering Control Primary: Certified Chemical Fume Hood. PPE Backup: N95 or P100 Disposable Respirator (only if outside hood).The H335 hazard implies mucosal irritation. Fume hoods prevent inhalation. Respirators are a last resort for spill cleanup or equipment failure.
Ocular Chemical Splash Goggles (Indirect Vent).[1] Contraindicated: Standard Safety Glasses.Powders can bypass the gaps in standard safety glasses.[1] Goggles provide a seal against airborne dust and accidental splashes during workup.[1]
Dermal (Hand) Double Nitrile Gloves (min 5 mil outer, 4 mil inner).[1] Change frequency: Every 60 mins or immediately upon splash.Why Double? The outer glove protects against physical abrasion and gross contamination.[1] The inner glove remains clean for doffing. Nitrile offers broad resistance to likely solvents (DCM/MeOH).[1]
Body Lab Coat (High-Neck, Long Sleeve) + Tyvek Sleeves .[1]"Gap Protection": The wrist gap between glove and lab coat is the most common exposure point.[1] Tyvek sleeves bridge this gap.
PPE Decision Logic (Visualization)[1]

PPE_Decision_Tree Start Start: Handling 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol State_Check Is the compound in Solution or Solid? Start->State_Check Solid Solid / Powder State_Check->Solid Solution In Solution (DMSO/DCM) State_Check->Solution Solid_Risk Risk: Dust Inhalation & Static Fly Solid->Solid_Risk Soln_Risk Risk: Dermal Absorption & Splash Solution->Soln_Risk Solid_PPE PPE: Goggles + N95 (if open) + Nitrile Gloves Control: Static Gun + Fume Hood Solid_Risk->Solid_PPE Soln_PPE PPE: Goggles + Double Nitrile (Change <30m) Control: Sash <18 inches Soln_Risk->Soln_PPE

Figure 1: PPE Selection Logic based on physical state.[1] Note that engineering controls (Fume Hood) are assumed present in both paths.

Operational Protocol: Step-by-Step

Phase 1: Preparation & Weighing (Critical Step)

The highest risk of exposure occurs during the transfer of the dry solid.[1]

  • Static Neutralization: Place an ionizing fan or use an anti-static gun inside the fume hood before opening the vial.[1] This prevents the powder from dispersing.[1]

  • Taring: Tare the weighing boat/vial before adding the compound to minimize open-container time.

  • Transfer: Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination of the stock container.[1]

  • Decon: Wipe the exterior of the stock container with a Kimwipe dampened with Methanol before returning it to storage.[1]

Phase 2: Reaction Setup
  • Solvent Choice: If possible, dissolve the compound in a less volatile solvent (e.g., Ethanol) before adding to the reaction vessel.[1]

  • Inert Atmosphere: While the "-3-ol" is relatively stable, many fused pyrimidines are hygroscopic.[1] Store and handle under Nitrogen or Argon to prevent "clumping" which increases handling difficulty.[1]

Phase 3: Spill Management
  • Minor Spill (<1g): Cover with wet paper towels (to prevent dust), wipe up, and place in solid hazardous waste.[1]

  • Major Spill (>10g): Evacuate area. Don P100 respirator. Use a HEPA vacuum or wet-sweeping method. Do not dry sweep.

Decontamination & Disposal[1][4]

Waste Segregation Table
Waste StreamClassificationDisposal Method
Solid Waste Hazardous Chemical SolidHigh-Temperature Incineration.[1] Label: "Toxic/Irritant Solid".
Liquid Waste Halogenated vs. Non-HalogenatedSegregate based on solvent.[1] If dissolved in DCM -> Halogenated. If DMSO/MeOH -> Non-Halogenated.
Sharps/Glass Contaminated SharpsRigid container.[1] Do not rinse vials; dispose of entire vial as waste.
Decontamination Procedure
  • Surface Decon: Wash hood surface with 10% soap solution followed by 70% Ethanol.[1]

  • Glove Removal: Use the "Beak Method" (pull one glove off using the other, turning it inside out) to ensure skin never touches the outer glove surface.[1]

  • Hand Wash: Wash hands with soap and cool water (warm water opens pores) for 20 seconds immediately after doffing PPE.[1]

Emergency Response (Self-Validating)

  • Eye Contact: Flush for 15 minutes minimum.[1] Self-Check: Can you hold your eye open against the water stream? If not, use fingers to force eyelids apart.[1]

  • Skin Contact: Wash with soap and water.[1] Do not use alcohol (this enhances absorption).[1]

  • Inhalation: Move to fresh air. If coughing persists >30 mins, seek medical evaluation (delayed pulmonary edema risk is low but non-zero for amine-like dusts).[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 197838, 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200.

  • BenchChem. Handling Furo[3,4-d]pyrimidine and Analogous Fused Pyrimidines. (Used for SAR-based safety extrapolation).[1]

Sources

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